molecular formula C6H6O B073932 2-Ethenylfuran CAS No. 1487-18-9

2-Ethenylfuran

Cat. No.: B073932
CAS No.: 1487-18-9
M. Wt: 94.11 g/mol
InChI Key: QQBUHYQVKJQAOB-UHFFFAOYSA-N
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Description

2-Ethenylfuran, a volatile heterocyclic compound characterized by a furan ring substituted with an ethenyl group, is a valuable synthetic intermediate and reference standard in research. Its primary research applications leverage its dual functionality: the electron-rich furan ring is amenable to electrophilic substitution, while the vinyl group participates in cycloaddition and polymerization reactions. This makes it a versatile building block for synthesizing more complex furan-containing structures, which are of significant interest in the development of pharmaceuticals, agrochemicals, and functional materials. In the field of flavor and fragrance chemistry, this compound is a critical analyte and reference standard due to its role as a key aroma constituent in various food products, notably contributing to the roasted, nutty, and caramel-like notes in coffee and heated foods. Researchers utilize it in gas chromatography-mass spectrometry (GC-MS) for the accurate identification and quantification of flavor profiles. Furthermore, its potential as a monomer or co-monomer in the synthesis of novel polymers with tailored electronic or optical properties is an area of active investigation in materials science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory, as it is highly flammable.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBUHYQVKJQAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073261
Record name 2-Ethenylfuran
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Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1487-18-9, 31093-57-9
Record name Furan, 2-ethenyl-
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Record name 2-Vinylfuran
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Record name 2-Ethenylfuran
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Record name 2-Vinylfuran
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Record name 2-ethenylfuran
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURAN, 2-ETHENYL-
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethenylfuran: Molecular Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethenylfuran, also known as 2-vinylfuran, is a heterocyclic organic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring a furan ring conjugated with a vinyl group, imparts distinct chemical reactivity, making it a valuable precursor for the synthesis of a wide range of more complex molecules, including those with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of this compound. Detailed experimental protocols for its synthesis are presented, along with an exploration of its reactivity and potential applications in drug discovery and development.

Molecular Structure and Identification

This compound is characterized by a five-membered furan ring substituted at the 2-position with an ethenyl (vinyl) group.[1] This arrangement results in a conjugated π-system that influences the molecule's electronic properties and reactivity.

Table 1: Molecular Identifiers for this compound

IdentifierValue
Molecular Formula C₆H₆O[2]
IUPAC Name This compound[2]
SMILES C=CC1=CC=CO1[2]
InChI InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2[2]
InChIKey QQBUHYQVKJQAOB-UHFFFAOYSA-N[2]
CAS Number 1487-18-9[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 94.11 g/mol [2]
Appearance Colorless to pale yellow clear liquid (est.)[4]
Boiling Point 99.00 to 100.00 °C @ 760.00 mm Hg[4]
Melting Point -94.00 °C @ 760.00 mm Hg[4]
Density Not available
Solubility Soluble in alcohol; Insoluble in water[4]
logP (o/w) 2.395 (est.)[4]
Vapor Pressure 42.581001 mmHg @ 25.00 °C (est.)[4]
Flash Point 42.00 °F (5.50 °C) (est.)[4]

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~7.4ddH5
~6.5ddH3
~6.3ddH4
~6.7ddHα (vinyl)
~5.7dHβ (vinyl, trans)
~5.2dHβ (vinyl, cis)

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~152C2
~143C5
~128Cα (vinyl)
~112Cβ (vinyl)
~110C3
~108C4
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. Key absorptions are expected for the C=C bonds of the furan ring and the vinyl group, as well as the C-O-C stretch of the ether functionality.

Mass Spectrometry (MS)

Mass spectrometry of this compound shows a molecular ion peak (M+) at m/z 94, corresponding to its molecular weight.[5]

Synthesis of this compound

This compound can be synthesized through several methods. The Wittig reaction, utilizing 2-furancarboxaldehyde as a starting material, is a common and effective approach.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines the synthesis of this compound from 2-furancarboxaldehyde and methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium amide (NaNH₂) or other strong base

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Furancarboxaldehyde (furfural)

  • Anhydrous sodium sulfate

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether.

  • To this suspension, add sodium amide portion-wise at room temperature. The mixture will turn a characteristic yellow-orange color, indicating the formation of the phosphorus ylide.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wittig Reaction: Cool the ylide solution in an ice bath. Add a solution of 2-furancarboxaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to afford pure this compound.

Logical Workflow for Wittig Synthesis of this compound

Wittig_Synthesis cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification reagent1 Methyltriphenylphosphonium bromide step1 Ylide Formation reagent1->step1 reagent2 Sodium Amide reagent2->step1 reagent3 2-Furancarboxaldehyde step2 Wittig Reaction reagent3->step2 step1->step2 step3 Quenching step2->step3 step4 Extraction step3->step4 step5 Drying & Concentration step4->step5 step6 Vacuum Distillation step5->step6 product This compound step6->product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Reactivity and Potential Applications in Drug Development

The conjugated system of this compound makes it susceptible to a variety of chemical transformations, rendering it a useful intermediate in organic synthesis.

Key Chemical Reactions
  • Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, allowing for the construction of complex cyclic systems.

  • Electrophilic Addition: The vinyl group readily undergoes electrophilic addition reactions.

  • Polymerization: this compound can be polymerized to form materials with interesting properties.[6]

Role in Drug Discovery

The furan moiety is a common scaffold in many biologically active compounds and approved drugs.[7] Furan derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.

Biological Activity of Vinylfuran Derivatives:

Derivatives of 2-vinylfuran have been shown to inhibit key processes in energy metabolism, particularly glycolysis, in microorganisms such as yeast.[1] The biological activity is influenced by the chemical reactivity of the electrophilic exocyclic double bond and the lipophilicity of the molecule.[1]

Furan Derivatives as Kinase Inhibitors:

The furan nucleus is a key structural feature in some kinase inhibitors.[8][9] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. Furan-containing compounds can be designed to bind to the ATP-binding site of kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote cell proliferation and survival.

Illustrative Signaling Pathway Inhibition by a Furan-Containing Kinase Inhibitor

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor Furan-based Kinase Inhibitor Inhibitor->RAF Inhibits

Caption: Generalized signaling pathway showing inhibition by a furan-based kinase inhibitor.

Conclusion

This compound is a valuable and reactive molecule with significant potential in organic synthesis and medicinal chemistry. Its well-defined molecular structure and physicochemical properties, coupled with established synthetic routes, make it an accessible building block for the creation of novel compounds. The demonstrated biological activity of furan derivatives, particularly as kinase inhibitors, highlights the potential of this compound as a scaffold for the development of new therapeutic agents. Further research into the synthesis of novel this compound derivatives and the elucidation of their specific mechanisms of biological action is warranted to fully exploit their potential in drug discovery.

References

Synthesis of 2-Ethenylfuran from Biomass: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethenylfuran, also known as 2-vinylfuran, is a valuable bio-derived platform chemical with applications in polymer synthesis and as a precursor for fine chemicals and pharmaceuticals. Its synthesis from renewable biomass resources offers a sustainable alternative to petroleum-based feedstocks. This technical guide provides an in-depth overview of the primary synthetic pathways for producing this compound from biomass-derived furfural and its derivatives. Detailed experimental protocols for the key chemical transformations, including the Wittig reaction and a two-step synthesis involving 2-acetylfuran, are presented. Quantitative data on reaction yields and conditions are summarized in tabular format to facilitate comparison and methodological selection. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the synthetic processes.

Introduction

The transition from a fossil fuel-based economy to one founded on renewable resources is a paramount objective in modern chemistry. Lignocellulosic biomass, a readily available and non-food-competing feedstock, can be converted into a variety of platform chemicals that serve as building blocks for a wide range of value-added products.[1] Among these, furan derivatives, particularly those derived from furfural, are of significant interest.[2][3] Furfural is produced on an industrial scale through the acid-catalyzed dehydration of pentose sugars found in hemicellulose.[4]

This compound is a particularly attractive target molecule due to the presence of two reactive functional groups: the furan ring and the vinyl group. This structure allows for a variety of subsequent chemical modifications, making it a versatile intermediate. This guide will focus on the two most prominent and well-documented synthetic routes to this compound from biomass-derived precursors.

Primary Synthetic Pathways from Biomass

The synthesis of this compound from biomass predominantly starts from furfural. Two principal routes have been established: a direct, one-step conversion using the Wittig reaction, and a two-step pathway proceeding through a 2-acetylfuran intermediate.

Biomass_to_2_Ethenylfuran Overall Synthetic Pathways to this compound cluster_route2 Route 2 Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose (Pentose Sugars) Biomass->Hemicellulose Hydrolysis Furfural Furfural Hemicellulose->Furfural Dehydration Furan Furan Furfural->Furan Decarbonylation Vinylfuran This compound Furfural->Vinylfuran Wittig Reaction (Route 1) TwoAcetylfuran 2-Acetylfuran Furan->TwoAcetylfuran Friedel-Crafts Acylation Furylethanol 1-(2-Furyl)ethanol TwoAcetylfuran->Furylethanol Reduction Furylethanol->Vinylfuran Dehydration (Route 2) Wittig_Reaction_Pathway Wittig Reaction Signaling Pathway for this compound Synthesis PhosphoniumSalt Methyltriphenylphosphonium Bromide Ylide Phosphorus Ylide (Wittig Reagent) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH, t-BuOK) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Furfural Furfural Furfural->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Formation Vinylfuran This compound Oxaphosphetane->Vinylfuran Fragmentation TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO Fragmentation Two_Step_Synthesis_Workflow Workflow for the Two-Step Synthesis of this compound Start Start: Furan & Acetic Anhydride Acylation Friedel-Crafts Acylation (H₃PO₄ or ZnCl₂ catalyst) Start->Acylation Purify1 Work-up & Purification (Extraction, Distillation) Acylation->Purify1 Acetylfuran Intermediate: 2-Acetylfuran Purify1->Acetylfuran Reduction Reduction (e.g., NaBH₄ in Alcohol) Acetylfuran->Reduction Purify2 Work-up & Purification (Quenching, Extraction) Reduction->Purify2 Furylethanol Intermediate: 1-(2-Furyl)ethanol Purify2->Furylethanol Dehydration Dehydration (Solid Acid Catalyst, Heat) Furylethanol->Dehydration Purify3 Purification (Distillation) Dehydration->Purify3 End Product: This compound Purify3->End

References

Spectroscopic Profile of 2-Ethenylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-ethenylfuran (also known as 2-vinylfuran), a heterocyclic organic compound of interest in various chemical and pharmaceutical research areas. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The data presented here was obtained in deuterated chloroform (CDCl₃) at 250 MHz.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
5.17dd²Jβγ = 1.20, ³Jαγ = 11.34
5.67dd²Jβγ = 1.20, ³Jαβ = 17.44
6.27d³J34 = 3.24H3
6.38dd³J45 = 1.78, ³J34 = 3.16H4
6.51dd³Jαγ = 11.28, ³Jαβ = 17.49
7.37sH5

Note: The designations α, β, and γ refer to the protons on the vinyl group, while the numbered positions correspond to the furan ring.

Due to a lack of readily available, explicitly assigned experimental ¹³C NMR data in the searched literature, a comprehensive table for these values is not included. However, general chemical shift ranges for similar furan and vinyl structures can be consulted for predictive purposes.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the characteristic vibrational modes of its functional groups. The spectrum of a liquid film of the compound has been reported.

Table 2: Infrared (IR) Spectroscopy Data for this compound (Liquid Film)

While a detailed list of peak assignments was not available in the public domain, the IR spectrum would be expected to show characteristic absorptions for C-H stretching of the furan ring and vinyl group (around 3100-3000 cm⁻¹), C=C stretching of the vinyl group and furan ring (around 1650-1500 cm⁻¹), and C-O-C stretching of the furan ring (around 1250-1000 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation patterns that can be used for its identification. The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions.

Table 3: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Putative Fragment
94100.0[M]⁺ (Molecular Ion)
931.8[M-H]⁺
6625.5[M-C₂H₂]⁺ or [C₄H₂O]⁺
6545.2[C₅H₅]⁺
3928.2[C₃H₃]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer (e.g., 250 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform liquid film.

Data Acquisition: The prepared salt plates are placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is recorded first and then automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: this compound, being a volatile compound, is well-suited for analysis by gas chromatography-mass spectrometry (GC-MS). The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Data Acquisition: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector measures the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Health and Safety of 2-Ethenylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.

Executive Summary

2-Ethenylfuran, also known as 2-vinylfuran, is a heterocyclic organic compound with the molecular formula C₆H₆O. While specific toxicological data for this compound is limited in publicly available literature, information from its structural analogs, such as furan and 2-methylfuran, along with its GHS (Globally Harmonized System) classification, indicates that it should be handled with significant caution. It is classified as a highly flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2] This guide provides a consolidated overview of the known health and safety information, draws inferences from related furanic compounds to anticipate potential hazards, and outlines general experimental protocols for its toxicological assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and acute toxicity.[1][2]

Table 1: GHS Classification for this compound [1][2]

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.

Toxicological Data

Table 2: Summary of Toxicological Data for Furan and 2-Methylfuran

CompoundTestSpeciesRouteValueReference
Furan90-day studyFischer-344 RatsGavageNOAEL (hepatic toxicity): 0.03 mg/kg bw/day[4]
2-Methylfuran90-day studySprague-Dawley gpt delta ratsIntragastricNOAEL: 1.2 mg/kg/day[3][5]
2-Methylfuran28-day studyMale Sprague-Dawley ratsOral gavageNOAEL (hepatotoxicity): 5 mg/kg bw/d

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling, Storage, and Personal Protective Equipment (PPE)

Handling:

  • Use in a well-ventilated area, preferably under a chemical fume hood.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • Use explosion-proof electrical/ventilating/lighting equipment.[1]

  • Take precautionary measures against static discharge.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Store locked up.

  • Keep away from oxidizing agents.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or apron.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Experimental Protocols for Toxicological Assessment

Detailed experimental protocols for this compound are not available. However, standard methodologies for assessing the toxicity of chemical compounds can be applied.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strains: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver homogenate) to assess the mutagenicity of the parent compound and its metabolites.[6]

  • Procedure: a. Prepare a range of concentrations of this compound. b. In the plate incorporation method, mix the test compound, bacterial culture, and (if applicable) S9 mix with molten top agar. c. Pour the mixture onto minimal glucose agar plates. d. In the pre-incubation method, the bacterial strains are mixed with the test item in the presence or absence of S9-mix for 20-30 minutes at 37 °C before adding to the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (his+) on the test plates and compare it to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect chromosomal damage.

Objective: To determine if this compound induces the formation of micronuclei in the bone marrow erythrocytes of rodents.

Methodology:

  • Test System: Use a suitable rodent species (e.g., mice or rats).

  • Administration: Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a minimum of three dose levels. Include a vehicle control and a positive control group.

  • Dosing Regimen: Typically, animals are dosed once or twice.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last dose (usually 24 and 48 hours).

  • Slide Preparation: Prepare and stain bone marrow smears.

  • Analysis: Score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in at least 2000 PCEs per animal. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) as an indicator of cytotoxicity.

  • Evaluation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates a positive result for clastogenicity or aneugenicity.

Metabolism and Signaling Pathways

Specific studies on the metabolic pathways of this compound are scarce. However, based on the metabolism of furan and 2-methylfuran, a likely metabolic pathway can be proposed.

Proposed Metabolic Pathway

Furan and its derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[7][8] For 2-methylfuran, CYP2E1 has been identified as a key enzyme in its metabolic activation.[9] This process is believed to involve the oxidation of the furan ring to form a reactive, unsaturated dialdehyde intermediate. In the case of furan, this intermediate is cis-2-butene-1,4-dial (BDA).[8] For this compound, a similar bioactivation process is plausible, leading to a reactive metabolite that can covalently bind to cellular macromolecules like proteins and DNA, which is a key mechanism of furan-induced toxicity.

G Proposed Metabolic Pathway of this compound This compound This compound Reactive_Intermediate Reactive α,β-Unsaturated Dialdehyde Intermediate This compound->Reactive_Intermediate CYP450 Enzymes (e.g., CYP2E1) Oxidative Ring Opening Macromolecular_Adducts Covalent Adducts (Proteins, DNA) Reactive_Intermediate->Macromolecular_Adducts Nucleophilic Attack Cellular_Toxicity Cellular Toxicity and Damage Macromolecular_Adducts->Cellular_Toxicity

Proposed metabolic activation of this compound.
Experimental Workflow for Metabolism Studies

To elucidate the specific metabolic pathway of this compound, the following experimental workflow can be employed.

G Workflow for this compound Metabolism Studies cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Microsomes Incubation with Liver Microsomes (Human, Rat) + NADPH Metabolite_Identification Metabolite Identification (LC-MS/MS, NMR) Microsomes->Metabolite_Identification CYP_Identification Identification of specific CYP450 isoforms (Recombinant enzymes, inhibitors) Microsomes->CYP_Identification Hepatocytes Incubation with Primary Hepatocytes Hepatocytes->Metabolite_Identification Animal_Dosing Dosing of Rodent Models Sample_Collection Collection of Urine, Blood, and Tissues Animal_Dosing->Sample_Collection Sample_Collection->Metabolite_Identification Adduct_Analysis Analysis of Macromolecular Adducts Sample_Collection->Adduct_Analysis

Experimental workflow for elucidating metabolic pathways.

References

The Enigmatic Presence of 2-Ethenylfuran Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenylfuran, more commonly known as 2-vinylfuran, and its derivatives are a class of volatile organic compounds that have garnered interest in various scientific fields, from food chemistry to drug discovery. Their presence in natural sources, formation through thermal processes, and potential biological activities present a complex and evolving area of study. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound derivatives, detailing their sources, formation mechanisms, analytical methodologies, and biological implications.

Natural Occurrence: A Tale of Two Origins

The natural occurrence of this compound is a subject of some debate within the scientific community. While some sources indicate that 2-vinylfuran is not naturally occurring and must be synthesized[1], other reputable databases report its presence in certain plant species.

Reported Natural Sources:

  • Tomato (Solanum lycopersicum) : this compound has also been reported in tomatoes[2]. Tomatoes are known to produce a wide array of volatile organic compounds that contribute to their characteristic aroma and play roles in plant defense[7][8][9][10][11]. As with Basella alba, the concentration of this compound in tomatoes has not been extensively quantified.

Formation in Food through Thermal Processing:

While its direct biosynthesis in plants remains unconfirmed, the formation of this compound and its derivatives is well-documented in thermally processed foods. These compounds are typically generated from the degradation of various precursors during heating.

  • Coffee : Roasted coffee is a significant source of 2-vinylfuran[12][13]. It is formed during the roasting process from precursors like carbohydrates and amino acids[12][13].

  • Other Thermally Processed Foods : Furan and its derivatives, including alkylfurans, are found in a variety of heat-treated foods such as baby food, cereals, and fruit juices[14]. The formation is often a result of the Maillard reaction and the thermal degradation of lipids[12].

Quantitative Data

Specific quantitative data for this compound remains limited. Most studies on furan derivatives in food focus on furan itself and its more common alkylated forms. The following table summarizes the available information, highlighting the need for more targeted quantitative studies on this compound.

Food MatrixCompoundConcentration RangeReference(s)
Thermally Processed FoodsFuran and Alkylfurans5 µg/kg to 200 µg/kg (in coffee)[14]
Baby Food, CerealsFuran and AlkylfuransLOQ established at 5 µg/kg[14]
Fruit Juices, Infant FormulaFuran and AlkylfuransValidation by SPME injection[14]

LOQ: Limit of Quantitation SPME: Solid Phase Microextraction

Biosynthesis and Formation Pathways

The precise biosynthetic pathway for this compound in plants has not been elucidated. It is plausible that it is formed as a minor byproduct of broader metabolic pathways that produce other volatile organic compounds. In contrast, the formation of furan and its derivatives in food is better understood and occurs through several chemical reactions during heating.

A proposed general pathway for the formation of furan derivatives from lipid oxidation is depicted below.

G PUFA Polyunsaturated Fatty Acids Oxidation Oxidation (e.g., during heating) PUFA->Oxidation Aldehydes Aldehydes (e.g., 4-oxo-2-hexenal) Oxidation->Aldehydes Cyclization Cyclization & Dehydration Aldehydes->Cyclization Furan_Derivatives Furan Derivatives (including this compound) Cyclization->Furan_Derivatives

Caption: Formation of furan derivatives from polyunsaturated fatty acids.

Experimental Protocols

The analysis of volatile compounds like this compound from complex matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method.

Key Experimental Protocol: HS-SPME-GC-MS for the Analysis of this compound Derivatives

1. Sample Preparation:

  • Solid Samples (e.g., coffee, plant tissue): A representative sample is weighed into a headspace vial. For plant tissues, homogenization in a suitable solvent may be necessary.

  • Liquid Samples (e.g., fruit juice): A specific volume of the liquid is transferred to a headspace vial.

  • Matrix Modification: The addition of a salt solution (e.g., saturated NaCl) can be used to increase the volatility of the analytes.

  • Internal Standard: A deuterated analog of the analyte (if available) or a related compound is added to the vial for accurate quantification.

2. HS-SPME Procedure:

  • Fiber Selection: A fiber with a suitable coating is chosen. For volatile furan derivatives, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.

  • Incubation: The sealed vial is incubated at a specific temperature (e.g., 50-60°C) for a set time to allow the volatile compounds to partition into the headspace.

  • Extraction: The SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.

3. GC-MS Analysis:

  • Desorption: The SPME fiber is inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.

  • Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a non-polar or mid-polar column).

  • Detection: The separated compounds are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

G Sample Sample Preparation HS_Vial Headspace Vial Sample->HS_Vial SPME_Fiber SPME Fiber Extraction HS_Vial->SPME_Fiber GC_Inlet GC Inlet (Desorption) SPME_Fiber->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Detection & Quantification) GC_Column->MS_Detector

Caption: General workflow for HS-SPME-GC-MS analysis.

Biological Activities and Signaling Pathways

The biological activities of this compound and its derivatives are an emerging area of research with potential implications for drug development.

Antimicrobial and Cytotoxic Effects:

  • 2-Vinylfuran derivatives have been shown to inhibit the growth of algae and yeast[15].

  • The mechanism of action is believed to involve the inhibition of key energy metabolism processes, particularly glycolysis[15]. The electrophilic exocyclic double bond of 2-vinylfurans is thought to react with nucleophilic groups in cellular components, such as thiols in enzymes[15].

  • Some derivatives have also demonstrated genotoxic effects in bacteria.

Potential Signaling Pathway Involvement:

The inhibition of glycolysis suggests a potential interaction with enzymes in this central metabolic pathway. Further research is needed to identify the specific molecular targets and the downstream effects on cellular signaling.

G Vinylfuran 2-Vinylfuran Derivative Glycolytic_Enzymes Glycolytic Enzymes (e.g., containing thiol groups) Vinylfuran->Glycolytic_Enzymes Inhibition Glycolysis Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production Cell_Growth Cell Growth ATP_Production->Cell_Growth

References

2-Ethenylfuran: A Comprehensive Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of 2-Ethenylfuran (also known as 2-vinylfuran), a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document compiles its fundamental chemical identifiers and physical properties to support ongoing and future research endeavors.

Core Chemical Identity

This compound is an aromatic compound characterized by a furan ring substituted with a vinyl group. Its chemical structure and properties make it a subject of interest in various chemical syntheses.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below, offering a standardized reference for cataloging and database searches.

Identifier TypeValue
CAS Number 1487-18-9[1][2][3][4][5][6]
PubChem CID 73881[1][2][4]
InChI InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2[1][3][4][7]
InChIKey QQBUHYQVKJQAOB-UHFFFAOYSA-N[1][3][4][7]
SMILES C=CC1=CC=CO1[1][4][7]
Molecular Formula C6H6O[1][2][3][4][7]
IUPAC Name This compound[1][3][7]
Synonyms 2-vinylfuran, Furan, 2-ethenyl-, Furylethylene[1][2][3][5]
Physicochemical Properties

A summary of key physicochemical properties of this compound is presented below. These values are essential for experimental design and computational modeling.

PropertyValue
Molecular Weight 94.11 g/mol [1][7]
Exact Mass 94.041864811 Da[1]
Boiling Point 99-100 °C at 760 mm Hg[2]
Melting Point -94.0 °C[2][7]

Molecular Structure and Connectivity

To visually represent the structural information, a diagram illustrating the atomic connectivity of this compound is provided below. This diagram adheres to the DOT language specification for graph visualization.

Molecular graph of this compound

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data and should be cross-referenced with other sources. No experimental protocols were cited in the source materials for this guide.

References

Core Physical and Chemical Properties of 2-Ethenylfuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Physical Constants of 2-Ethenylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and key physical constants of this compound (also known as 2-vinylfuran). The information is presented in a structured format to facilitate easy reference and comparison, with detailed methodologies for key experimental protocols.

This compound is a heterocyclic organic compound with a furan ring substituted with a vinyl group.[1] Its chemical structure and properties make it a subject of interest in organic synthesis and materials science.[1]

PropertyValueSource(s)
Molecular Formula C6H6O[1][2]
Molecular Weight 94.11 g/mol [1][2]
CAS Number 1487-18-9[2][3]
Appearance Colorless to pale yellow clear liquid[4][5]
Odor Phenolic, coffee-like[4][6]
Melting Point -94.0 °C[1][4][5]
Boiling Point 99.0 to 101.0 °C at 760 mmHg[4][5][7]
Density Approximately 1.0 g/cm³[2]
Vapor Pressure 42.581 mmHg at 25.00 °C (estimated)[4][5]
Flash Point 5.50 °C (42.00 °F) (estimated)[4][5]
LogP (o/w) 2.395 (estimated)[4][5]

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing its bioavailability and reaction kinetics.

SolventSolubilitySource(s)
Water 1414 mg/L at 25 °C (estimated)[4][6]
Organic Solvents Soluble in alcohol, ethanol, and ether.[2]

It is noted that while one source describes this compound as insoluble in water, a quantitative estimation suggests slight solubility.[2][4] This discrepancy may depend on the specific experimental conditions.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical constants of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.[8]

Methodology:

  • A small, dry sample of the solid organic compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, such as a Vernier melt station.[8]

  • The sample is heated at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[8]

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Simple Distillation):

  • A sample of the organic liquid (e.g., 10.0 mL) is placed in a round-bottom flask.[8]

  • A simple distillation apparatus is assembled, with a thermometer placed to measure the temperature of the vapor.[8]

  • The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.[8]

  • The temperature at which the vapor temperature stabilizes is recorded as the boiling point.[8]

  • The vapor is then condensed and collected.[8]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (General Procedure):

  • A known volume of the solvent (e.g., water, ethanol) is placed in a flask at a constant temperature.

  • A small, accurately weighed amount of this compound is added to the solvent.

  • The mixture is agitated (e.g., using a magnetic stirrer) until the solute is completely dissolved.

  • Step 2 and 3 are repeated until a saturated solution is formed (i.e., no more solute dissolves).

  • The total mass of the dissolved solute is recorded, and the solubility is expressed in terms of concentration (e.g., mg/L).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physicochemical properties of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification melting_point Melting Point Determination purification->melting_point boiling_point Boiling Point Determination purification->boiling_point density_measurement Density Measurement purification->density_measurement solubility_assay Solubility Assay purification->solubility_assay data_compilation Data Compilation melting_point->data_compilation boiling_point->data_compilation density_measurement->data_compilation solubility_assay->data_compilation report_generation Technical Guide Generation data_compilation->report_generation

Caption: Workflow for determining the physicochemical properties of this compound.

References

Methodological & Application

Synthesis of 2-Ethenylfuran via Wittig Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-ethenylfuran, also known as 2-vinylfuran, is a significant transformation in organic chemistry, providing a valuable building block for the synthesis of various pharmaceuticals, polymers, and fine chemicals. The furan moiety is a key structural motif in many biologically active compounds. The Wittig reaction offers a reliable and high-yielding method for the conversion of 2-furfuraldehyde to this compound. This application note provides detailed protocols for this synthesis, focusing on the generation of the phosphorus ylide and its subsequent reaction with the aldehyde.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[1] The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2] For the synthesis of this compound, the required ylide is methylenetriphenylphosphorane (Ph₃P=CH₂), which is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Reaction Scheme

The overall reaction for the synthesis of this compound from 2-furfuraldehyde via the Wittig reaction is depicted below:

Step 1: Ylide Formation

Step 2: Wittig Reaction

Quantitative Data Summary

The following table summarizes the typical reagents, their properties, and expected yields for the synthesis of this compound via the Wittig reaction. Yields for this specific reaction have been reported to be quantitative.[3]

Reagent/ProductMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)RoleTypical Yield (%)
2-Furfuraldehyde96.091.16161.7Starting Material-
Methyltriphenylphosphonium Bromide357.23--Ylide Precursor-
Sodium Hydride (NaH)24.000.92800 (dec.)Base-
n-Butyllithium (n-BuLi)64.060.68-Base-
Tetrahydrofuran (THF)72.110.88966Solvent-
Diethyl Ether74.120.71334.6Solvent-
This compound94.110.9599-100Product~Quantitative[3]
Triphenylphosphine Oxide278.28-360Byproduct-

Experimental Protocols

Two common protocols for the synthesis of this compound are provided below, differing primarily in the choice of base used to generate the phosphorus ylide.

Protocol 1: Using Sodium Hydride as the Base

This protocol is adapted from a procedure for a similar substrate, 5-formylfurfuryl acetate.[4]

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Furfuraldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Ylide Generation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.5 equivalents).

    • Add anhydrous diethyl ether or THF to the flask.

    • Cool the suspension to 0 °C using an ice bath and stir.

    • Carefully add sodium hydride (1.5 equivalents) portion-wise to the stirred suspension. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care.

    • Continue stirring the mixture at 0 °C for 1 hour to allow for the complete formation of the ylide. The formation of a yellow-orange color is indicative of ylide generation.

  • Wittig Reaction:

    • Dissolve 2-furfuraldehyde (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF.

    • Slowly add the 2-furfuraldehyde solution to the ylide suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the this compound by vacuum distillation.

Protocol 2: Using n-Butyllithium as the Base

This is a common alternative for generating non-stabilized ylides.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 2-Furfuraldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Ylide Generation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Caution: n-Butyllithium is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

    • After the addition is complete, allow the mixture to warm to 0 °C and stir for 1 hour.

  • Wittig Reaction:

    • Cool the resulting ylide solution back down to -78 °C.

    • Dissolve 2-furfuraldehyde (1 equivalent) in anhydrous THF and add it slowly to the ylide solution via syringe.

    • Stir the reaction mixture at 0 °C for 5 hours.

  • Work-up and Purification:

    • Quench the reaction at 0 °C by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the resulting crude product by vacuum distillation to separate this compound from triphenylphosphine oxide.

Visualizations

Wittig Reaction Mechanism

The following diagram illustrates the key steps in the Wittig reaction mechanism for the synthesis of this compound.

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction ylide_start Ph₃P⁺CH₃Br⁻ + Base ylide_product Ph₃P=CH₂ (Ylide) ylide_start->ylide_product Deprotonation betaine Betaine Intermediate ylide_product->betaine aldehyde 2-Furfuraldehyde aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization product This compound + Ph₃P=O oxaphosphetane->product Decomposition

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of this compound via the Wittig reaction.

Experimental_Workflow start Start ylide_prep Prepare Ylide Solution (Methyltriphenylphosphonium bromide + Base in Solvent) start->ylide_prep reaction React Ylide with 2-Furfuraldehyde ylide_prep->reaction quench Quench Reaction reaction->quench extraction Aqueous Work-up & Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation) concentration->purification product Isolated this compound purification->product

Caption: Experimental Workflow for this compound Synthesis.

References

Application Notes and Protocols for the Synthesis of 2-Ethenylfuran via Acid-Catalyzed Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-ethenylfuran (also known as 2-vinylfuran) through the acid-catalyzed dehydration of 2-(1-hydroxyethyl)furan. This compound is a valuable building block in organic synthesis and drug development, serving as a versatile precursor for a variety of heterocyclic compounds. The protocol herein is based on established principles of acid-catalyzed alcohol dehydration, offering a practical guide for laboratory-scale synthesis. This document includes a detailed reaction mechanism, a step-by-step experimental procedure, data presentation in tabular format, and visualizations of the workflow and chemical pathways to ensure clarity and reproducibility.

Introduction

Furan derivatives are key structural motifs in numerous pharmaceuticals and biologically active compounds. The introduction of a vinyl group at the 2-position of the furan ring, affording this compound, provides a reactive handle for further chemical transformations, including Diels-Alder reactions, polymerizations, and various cross-coupling reactions. The acid-catalyzed dehydration of 2-(1-hydroxyethyl)furan, which can be readily obtained from the reduction of 2-acetylfuran, represents a direct and atom-economical approach to this compound. This method relies on the protonation of the hydroxyl group by an acid catalyst, followed by the elimination of a water molecule to form a carbon-carbon double bond. Common acid catalysts for this transformation include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid.[1][2][3]

Reaction Mechanism and Experimental Workflow

The acid-catalyzed dehydration of 2-(1-hydroxyethyl)furan to this compound is believed to proceed through an E1 (elimination, unimolecular) mechanism for this secondary alcohol.[1][4] The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a resonance-stabilized secondary carbocation. A weak base, typically water or the conjugate base of the acid catalyst, then abstracts a proton from the adjacent carbon, leading to the formation of the double bond and regeneration of the acid catalyst.

Logical Relationship of the Synthesis Pathway

G 2-Acetylfuran 2-Acetylfuran 2-(1-Hydroxyethyl)furan 2-(1-Hydroxyethyl)furan 2-Acetylfuran->2-(1-Hydroxyethyl)furan Reduction (e.g., NaBH4) This compound This compound 2-(1-Hydroxyethyl)furan->this compound Acid-Catalyzed Dehydration

Caption: Synthesis pathway from 2-acetylfuran to this compound.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Dehydration Reaction cluster_2 Work-up and Purification Start Start Add 2-(1-hydroxyethyl)furan and solvent to flask Add 2-(1-hydroxyethyl)furan and solvent to flask Start->Add 2-(1-hydroxyethyl)furan and solvent to flask Add acid catalyst Add acid catalyst Add 2-(1-hydroxyethyl)furan and solvent to flask->Add acid catalyst Heat reaction mixture Heat reaction mixture Add acid catalyst->Heat reaction mixture Monitor reaction progress (TLC/GC) Monitor reaction progress (TLC/GC) Heat reaction mixture->Monitor reaction progress (TLC/GC) Cool and quench reaction Cool and quench reaction Monitor reaction progress (TLC/GC)->Cool and quench reaction Reaction Complete Extract with organic solvent Extract with organic solvent Cool and quench reaction->Extract with organic solvent Wash organic layer Wash organic layer Extract with organic solvent->Wash organic layer Dry and concentrate Dry and concentrate Wash organic layer->Dry and concentrate Purify by distillation Purify by distillation Dry and concentrate->Purify by distillation Characterize Product Characterize Product Purify by distillation->Characterize Product Pure this compound End End Characterize Product->End

Caption: General experimental workflow for this compound synthesis.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₆H₆O[5]
Molecular Weight94.11 g/mol [5]
Boiling Point99-100 °C at 760 mmHg[6]
Melting Point-94.0 °C[6]
AppearanceColorless to pale yellow liquid[6]
SolubilitySoluble in alcohol; sparingly soluble in water (1414 mg/L at 25 °C)[6]
Table 2: Typical Reaction Parameters for Acid-Catalyzed Dehydration of Secondary Alcohols
ParameterTypical Range/Conditions
Catalyst Concentrated H₂SO₄, H₃PO₄, p-TsOH
Catalyst Loading Catalytic amounts (e.g., 1-5 mol%)
Temperature 50-150 °C (depending on substrate and catalyst)
Reaction Time 1-6 hours
Solvent Toluene, Dioxane, or neat

Experimental Protocols

This protocol describes a general procedure for the acid-catalyzed dehydration of 2-(1-hydroxyethyl)furan to this compound. The starting material, 2-(1-hydroxyethyl)furan, can be synthesized by the reduction of 2-acetylfuran with a reducing agent such as sodium borohydride in an alcoholic solvent.

Materials and Equipment
  • 2-(1-hydroxyethyl)furan

  • Anhydrous p-toluenesulfonic acid (p-TsOH) or concentrated phosphoric acid (H₃PO₄)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Experimental Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (a Dean-Stark trap can be fitted between the flask and condenser), add 2-(1-hydroxyethyl)furan (1.0 eq).

    • Add anhydrous toluene to dissolve the starting material (approximately 5-10 mL per gram of substrate).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq) or concentrated phosphoric acid (e.g., 0.1 eq) to the stirred solution.

  • Dehydration Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene).

    • If using a Dean-Stark trap, water will be collected as it is formed, driving the equilibrium towards the product.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) or GC analysis. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound. The boiling point of this compound is approximately 99-100 °C at atmospheric pressure, so a reduced pressure distillation is recommended to prevent polymerization at high temperatures.[6]

  • Characterization:

    • Characterize the purified this compound by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Troubleshooting and Safety Considerations

  • Polymerization: this compound can polymerize, especially at elevated temperatures or in the presence of acid. It is advisable to keep the product cool and consider adding a radical inhibitor like hydroquinone if storing for an extended period.[1]

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a small additional amount of catalyst.

  • Safety: Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

By following this detailed protocol, researchers can effectively synthesize this compound, a valuable intermediate for further chemical exploration and drug development.

References

Polymerization Techniques for 2-Ethenylfuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenylfuran, also known as 2-vinylfuran, is a versatile monomer derived from renewable resources, making it an attractive building block for the synthesis of novel polymers. Its structure, featuring a reactive vinyl group and a furan ring, allows for polymerization through various mechanisms, leading to polymers with unique properties and potential applications in materials science and drug delivery. The furan moiety, in particular, can undergo reversible Diels-Alder reactions, offering a pathway to self-healing and thermos-responsive materials. This document provides detailed application notes and protocols for the primary polymerization techniques applicable to this compound: cationic, free-radical, and atom transfer radical polymerization (ATRP).

Polymerization Methods Overview

This compound can be polymerized via several methods, each yielding poly(this compound) with different characteristics in terms of molecular weight, polydispersity, and microstructure. The choice of polymerization technique depends on the desired polymer properties and the intended application.

A general overview of the polymerization logic is presented below:

PolymerizationLogic Monomer This compound Cationic Cationic Polymerization Monomer->Cationic Radical Free-Radical Polymerization Monomer->Radical ATRP ATRP Monomer->ATRP Polymer Poly(this compound) Cationic->Polymer Radical->Polymer ATRP->Polymer

Caption: Logical flow from this compound monomer to polymer via different polymerization techniques.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the different polymerization methods for this compound. Note that these values can vary significantly depending on the specific reaction conditions.

Polymerization MethodTypical Initiator/CatalystMonomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)
Cationic Trifluoroacetic AcidHighOligomers - Low MW->1.5-
Free-Radical AIBNModerate to HighVariableVariable>1.5~54
ATRP (copolymer with Styrene) Cu(I)-PMDETA / 1-PEBrHighControlledControlled1.1 - 1.554 - 105

Data for homopolymer of this compound unless otherwise noted. Data for ATRP is for a styrene-co-2-vinylfuran copolymer.[1]

Experimental Protocols

Cationic Polymerization of this compound

Cationic polymerization of this compound is typically initiated by protic acids or Lewis acids. This method can lead to polymerization involving both the vinyl group and the furan ring, potentially resulting in cross-linked structures.[2] The reaction is highly sensitive to impurities and requires stringent anhydrous conditions.

Workflow for Cationic Polymerization:

CationicWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Monomer_Prep Dry & Distill This compound Reaction_Setup Combine Monomer & Solvent under N2 at -78°C Monomer_Prep->Reaction_Setup Solvent_Prep Dry Dichloromethane Solvent_Prep->Reaction_Setup Initiator_Prep Prepare Initiator Solution (e.g., Trifluoroacetic Acid) Initiation Add Initiator Solution Dropwise Initiator_Prep->Initiation Reaction_Setup->Initiation Polymerization Stir for 2-4 hours at -78°C Initiation->Polymerization Quench Quench with pre-chilled Methanol Polymerization->Quench Precipitate Precipitate Polymer in excess Methanol Quench->Precipitate Isolate Filter and Dry Polymer Precipitate->Isolate

Caption: Experimental workflow for the cationic polymerization of this compound.

Protocol:

Materials:

  • This compound (freshly distilled)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Methanol (pre-chilled)

  • Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Monomer and Solvent Preparation: Dry this compound over calcium hydride and distill under reduced pressure immediately before use. Dry dichloromethane by passing it through a column of activated alumina.

  • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the freshly distilled this compound (e.g., 1.0 g, 10.6 mmol) and anhydrous dichloromethane (e.g., 20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation: In a separate flask, prepare a dilute solution of trifluoroacetic acid in anhydrous dichloromethane (e.g., 0.1 M). Add the initiator solution dropwise to the cold monomer solution with vigorous stirring.

  • Polymerization: Allow the reaction to proceed at -78 °C for 2 to 4 hours. The solution may become viscous as the polymer forms.

  • Termination and Isolation: Quench the polymerization by adding a small amount of pre-chilled methanol. Pour the reaction mixture into a large volume of cold methanol to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature.

Free-Radical Polymerization of this compound

Free-radical polymerization is a common and robust method for polymerizing vinyl monomers. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are typically used.[3][4][5]

Workflow for Free-Radical Polymerization:

RadicalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Monomer_Prep Purify this compound Reaction_Setup Combine Monomer, Initiator, & Solvent in a sealed tube Monomer_Prep->Reaction_Setup Initiator_Prep Weigh Initiator (e.g., AIBN) Initiator_Prep->Reaction_Setup Solvent_Prep Degas Solvent (e.g., Benzene) Solvent_Prep->Reaction_Setup Degas Freeze-Pump-Thaw Cycles (x3) Reaction_Setup->Degas Polymerization Heat at 60-70°C for 12-24 hours Degas->Polymerization Cool Cool to Room Temperature Polymerization->Cool Precipitate Precipitate Polymer in Methanol Cool->Precipitate Isolate Filter and Dry Polymer Precipitate->Isolate ATRPWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Monomer_Prep Purify & Degas Monomers (this compound, Styrene) Reaction_Setup Combine Monomers & Catalyst under N2 Monomer_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst Complex (CuBr/PMDETA) Catalyst_Prep->Reaction_Setup Initiator_Prep Prepare Initiator Solution (1-PEBr) Initiation Add Initiator to start Initiator_Prep->Initiation Reaction_Setup->Initiation Polymerization Heat at specified Temp. (e.g., 110°C) Initiation->Polymerization Cool Cool and Dilute with THF Polymerization->Cool Purify Pass through Alumina Column to remove Copper Cool->Purify Precipitate Precipitate Polymer in Methanol Purify->Precipitate Isolate Filter and Dry Polymer Precipitate->Isolate

References

Application Notes and Protocols for the Free-Radical Polymerization of 2-Ethenylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenylfuran, also known as 2-vinylfuran, is a heterocyclic vinyl monomer derived from renewable resources. Its polymer, poly(this compound), is a versatile material with potential applications in various fields, including drug delivery, biomaterials, and advanced materials science. The furan moiety in the polymer backbone offers a reactive diene structure, allowing for post-polymerization modifications, such as Diels-Alder reactions, to introduce further functionalities. This document provides detailed protocols for the free-radical polymerization of this compound, along with key quantitative data and visualizations to guide researchers in the synthesis and characterization of poly(this compound).

Free-radical polymerization is a widely used and robust method for synthesizing polymers from vinyl monomers.[1] The process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. These radicals then react with monomer units to propagate the polymer chain. Termination of the growing polymer chains occurs through combination or disproportionation reactions.[2]

Data Presentation

The following table summarizes typical quantitative data obtained from the free-radical polymerization of this compound under different conditions. This data is essential for comparing the outcomes of various experimental setups and for optimizing the polymerization process to achieve desired polymer characteristics.

EntryInitiator (mol%)SolventTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1AIBN (1)Toluene7024>9518,00038,0002.11
2AIBN (0.5)Bulk6048~9025,00055,0002.20
3BPO (1)Dioxane8018>9015,00033,0002.20

Note: The data presented in this table is a representative compilation from various literature sources and should be used as a guideline. Actual results may vary depending on the specific experimental conditions and purity of reagents.

Experimental Protocols

This section provides detailed methodologies for the bulk and solution free-radical polymerization of this compound.

Protocol 1: Bulk Free-Radical Polymerization of this compound using AIBN

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Methanol (for precipitation)

  • Schlenk flask

  • Vacuum line

  • Oil bath

  • Magnetic stirrer

Procedure:

  • Monomer Preparation: Purify this compound by passing it through a column of basic alumina to remove the inhibitor (e.g., hydroquinone).

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound.

  • Initiator Addition: Add the calculated amount of AIBN (e.g., 0.5 mol% with respect to the monomer) to the flask.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 24-48 hours). The viscosity of the solution will increase as the polymerization progresses.

  • Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or chloroform).

  • Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.

Protocol 2: Solution Free-Radical Polymerization of this compound using AIBN

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous toluene (or other suitable solvent)

  • Methanol (for precipitation)

  • Three-neck round-bottom flask

  • Condenser

  • Nitrogen inlet

  • Oil bath

  • Magnetic stirrer

Procedure:

  • Monomer and Solvent Preparation: Purify this compound as described in Protocol 1. Use anhydrous and deoxygenated solvent.

  • Reaction Setup: Assemble a three-neck round-bottom flask with a condenser, a nitrogen inlet, and a rubber septum. Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.

  • Charging the Reactor: Under a nitrogen atmosphere, add the desired amount of anhydrous toluene to the flask. Then, add the purified this compound to achieve the desired monomer concentration (e.g., 2 M).

  • Initiator Addition: In a separate vial, dissolve the calculated amount of AIBN (e.g., 1 mol% with respect to the monomer) in a small amount of the reaction solvent. Add the initiator solution to the reaction flask via a syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture for the specified time (e.g., 24 hours).

  • Termination and Precipitation: Stop the reaction by cooling the flask to room temperature.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol with constant stirring.

  • Isolation and Drying: Isolate the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40°C until a constant weight is achieved.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key processes involved in the free-radical polymerization of this compound.

Free_Radical_Polymerization_Mechanism cluster_termination Termination Mechanisms Initiator Initiator (I) Radicals 2R• Initiator->Radicals kd (Decomposition) Initiated_Monomer R-M• Radicals->Initiated_Monomer ki (Initiation) Monomer1 Monomer (M) Monomer1->Initiated_Monomer Propagating_Chain R-(M)n-M• Initiated_Monomer->Propagating_Chain kp (Propagation) Monomer2 n M Monomer2->Propagating_Chain Termination Termination Propagating_Chain->Termination kt Dead_Polymer Dead Polymer Termination->Dead_Polymer Combination Combination Termination->Combination Disproportionation Disproportionation Termination->Disproportionation

Caption: Mechanism of Free-Radical Polymerization.

Experimental_Workflow cluster_char Characterization Techniques Start Start Monomer_Prep Monomer Purification (Remove Inhibitor) Start->Monomer_Prep Reaction_Setup Reaction Setup (Monomer, Initiator, Solvent) Monomer_Prep->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Heat and Stir) Degassing->Polymerization Termination Termination & Precipitation (Cooling & Non-solvent) Polymerization->Termination Purification Purification (Filtration & Washing) Termination->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization Drying->Characterization End End Characterization->End NMR NMR Spectroscopy (Structure Confirmation) Characterization->NMR GPC Gel Permeation Chromatography (Mn, Mw, PDI) Characterization->GPC FTIR FTIR Spectroscopy (Functional Groups) Characterization->FTIR

Caption: Experimental Workflow for Poly(this compound) Synthesis.

References

Application Notes and Protocols: 2-Ethenylfuran in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethenylfuran (also known as 2-vinylfuran) as a versatile monomer in copolymerization reactions. The unique reactivity of the furan moiety offers a gateway to novel polymers with tunable properties, finding applications in advanced materials and drug delivery systems.

I. Application Notes

1. Synthesis of Functional Copolymers:

This compound can be copolymerized with a variety of common monomers, including styrenes, acrylates, and maleic anhydride, using different polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and free-radical polymerization[1][2]. This allows for the synthesis of a wide range of copolymers with tailored properties. The furan ring in the resulting polymer serves as a reactive handle for post-polymerization modifications, most notably through the Diels-Alder reaction[1][3]. This "click" chemistry approach enables the introduction of various functionalities, crosslinking, or the conjugation of biomolecules under mild conditions[3][4].

2. Biomedical Applications and Drug Delivery:

The unique chemistry of furan-containing polymers makes them highly suitable for biomedical applications, particularly in the field of drug delivery[3][4][5]. The ability to form nanoparticles and to be functionalized with targeting ligands opens up possibilities for the development of advanced drug delivery systems[4][6].

  • Drug Encapsulation: Copolymers containing this compound can self-assemble into nanoparticles, which can encapsulate hydrophobic drugs, protecting them from degradation and enabling their delivery to specific sites in the body[7].

  • Targeted Drug Delivery: The furan groups on the polymer backbone can be used to attach targeting molecules, such as antibodies, allowing the drug-loaded nanoparticles to specifically bind to cancer cells or other diseased tissues[4].

  • Stimuli-Responsive Systems: The reversible nature of the Diels-Alder reaction can be exploited to create stimuli-responsive materials that release their payload in response to specific triggers like temperature[1].

3. Material Properties:

The incorporation of this compound into a polymer backbone significantly influences its thermal and mechanical properties.

  • Thermal Properties: The glass transition temperature (Tg) of copolymers can be tuned by varying the molar ratio of this compound to the comonomer. For instance, in styrene-co-2-vinylfuran copolymers, the Tg can range from 54 °C to 105 °C[1][8]. The thermal decomposition of these copolymers typically begins at around 360 °C in air[1][8].

  • Mechanical Properties: While specific data for this compound copolymers is limited, the mechanical properties of furan-based polyesters have been investigated, showing tensile moduli of approximately 2 GPa and tensile strengths up to 66 MPa for amorphous films[4]. The properties of copolymers can be tailored by adjusting the comonomer ratio and the overall polymer architecture[9].

II. Quantitative Data Summary

The following tables summarize the available quantitative data for the copolymerization of this compound.

Table 1: Reactivity Ratios for the Copolymerization of this compound (M1) with Styrene (M2) via ATRP [1][8]

Methodr₁ (this compound)r₂ (Styrene)r₁ * r₂
Fineman-Ross1.101.211.33
Kelen-Tudos1.051.251.31
Extended Kelen-Tudos0.981.301.27
Meyer-Lowry1.081.231.33

Table 2: Thermal Properties of Styrene-co-2-Vinylfuran (S-co-2VF) Copolymers [1][8]

Mole Fraction of 2-VF in Copolymer (x₂ᵥꜰ)Glass Transition Temperature (Tg) (°C)Onset of Thermal Decomposition (°C)
0 (Polystyrene)105~360
0.6054~360

III. Experimental Protocols

1. Atom Transfer Radical Polymerization (ATRP) of this compound and Styrene

This protocol is based on the procedure described for the ATRP of styrene with 2-vinylfuran[1].

Materials:

  • This compound (2-VF), distilled before use

  • Styrene (S), distilled before use

  • Copper(I) bromide (CuBr), purified

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled before use

  • 1-Phenylethyl bromide (1-PEBr), as initiator

  • Anisole, as an internal standard

  • Toluene, anhydrous

  • Methanol

  • Tetrahydrofuran (THF) for GPC analysis

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq relative to initiator).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Add the desired amounts of this compound, styrene, and anisole (internal standard) via syringe.

  • Add PMDETA (1 eq relative to CuBr) via syringe. The solution should turn green as the complex forms.

  • Add the initiator, 1-PEBr (1 eq), via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Take samples periodically via a nitrogen-purged syringe to monitor monomer conversion by gas chromatography (GC) and molecular weight evolution by gel permeation chromatography (GPC).

  • To stop the polymerization, cool the flask in an ice bath and open it to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by pouring the solution into a large excess of methanol.

  • Filter the polymer and dry it under vacuum to a constant weight.

Characterization:

  • Monomer Conversion: Determined by GC analysis of the reaction aliquots.

  • Molecular Weight and Polydispersity (Đ): Determined by GPC using THF as the eluent and polystyrene standards for calibration.

  • Copolymer Composition: Determined by ¹H NMR spectroscopy.

2. General Protocol for Free-Radical Solution Copolymerization

This is a general procedure that can be adapted for the copolymerization of this compound with various comonomers like methyl acrylate or vinyl acetate.

Materials:

  • This compound, distilled

  • Comonomer (e.g., methyl acrylate, vinyl acetate), distilled

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO), recrystallized

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Methanol or other non-solvent for precipitation

Procedure:

  • In a polymerization tube or flask, dissolve the desired amounts of this compound, the comonomer, and the radical initiator (e.g., AIBN, typically 0.1-1 mol% with respect to total monomers) in the chosen solvent.

  • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the tube or flask under vacuum or nitrogen.

  • Immerse the reaction vessel in a thermostatically controlled oil bath at the desired temperature (e.g., 60-80 °C).

  • Allow the polymerization to proceed for a specified time to achieve a low to moderate conversion (typically <15% for reactivity ratio studies).

  • Stop the reaction by cooling the vessel in an ice bath.

  • Pour the polymer solution into a large excess of a non-solvent (e.g., methanol) to precipitate the copolymer.

  • Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is reached.

3. Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation

This protocol provides a general guideline for the formulation of drug-loaded nanoparticles from amphiphilic copolymers of this compound[10][11].

Materials:

  • Amphiphilic this compound-containing copolymer

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., tetrahydrofuran (THF), acetone)

  • Deionized water

Procedure:

  • Dissolve the copolymer and the hydrophobic drug in the organic solvent.

  • Under constant stirring, add the organic solution dropwise to a larger volume of deionized water (the non-solvent for the polymer and drug).

  • The rapid diffusion of the organic solvent into the water phase leads to the precipitation of the polymer and drug, forming nanoparticles.

  • Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • The resulting aqueous suspension of nanoparticles can be purified by dialysis or centrifugation to remove any remaining free drug or solvent.

IV. Visualizations

Experimental_Workflow_ATRP cluster_preparation Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up and Purification reagents 1. Add CuBr and Ligand (PMDETA) monomers 2. Add Monomers (2-VF, Styrene) and Internal Standard reagents->monomers initiator 3. Add Initiator (1-PEBr) monomers->initiator heating 4. Heat to desired temperature (e.g., 110°C) initiator->heating sampling 5. Take periodic samples for analysis (GC, GPC) heating->sampling quenching 6. Quench reaction sampling->quenching purification 7. Remove catalyst (Alumina column) quenching->purification precipitation 8. Precipitate in non-solvent (Methanol) purification->precipitation drying 9. Dry polymer under vacuum precipitation->drying final_product Final Copolymer drying->final_product Characterize (NMR, GPC, DSC, TGA)

Caption: Workflow for ATRP of this compound and Styrene.

Drug_Delivery_Workflow cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation cluster_application Biomedical Application synthesis Synthesize amphiphilic This compound copolymer dissolution 1. Dissolve copolymer and drug in organic solvent synthesis->dissolution nanoprecipitation 2. Add dropwise to water under stirring dissolution->nanoprecipitation evaporation 3. Evaporate organic solvent nanoprecipitation->evaporation purification 4. Purify nanoparticles (Dialysis/Centrifugation) evaporation->purification functionalization 5. (Optional) Conjugate targeting ligands via Diels-Alder purification->functionalization drug_delivery 6. In vitro / In vivo drug delivery studies functionalization->drug_delivery

Caption: Preparation of Drug-Loaded Nanoparticles.

References

Application Notes and Protocols: Poly(2-vinylfuran) in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(2-vinylfuran) (P2VF) is a unique polymer distinguished by the presence of reactive furan rings appended to its backbone. The furan moiety, derivable from renewable biomass sources like furfural, positions P2VF as a sustainable building block in polymer chemistry.[1][2] The primary interest in P2VF from a materials science perspective stems from the ability of its pendant furan groups to participate in the Diels-Alder (DA) reaction. This [4+2] cycloaddition is thermally reversible, allowing for the formation and cleavage of covalent bonds in response to temperature changes.[3][4] This dynamic chemistry is the foundation for creating advanced materials with properties such as self-healing, thermal remendability, and tunable crosslink densities.[3][5]

Application: Thermally Reversible and Self-Healing Materials

The most prominent application of poly(2-vinylfuran) is in the development of self-healing polymers. The furan rings on the polymer act as dienes that can react with dienophiles, most commonly maleimide derivatives, to form a crosslinked polymer network via the Diels-Alder reaction.[3][6] When this network is damaged, heating the material triggers a retro-Diels-Alder (rDA) reaction, which breaks the crosslinks.[4][7] This decrosslinking lowers the viscosity, allowing the polymer chains to flow and mend the damaged area. Subsequent cooling promotes the forward Diels-Alder reaction, reforming the network and restoring the material's integrity.[7][8] This process can be repeated multiple times.

Data Presentation: Thermal and Mechanical Properties

The thermal properties of P2VF and its copolymers are critical for their application in self-healing systems. The temperatures for the forward and reverse Diels-Alder reactions dictate the healing conditions.

PropertyValuePolymer SystemReference
Glass Transition Temp. (Tg) 54 °C - 105 °CStyrene-co-2-vinylfuran (S-co-2VF)[9]
Thermal Decomposition Temp. ~360 °C (in air)S-co-2VF[9]
Diels-Alder Reaction Temp. Room TemperatureS-co-2VF with bismaleimide (BMI)[9]
Retro-Diels-Alder Temp. 70 °C - 150 °C3M-F375PMA network[8]
Healing Temperature Range 110 °C - 160 °CGeneral Furan-Maleimide Systems[7]
Experimental Protocol: Synthesis and Evaluation of a Self-Healing P2VF-Maleimide Network

This protocol describes the synthesis of a crosslinked poly(2-vinylfuran) network and a method to evaluate its self-healing capability.

Materials:

  • 2-Vinylfuran (monomer)

  • Azobisisobutyronitrile (AIBN, initiator)

  • Toluene (solvent)

  • Methanol (non-solvent)

  • 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (BMI, crosslinker)

  • Chloroform

Equipment:

  • Schlenk flask and line

  • Oil bath with temperature controller

  • Rotary evaporator

  • Vacuum oven

  • Optical microscope

  • Hot plate

Procedure:

  • Synthesis of Poly(2-vinylfuran):

    • In a Schlenk flask, dissolve 2-vinylfuran (e.g., 5 g) and AIBN (e.g., 0.5 mol% relative to monomer) in toluene (e.g., 20 mL).

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Heat the flask in an oil bath at 60-70°C for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the polymer precipitate by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

    • Characterize the synthesized P2VF using NMR and IR spectroscopy.[6]

  • Formation of the Crosslinked Network:

    • Dissolve the dried P2VF and a stoichiometric amount of the bismaleimide (BMI) crosslinker (2:1 molar ratio of furan rings to maleimide groups) in a minimal amount of chloroform.

    • Cast the solution into a Teflon mold and allow the solvent to evaporate slowly at room temperature in a fume hood.

    • Heat the resulting film in an oven at 50-60°C for several hours to ensure complete Diels-Alder reaction and network formation. The material should become an insoluble gel.[9]

  • Self-Healing Evaluation:

    • Using a sharp scalpel, create a micro-scratch on the surface of the polymer film.

    • Observe and record the damage using an optical microscope.

    • Place the film on a hot plate and heat it to the retro-Diels-Alder temperature (e.g., 120-150°C) for a set time (e.g., 30 minutes).[4]

    • Allow the sample to cool back to room temperature to reform the crosslinks.

    • Re-examine the scratched area under the microscope to assess the degree of healing. Healing efficiency can be quantified by comparing the crack dimensions before and after the healing cycle.

Visualization: Diels-Alder Based Self-Healing Mechanism

Self_Healing_Workflow cluster_forward Healing Phase (Cooling) cluster_reverse Damage / Debonding Phase (Heating) P2VF Poly(2-vinylfuran) (Furan Diene) DA_Reaction Diels-Alder Reaction P2VF->DA_Reaction BMI Bismaleimide (Dienophile) BMI->DA_Reaction Crosslinked Crosslinked Network (Healed Material) DA_Reaction->Crosslinked Damaged Damaged Network Crosslinked->Damaged Crack Formation rDA_Reaction Retro-Diels-Alder Reaction (>120°C) Damaged->rDA_Reaction Heat Free_Chains Decrosslinked Polymer rDA_Reaction->Free_Chains Free_Chains->DA_Reaction Cool

Caption: Reversible self-healing cycle based on the Diels-Alder reaction.

Application: Functional Copolymers and Blends

Poly(2-vinylfuran) can be copolymerized with other vinyl monomers, such as styrene, to create materials that combine the properties of both components. Atom Transfer Radical Polymerization (ATRP) is an effective method for synthesizing such copolymers with controlled compositions and low polydispersity.[9] The resulting styrene-co-2-vinylfuran (S-co-2VF) polymers possess the processability of polystyrene while retaining the reactive furan handles for subsequent functionalization or crosslinking.

Data Presentation: Copolymerization Parameters

Reactivity ratios indicate the preference of a propagating chain to add a monomer of the same species or the comonomer. Values close to 1 suggest a tendency towards random copolymerization.

ParameterValueMethodReference
Styrene Reactivity Ratio (rs) 1.21 - 1.30Fineman–Ross, Kelen–Tudos, etc.[9]
2-Vinylfuran Reactivity Ratio (rVF) 0.98 - 1.10Fineman–Ross, Kelen–Tudos, etc.[9]
Reactivity Ratio Product (rs * rVF) ≈ 1.3 - 1.6Calculated[9]
Experimental Protocol: ATRP Synthesis of Styrene-co-2-vinylfuran (S-co-2VF)

This protocol outlines the synthesis of a random copolymer of styrene and 2-vinylfuran via ATRP.

Materials:

  • Styrene (inhibitor removed)

  • 2-Vinylfuran (distilled before use)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • 1-Phenylethyl bromide (1-PEBr, initiator)

  • Anisole (solvent)

Equipment:

  • Schlenk flask and line

  • Glovebox (optional, for handling catalyst)

  • Syringes for liquid transfer

  • Magnetic stirrer and oil bath

Procedure:

  • Catalyst and Initiator Preparation:

    • In a Schlenk flask under an inert atmosphere, add CuBr (e.g., 1 equivalent relative to initiator).

    • Add anisole (solvent) to the flask.

    • In a separate vial, prepare the desired molar ratio of styrene and 2-vinylfuran monomers.

  • Polymerization:

    • Add the PMDETA ligand (e.g., 1 eq. to CuBr) to the flask containing CuBr and anisole. The solution should turn colored, indicating complex formation.

    • Add the monomer mixture to the catalyst solution.

    • Initiate the polymerization by adding the 1-PEBr initiator (e.g., 1 eq.).

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110°C) and stir.[9]

  • Termination and Purification:

    • After the desired time or monomer conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. This oxidizes the copper catalyst, stopping the reaction.

    • Dilute the mixture with a suitable solvent like tetrahydrofuran (THF).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the purified polymer in cold methanol, filter, and dry under vacuum.

    • Analyze the copolymer composition and molecular weight using NMR and Gel Permeation Chromatography (GPC).

Visualization: ATRP Copolymerization Workflow

ATRP_Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_react 2. Polymerization cluster_purify 3. Purification Monomers Styrene + 2-Vinylfuran Monomers Mix Combine Catalyst, Monomers, and Initiator Monomers->Mix Catalyst Cu(I)Br + PMDETA Ligand in Anisole Catalyst->Mix Initiator 1-PEBr Initiator Initiator->Mix React Heat in Oil Bath (e.g., 100°C) Mix->React Terminate Terminate Reaction (Cool + Expose to Air) React->Terminate Filter Pass through Alumina (Remove Copper) Terminate->Filter Precipitate Precipitate in Methanol Filter->Precipitate Dry Dry Copolymer Precipitate->Dry

Caption: Workflow for ATRP synthesis of styrene-co-2-vinylfuran.

References

Application Notes and Protocols for the Use of 2-Ethenylfuran in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenylfuran, also known as 2-vinylfuran, is a versatile and reactive heterocyclic building block increasingly utilized in the synthesis of complex organic molecules for pharmaceutical applications. Its unique structure, featuring a furan ring conjugated with a vinyl group, allows it to participate in a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse bioactive compounds. The furan moiety itself is a common scaffold in numerous pharmaceuticals, known to enhance pharmacological profiles through various interactions with biological targets.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates and derivatives, with a focus on key reaction types such as the Vilsmeier-Haack and Wittig reactions.

Key Applications of this compound in Organic Synthesis

This compound serves as a valuable starting material in several key organic reactions, including:

  • Diels-Alder Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions, providing access to complex bridged-ring systems.[3][4][5]

  • Heck Coupling: The vinyl group readily participates in palladium-catalyzed Heck coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.[6][7][8]

  • Polymerization: The vinyl group allows for polymerization and ring-opening metathesis polymerization (ROMP), leading to the development of novel polymeric materials with potential applications in drug delivery.

  • Derivatization: this compound can be readily functionalized to introduce various substituents on the furan ring, leading to a wide range of derivatives with diverse chemical properties.

Synthesis of Pharmaceutical Intermediates from this compound Derivatives

While the direct synthesis of a named pharmaceutical from this compound is not extensively documented in publicly available literature, its derivatives are crucial intermediates. A notable example is the synthesis of 5-hydroxymethyl-2-vinylfuran, a valuable precursor for more complex molecules.

Experimental Protocol: Synthesis of 5-Hydroxymethyl-2-vinylfuran from a this compound Precursor

This protocol describes a two-step synthesis starting from furfuryl acetate, a derivative that can be conceptually linked to the functionalization of a this compound scaffold. The synthesis involves a Vilsmeier-Haack reaction followed by a Wittig reaction.

Step 1: Vilsmeier-Haack Reaction to Synthesize 5-Formylfurfuryl Acetate

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings, such as furan.

  • Reaction Workflow:

Vilsmeier_Haack Furfuryl Acetate Furfuryl Acetate Reaction Mixture Reaction Mixture Furfuryl Acetate->Reaction Mixture Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF)->Reaction Mixture Hydrolysis Hydrolysis Reaction Mixture->Hydrolysis 5-Formylfurfuryl Acetate 5-Formylfurfuryl Acetate Hydrolysis->5-Formylfurfuryl Acetate

Caption: Vilsmeier-Haack formylation of furfuryl acetate.

  • Methodology:

    • In a reaction vessel, cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution with stirring to form the Vilsmeier reagent.

    • Add furfuryl acetate to the Vilsmeier reagent.

    • Allow the reaction to proceed at room temperature.

    • Upon completion, quench the reaction with an aqueous solution of sodium acetate.

    • Extract the product with a suitable organic solvent and purify by chromatography.

Step 2: Wittig Reaction to Synthesize 5-Acetoxymethyl-2-vinylfuran

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.

  • Reaction Workflow:

Wittig_Reaction Methyltriphenylphosphonium Bromide Methyltriphenylphosphonium Bromide Phosphonium Ylide Phosphonium Ylide Methyltriphenylphosphonium Bromide->Phosphonium Ylide Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->Phosphonium Ylide Reaction Reaction Phosphonium Ylide->Reaction 5-Formylfurfuryl Acetate 5-Formylfurfuryl Acetate 5-Formylfurfuryl Acetate->Reaction 5-Acetoxymethyl-2-vinylfuran 5-Acetoxymethyl-2-vinylfuran Reaction->5-Acetoxymethyl-2-vinylfuran

Caption: Wittig reaction for the synthesis of 5-acetoxymethyl-2-vinylfuran.

  • Methodology:

    • Prepare the phosphonium ylide by treating methyltriphenylphosphonium bromide with a strong base, such as sodium hydride, in an anhydrous solvent like diethyl ether under an inert atmosphere.

    • To the resulting ylide solution, add a solution of 5-formylfurfuryl acetate.

    • Stir the reaction mixture at room temperature until completion.

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Purify the crude product by vacuum distillation to obtain 5-acetoxymethyl-2-vinylfuran.

Step 3: Hydrolysis to 5-Hydroxymethyl-2-vinylfuran

  • Methodology:

    • Hydrolyze the 5-acetoxymethyl-2-vinylfuran using a base, such as sodium hydroxide, in an aqueous solution.

    • Extract the product with an organic solvent and purify by vacuum distillation.

ProductStarting MaterialReagentsYieldPurity
5-Acetoxymethyl-2-vinylfuranFurfuryl AcetatePOCl₃, DMF, Methyltriphenylphosphonium bromide, NaH68%N/A
5-Hydroxymethyl-2-vinylfuran5-Acetoxymethyl-2-vinylfuranNaOH60%N/A

N/A: Data not available in the cited sources.

Biological Activity of Furan-Containing Compounds and Potential Signaling Pathways

Furan-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10] The specific biological activity is highly dependent on the overall molecular structure and the nature of the substituents on the furan ring.

The bioactivation of some furan-containing drugs is thought to proceed through cytochrome P450-mediated epoxidation of the furan ring. The resulting epoxide is a reactive electrophile that can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cytotoxicity or therapeutic effects.[11]

  • Potential Signaling Pathway for Furan-Containing Cytotoxic Agents:

Signaling_Pathway Furan-containing Drug Furan-containing Drug Cytochrome P450 Cytochrome P450 Furan-containing Drug->Cytochrome P450 Metabolism Reactive Epoxide Metabolite Reactive Epoxide Metabolite Cytochrome P450->Reactive Epoxide Metabolite Bioactivation Cellular Macromolecules (Proteins, DNA) Cellular Macromolecules (Proteins, DNA) Reactive Epoxide Metabolite->Cellular Macromolecules (Proteins, DNA) Covalent Binding Covalent Adducts Covalent Adducts Cellular Macromolecules (Proteins, DNA)->Covalent Adducts Cellular Stress Cellular Stress Covalent Adducts->Cellular Stress Apoptosis Apoptosis Cellular Stress->Apoptosis

Caption: Bioactivation and cytotoxic mechanism of furan drugs.

Conclusion

This compound and its derivatives are valuable synthetic intermediates that provide access to a wide array of functionalized molecules with potential pharmaceutical applications. The reactivity of both the furan ring and the vinyl group allows for diverse chemical transformations, making it a versatile building block in drug discovery and development. The provided protocols for the synthesis of 5-hydroxymethyl-2-vinylfuran illustrate a practical application of this chemistry. Further research into the synthesis of specific pharmaceutical agents from this compound and the elucidation of their biological mechanisms will continue to expand the utility of this important heterocyclic compound.

References

Application Notes and Protocols: 2-Ethenylfuran as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenylfuran, also known as 2-vinylfuran, is a valuable and reactive building block in organic synthesis.[1] Its unique structure, featuring a diene system within the furan ring and a reactive vinyl group, allows it to participate in a variety of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures.[1] This includes the synthesis of natural products, pharmaceuticals, and advanced materials.[1] The furan moiety itself is a common motif in many biologically active compounds and serves as a versatile precursor to other functionalities. The vinyl group readily participates in cycloaddition reactions, particularly the Diels-Alder reaction, providing a powerful tool for the rapid assembly of cyclic and polycyclic systems.[1] These application notes provide an overview of the utility of this compound in the synthesis of complex molecules, with a focus on detailed experimental protocols and data.

Application Note 1: Tandem Ugi/Intramolecular Diels-Alder Reaction for the Synthesis of Furo[2,3-f]isoindole Derivatives

The tandem Ugi/intramolecular Diels-Alder (IMDA) reaction of this compound derivatives offers an efficient, one-pot method for the synthesis of complex furo[2,3-f]isoindole scaffolds. This multicomponent reaction combines the versatility of the Ugi reaction to assemble a complex intermediate with the power of the IMDA reaction to rapidly construct the polycyclic core. This strategy is highly valuable in medicinal chemistry for the generation of diverse compound libraries.

A study by Zubkov et al. demonstrated the successful implementation of this tandem reaction using (E)-3-(furan-2-yl)acrylaldehyde, a derivative of this compound. The reaction proceeds by first forming an Ugi adduct, which then spontaneously undergoes an intramolecular [4+2] cycloaddition under the reaction conditions to yield the furoisoindole derivatives in excellent yields.[2][3][4][5][6]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various furo[2,3-f]isoindole derivatives via the tandem Ugi/IMDA reaction.[3][4][6]

EntryAmineIsonitrileProductYield (%)
1Benzylaminetert-Butyl isocyanide5a 92
2Furfurylaminetert-Butyl isocyanide5b 95
3BenzylamineCyclohexyl isocyanide5c 90
4FurfurylamineCyclohexyl isocyanide5d 93
5Anilinetert-Butyl isocyanide5e 85
6AnilineCyclohexyl isocyanide5f 88
Experimental Workflow

The following diagram illustrates the one-pot tandem Ugi/intramolecular Diels-Alder reaction sequence.

Tandem_Ugi_IMDA cluster_reactants Reactants cluster_reaction One-Pot Reaction 3-(Furan-2-yl)acrylaldehyde 3-(Furan-2-yl)acrylaldehyde Ugi Reaction Ugi Reaction 3-(Furan-2-yl)acrylaldehyde->Ugi Reaction Amine Amine Amine->Ugi Reaction Isonitrile Isonitrile Isonitrile->Ugi Reaction Maleic acid monoanilide Maleic acid monoanilide Maleic acid monoanilide->Ugi Reaction IMDA IMDA Ugi Reaction->IMDA Spontaneous Product Furo[2,3-f]isoindole IMDA->Product

Tandem Ugi/IMDA Reaction Workflow.
Experimental Protocol: General Procedure for the Tandem Ugi/IMDA Reaction

  • To a solution of (E)-3-(furan-2-yl)acrylaldehyde (1.0 mmol) in methanol (5 mL) is added the corresponding amine (1.0 mmol), isonitrile (1.0 mmol), and maleic acid monoanilide (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired furo[2,3-f]isoindole product.

Application Note 2: Synthesis of 5-Substituted-2-Ethenylfurans as Key Intermediates

Functionalized 2-ethenylfurans are important intermediates for the synthesis of more complex molecules. For example, 5-hydroxymethyl-2-vinylfuran can be derived from biomass and serves as a versatile platform chemical. A study by Mehner et al. outlines two synthetic routes to 5-acetoxymethyl- and 5-hydroxymethyl-2-vinylfuran.

Comparison of Synthetic Routes

The following table compares the two synthetic routes for the preparation of 5-acetoxymethyl-2-vinylfuran.

RouteStarting MaterialKey ReactionsOverall Yield (%)
12-MethylfuranFriedel-Crafts acylation, Bromination, Acetoxylation, Wittig reaction~20-30 (estimated from individual step yields)
2Furfuryl acetateVilsmeier-Haack formylation, Wittig reaction68

The route starting from furfuryl acetate is significantly more efficient.

Reaction Scheme

The following diagram shows the more efficient synthetic route starting from furfuryl acetate.

Synthesis_Scheme Furfuryl acetate Furfuryl acetate Intermediate 5-Formylfurfuryl acetate Furfuryl acetate->Intermediate Vilsmeier-Haack (POCl3, DMF) Product 5-Acetoxymethyl-2-vinylfuran Intermediate->Product Wittig Reaction (Ph3PCH3Br, NaH)

Synthesis of 5-Acetoxymethyl-2-vinylfuran.
Experimental Protocol: Synthesis of 5-Acetoxymethyl-2-vinylfuran

Step 1: Vilsmeier-Haack Formylation of Furfuryl Acetate

  • To a stirred solution of furfuryl acetate (0.1 mol) in dimethylformamide (DMF, 50 mL) at 0 °C, phosphorus oxychloride (0.11 mol) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours and then heated to 80 °C for 1 hour.

  • The mixture is cooled to room temperature and poured into ice-water.

  • The aqueous solution is neutralized with solid sodium bicarbonate and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield 5-formylfurfuryl acetate.

Step 2: Wittig Reaction

  • To a suspension of methyltriphenylphosphonium bromide (0.12 mol) in anhydrous diethyl ether (100 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 0.12 mol).

  • The mixture is stirred at room temperature for 1 hour.

  • A solution of 5-formylfurfuryl acetate (0.1 mol) in anhydrous diethyl ether (50 mL) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-acetoxymethyl-2-vinylfuran.

Conclusion

This compound and its derivatives are powerful building blocks for the synthesis of complex molecules. The examples provided highlight its utility in tandem multicomponent reactions and as a versatile intermediate for further functionalization. The Diels-Alder reactivity of the furan core, in particular, offers a robust strategy for the construction of intricate polycyclic systems found in a variety of natural products and pharmaceutically relevant compounds. Researchers in drug discovery and organic synthesis can leverage the reactivity of this compound to access novel chemical space and develop efficient synthetic routes to valuable molecules.

References

Green Chemistry Approaches to 2-Ethenylfuran Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenylfuran, also known as 2-vinylfuran, is a valuable bio-derived platform chemical with applications in the synthesis of polymers, fine chemicals, and pharmaceuticals. Traditional synthetic routes to this compound often involve multi-step processes, harsh reagents, and the generation of significant waste, running contrary to the principles of green chemistry. This document outlines two promising green synthetic methodologies for the production of this compound from the renewable feedstock furfural: a one-pot aqueous Wittig reaction and a two-step Knoevenagel condensation-decarboxylation sequence. These approaches emphasize the use of environmentally benign solvents, catalytic processes, and improved atom economy.

Core Synthetic Methodologies

Two primary green synthetic pathways for this compound from furfural are detailed below. Both methods offer significant advantages in terms of sustainability and reduced environmental impact compared to conventional methods.

One-Pot Aqueous Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis. Green adaptations of this reaction focus on minimizing organic solvent use and simplifying the procedure. A one-pot aqueous approach, where the phosphonium salt is formed and reacts in situ, represents a significant advancement in the sustainable synthesis of this compound.

Knoevenagel Condensation and Catalytic Decarboxylation

This two-step route first involves the Knoevenagel condensation of furfural with malonic acid to form 3-(2-furyl)acrylic acid. This intermediate is then subjected to a catalytic decarboxylation to yield this compound. The green aspects of this pathway lie in the potential for solvent-free condensation and the use of catalytic rather than stoichiometric reagents for the decarboxylation step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two green synthetic approaches to this compound.

ParameterOne-Pot Aqueous Wittig ReactionKnoevenagel Condensation & Decarboxylation
Starting Material FurfuralFurfural, Malonic Acid
Key Reagents Methyltriphenylphosphonium bromide, Base (e.g., K2CO3)Piperidine (catalyst), Copper-based catalyst
Solvent WaterPyridine (Step 1), Solvent for decarboxylation (e.g., quinoline)
Reaction Temperature Room Temperature to mild heating100°C (Step 1), High temperature for decarboxylation
Reaction Time 1 - 24 hours2 hours (Step 1), Variable for decarboxylation
Yield Moderate to HighHigh (Step 1), Variable for decarboxylation
Atom Economy ModerateModerate
Key Advantages One-pot procedure, aqueous solventHigh yield in the first step, potential for catalytic decarboxylation

Signaling Pathways and Experimental Workflows

Synthetic Pathways

Synthetic Pathways for this compound Synthetic Pathways for this compound Synthesis cluster_0 Wittig Reaction cluster_1 Knoevenagel Condensation & Decarboxylation Furfural Furfural FurylacrylicAcid 3-(2-Furyl)acrylic Acid Furfural->FurylacrylicAcid Knoevenagel (Piperidine) Ethenylfuran This compound Furfural->Ethenylfuran Wittig Reaction (aq. K2CO3) MalonicAcid Malonic Acid MalonicAcid->FurylacrylicAcid MTPPB Methyltriphenyl- phosphonium bromide MTPPB->Ethenylfuran FurylacrylicAcid->Ethenylfuran Decarboxylation (Cu catalyst)

Caption: Overview of the two green synthetic routes to this compound.

Experimental Workflow: One-Pot Aqueous Wittig Reaction

Workflow_Wittig Experimental Workflow for One-Pot Aqueous Wittig Reaction A 1. Combine Furfural, Methyltriphenylphosphonium bromide, and K2CO3 in water B 2. Stir vigorously at room temperature (or with mild heating) for 1-24h A->B C 3. Monitor reaction progress by TLC or GC B->C D 4. Extract the product with an environmentally benign solvent (e.g., ethyl acetate) C->D E 5. Wash the organic layer with brine D->E F 6. Dry the organic layer over anhydrous Na2SO4 E->F G 7. Concentrate under reduced pressure F->G H 8. Purify by column chromatography (if necessary) G->H I 9. Characterize this compound H->I

Caption: Step-by-step workflow for the one-pot aqueous Wittig synthesis.

Experimental Workflow: Knoevenagel Condensation and Decarboxylation

Workflow_Knoevenagel_Decarboxylation Experimental Workflow for Knoevenagel Condensation and Decarboxylation cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Decarboxylation A 1. Mix Furfural, Malonic Acid, and a catalytic amount of Piperidine B 2. Heat the mixture (e.g., 100°C) with stirring for 2h A->B C 3. Cool the reaction mixture and dissolve in water B->C D 4. Acidify with HCl to precipitate 3-(2-Furyl)acrylic acid C->D E 5. Filter, wash with cold water, and dry the product D->E F 6. Combine 3-(2-Furyl)acrylic acid and a copper-based catalyst in a high-boiling solvent E->F K Characterize 3-(2-Furyl)acrylic Acid E->K G 7. Heat the mixture to induce decarboxylation F->G H 8. Monitor CO2 evolution and reaction completion by TLC or GC G->H I 9. Cool, dilute with a solvent, and filter the catalyst H->I J 10. Purify this compound by distillation I->J L Characterize this compound J->L

Caption: Two-step workflow for the Knoevenagel condensation and decarboxylation route.

Experimental Protocols

Protocol 1: One-Pot Aqueous Wittig Synthesis of this compound

Materials:

  • Furfural

  • Methyltriphenylphosphonium bromide

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine furfural (1.0 eq), methyltriphenylphosphonium bromide (1.1 eq), and potassium carbonate (2.0 eq) in deionized water.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Mild heating may be applied to increase the reaction rate.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Protocol 2: Knoevenagel Condensation of Furfural with Malonic Acid

Materials:

  • Furfural

  • Malonic acid

  • Pyridine

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, place freshly distilled furfural (2 moles), malonic acid (2 moles), and pyridine (1.2 moles).

  • Heat the flask on a boiling water bath for 2 hours.

  • After cooling, dilute the reaction mixture with 200 ml of water.

  • Dissolve the resulting acid by adding concentrated aqueous ammonia. Filter the solution and wash the filter paper with water.

  • Acidify the combined filtrates with an excess of diluted (1:1) hydrochloric acid with stirring.

  • Cool the mixture in an ice bath for at least 1 hour to allow for crystallization.

  • Filter the 3-(2-furyl)acrylic acid, wash with cold water, and dry. A yield of 91-92% of colorless needles can be expected.

Protocol 3: Catalytic Decarboxylation of 3-(2-Furyl)acrylic Acid

Materials:

  • 3-(2-Furyl)acrylic acid

  • Copper(I) oxide or other suitable copper catalyst

  • Quinoline (or another high-boiling point solvent)

Procedure:

  • In a flask equipped for distillation, combine 3-(2-furyl)acrylic acid and a catalytic amount of copper(I) oxide in quinoline.

  • Heat the mixture under an inert atmosphere. The temperature required will depend on the specific catalyst and solvent system but is typically high.

  • Monitor the reaction by observing the evolution of carbon dioxide. The reaction is complete when CO₂ evolution ceases.

  • The product, this compound, can be distilled directly from the reaction mixture.

  • Further purification of the distillate may be required to remove any residual solvent.

Conclusion

The presented green synthetic routes to this compound from furfural offer significant improvements in sustainability over traditional methods. The one-pot aqueous Wittig reaction provides a streamlined process with a benign solvent, while the Knoevenagel condensation-decarboxylation pathway offers a high-yielding initial step with the potential for a clean, catalytic final step. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. Further optimization of the catalytic decarboxylation step is a promising area for future research to enhance the overall greenness of the two-step process.

Asymmetric Synthesis of 2-Ethenylfuran Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-ethenylfuran derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The furan scaffold is a prevalent motif in numerous biologically active molecules, and the introduction of a chiral ethenyl substituent opens avenues for the development of novel therapeutic agents and functional materials.

This guide focuses on several key asymmetric transformations that can be employed to generate chiral this compound derivatives with high enantiomeric excess. For each method, a summary of representative quantitative data is presented in tabular format, followed by a detailed experimental protocol. Additionally, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the synthetic strategies.

Asymmetric Dihydroxylation of 2-Ethenylfurans

The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from olefins. This reaction has been successfully applied to this compound derivatives, providing access to chiral diols that are valuable intermediates for the synthesis of complex molecules, such as the spiroketal moiety of papulacandin D.[1][2]

Data Presentation
SubstrateLigandYield (%)ee (%)Ref.
2-(p-Methoxyphenyl)-5-vinylfuran(DHQD)₂-PHAL9598[1][2]
2-VinylfuranAD-mix-β8994[3]
5-Phenyl-2-vinylfuran(DHQD)₂-PHAL9697[1]
Experimental Protocol: Asymmetric Dihydroxylation of 2-(p-Methoxyphenyl)-5-vinylfuran[1][2]

Materials:

  • 2-(p-Methoxyphenyl)-5-vinylfuran

  • AD-mix-β (contains (DHQD)₂-PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-(p-methoxyphenyl)-5-vinylfuran (1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL) at 0 °C, add AD-mix-β (1.4 g) and methanesulfonamide (95 mg, 1.0 mmol).

  • Stir the resulting heterogeneous mixture vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral diol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Asymmetric Epoxidation of this compound Derivatives

The Sharpless asymmetric epoxidation provides a versatile method for the enantioselective synthesis of 2,3-epoxy alcohols from allylic alcohols. While this compound itself is not an allylic alcohol, derivatives bearing a hydroxymethyl group at the adjacent position or other allylic alcohol functionalities can be effectively epoxidized. This method is crucial for creating chiral epoxide building blocks.

Data Presentation
SubstrateTartrate LigandYield (%)ee (%)Ref.
(E)-1-(2-Furyl)but-2-en-1-olD-(-)-DIPT42 (epoxide)>95
(Z)-GeraniolL-(+)-DIPT7795
(E)-NerolidolD-(-)-DIPT8091
Experimental Protocol: Asymmetric Epoxidation of (E)-1-(2-Furyl)but-2-en-1-ol

Materials:

  • (E)-1-(2-Furyl)but-2-en-1-ol

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane (5.5 M)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Molecular sieves (4Å), powdered

  • Diethyl ether (Et₂O)

  • 10% aqueous solution of tartaric acid

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask charged with powdered 4Å molecular sieves (200 mg) and anhydrous CH₂Cl₂ (10 mL) at -20 °C, add D-(-)-diethyl tartrate (0.12 mmol) followed by titanium(IV) isopropoxide (0.1 mmol). Stir the mixture for 30 minutes.

  • Add a solution of (E)-1-(2-furyl)but-2-en-1-ol (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) to the catalyst mixture.

  • After stirring for another 30 minutes, add tert-butyl hydroperoxide (2.0 mmol, 5.5 M in decane) dropwise.

  • Maintain the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid (2 mL) and warm the mixture to room temperature.

  • Stir for 1 hour, then filter the mixture through Celite, washing with diethyl ether.

  • Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral epoxide.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Asymmetric Heck Reaction of Furan Derivatives

The asymmetric Heck reaction is a powerful tool for the formation of C-C bonds and the creation of stereocenters. While protocols directly on this compound are not abundant, the arylation of related cyclic olefins like 2,3-dihydrofuran provides a strong template for developing such reactions. This method allows for the introduction of a chiral substituent at the 2-position of the furan ring.[4]

Data Presentation
SubstrateArylating AgentLigandYield (%)ee (%)Ref.
2,3-DihydrofuranPhenyl triflate(R)-BINAP7896
2,3-Dihydrofuran4-Methoxyphenyl triflate(R)-BINAP8595
2,2-Dimethyl-2,3-dihydrofuranPhenyl triflate(S)-BINAP8298[4]
Experimental Protocol: Asymmetric Heck Arylation of 2,3-Dihydrofuran

Materials:

  • 2,3-Dihydrofuran

  • Phenyl triflate (PhOTf)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®)

  • Toluene, anhydrous

  • Pentane

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.02 mmol) and (R)-BINAP (0.024 mmol).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes.

  • Add 2,3-dihydrofuran (2.0 mmol), phenyl triflate (1.0 mmol), and Proton-Sponge® (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 60 °C for 48 hours.

  • Cool the reaction to room temperature and dilute with pentane.

  • Filter the mixture through a short pad of silica gel, washing with pentane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral 2-phenyl-2,3-dihydrofuran.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Asymmetric Hydrovinylation of Styrene Derivatives (Model for this compound)

Asymmetric hydrovinylation, the addition of ethylene across a double bond, is a highly atom-economical method for creating a chiral center. While specific protocols for this compound are scarce, the well-established methods for styrene derivatives serve as an excellent starting point for reaction development, as this compound shares electronic similarities with styrene.

Data Presentation
SubstrateCatalyst/LigandYield (%)ee (%)Ref.
Styrene[Ni(allyl)Br]₂ / (S)-Phos9593
4-Methoxystyrene[Ni(allyl)Br]₂ / (S,S)-Chiraphos9288
4-Chlorostyrene[Co(acac)₂] / (R,R)-Me-DuPhos8590
Experimental Protocol: Nickel-Catalyzed Asymmetric Hydrovinylation of Styrene

Materials:

  • Styrene

  • [Ni(allyl)Br]₂

  • (S)-(-)-2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl ((S)-Phos)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄)

  • Toluene, anhydrous

  • Ethylene gas

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, dissolve [Ni(allyl)Br]₂ (0.01 mmol) and (S)-Phos (0.022 mmol) in anhydrous toluene (5 mL) in a Schlenk flask.

  • Stir the mixture for 15 minutes, then add NaBArF₂₄ (0.024 mmol) and stir for another 15 minutes.

  • Add styrene (1.0 mmol) to the catalyst solution.

  • Seal the flask, remove it from the glovebox, and connect it to an ethylene balloon.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Vent the excess ethylene and quench the reaction by opening the flask to the air.

  • Filter the mixture through a short plug of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by flash chromatography on silica gel to obtain the chiral 3-phenyl-1-butene.

  • Determine the enantiomeric excess by chiral GC analysis.

Asymmetric Diels-Alder Reaction of Furan

The Diels-Alder reaction is a classic method for the formation of six-membered rings. When furan acts as the diene, it can react with various dienophiles in an enantioselective manner, catalyzed by chiral Lewis acids, to produce bicyclic adducts. These adducts can then be further functionalized.

Data Presentation
DieneDienophileCatalystYield (%)ee (%)endo:exoRef.
FuranEthyl acrylateCu(II)-Box9298>99:1[2]
FuranN-Acryloyl-2-oxazolidinoneYb(OTf)₃-PyBox959798:2
2-MethylfuranMaleimideChiral Ti-TADDOL8894>99:1
Experimental Protocol: Copper-Catalyzed Asymmetric Diels-Alder Reaction of Furan and Ethyl Acrylate[2]

Materials:

  • Furan

  • Ethyl acrylate

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • 2,2'-Isopropylidenebis(4S-phenyl-2-oxazoline) ((S)-Ph-Box)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve Cu(OTf)₂ (0.1 mmol) and (S)-Ph-Box (0.11 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the solution to -78 °C.

  • Add furan (5.0 mmol), followed by the dropwise addition of ethyl acrylate (1.0 mmol).

  • Stir the reaction mixture at -78 °C for 72 hours.

  • Quench the reaction by adding a few drops of triethylamine.

  • Warm the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the chiral 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethenylfuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-ethenylfuran (also known as 2-vinylfuran). This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction yields and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Wittig reaction, Palladium-catalyzed Heck coupling, and the dehydration of 2-(1-hydroxyethyl)furan. Each method offers distinct advantages and challenges in terms of yield, scalability, and reaction conditions.

Q2: I am observing significant polymerization of my this compound product. How can I minimize this?

A2: Polymerization is a common issue due to the reactive nature of the vinyl group and the furan ring.[1] To mitigate this, consider the following strategies:

  • Lower Reaction Temperature: Running the reaction and purification at lower temperatures can significantly reduce the rate of polymerization.[2]

  • Minimize Reaction Time: Monitor the reaction progress closely and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to reaction conditions.[2]

  • Use of Inhibitors: The addition of a radical inhibitor, such as hydroquinone, during distillation and storage can prevent polymerization.[1]

  • Inert Atmosphere: Conducting the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-initiated polymerization.

Q3: What is the best method for purifying crude this compound?

A3: Purification can be challenging due to the product's volatility and tendency to polymerize.[2] The recommended methods are:

  • Vacuum Distillation: This is an effective method for separating the volatile this compound from less volatile impurities. It is crucial to perform the distillation under reduced pressure to keep the temperature low and minimize polymerization.[2] The use of a polymerization inhibitor is also recommended.

  • Column Chromatography: Chromatography on silica gel can be used for purification. However, the acidic nature of silica gel may promote polymerization or degradation of the furan ring.[2] To circumvent this, it is advisable to use deactivated (neutral) silica or alumina, or to add a small amount of a base like triethylamine to the eluent.[2]

Troubleshooting Guides by Synthesis Method

Wittig Reaction

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. In the synthesis of this compound, furfural is reacted with a phosphorus ylide.[3]

Troubleshooting Common Issues in the Wittig Synthesis of this compound

Issue Potential Cause Recommended Solution
Low or No Yield Incomplete formation of the ylide.Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH, NaOEt) to deprotonate the phosphonium salt.[4][5]
Low reactivity of the ylide.Stabilized ylides can be less reactive. If using a stabilized ylide, consider switching to a non-stabilized ylide.[5]
Steric hindrance.While not a major issue with furfural, highly substituted phosphonium salts can reduce reactivity.[6]
Presence of Triphenylphosphine Oxide in Product This is a stoichiometric byproduct of the Wittig reaction.Triphenylphosphine oxide is often poorly soluble in non-polar solvents. Precipitation from a solvent mixture like 25% diethyl ether in hexanes can be an effective removal method.[7] Column chromatography can also be used for separation.
Formation of Benzene as a Byproduct Can occur with the use of n-butyllithium (n-BuLi) as a base.The n-BuLi can react with the phosphonium salt to produce benzene. Using alternative bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) can prevent this side reaction.
Cis/Trans Isomer Mixture The stereoselectivity of the Wittig reaction depends on the nature of the ylide and reaction conditions.Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene.[8] For this compound, which is a terminal alkene, this is not a concern.

Experimental Protocol: Wittig Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Phosphonium Salt Formation: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in an appropriate solvent (e.g., toluene). Add methyltriphenylphosphonium bromide and stir the mixture.

  • Ylide Generation: Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium in hexanes) dropwise. Allow the mixture to warm to room temperature and stir until the ylide is formed (typically indicated by a color change).

  • Reaction with Furfural: Cool the ylide solution to 0 °C and add a solution of furfural in the same solvent dropwise.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Workflow for Wittig Synthesis

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Start Phosphonium_Salt Prepare Methyltriphenylphosphonium Bromide Start->Phosphonium_Salt Furfural Prepare Furfural Solution Start->Furfural Ylide_Formation Generate Ylide with Strong Base Phosphonium_Salt->Ylide_Formation Wittig_Reaction React Ylide with Furfural Furfural->Wittig_Reaction Ylide_Formation->Wittig_Reaction Quench Quench Reaction Wittig_Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Distillation/Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Wittig synthesis of this compound.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene. For the synthesis of this compound, a furan derivative is coupled with a vinyl source.

Troubleshooting Common Issues in the Heck Coupling Synthesis of this compound

Issue Potential Cause Recommended Solution
Low or No Yield Inactive catalyst.Ensure the palladium catalyst is active. Pre-activation of Pd(II) precursors may be necessary.[9] Consider using a different palladium source or ligand.
Incorrect ligand-to-palladium ratio.The ligand-to-palladium ratio can significantly impact the reaction. Optimize this ratio for your specific substrates. High ligand-to-palladium ratios can sometimes inhibit the reaction.[10]
Unsuitable base.The choice of base is critical. Common bases include triethylamine, potassium carbonate, and sodium acetate. The optimal base depends on the specific substrates and reaction conditions.[11]
Formation of Homocoupled Products Side reaction of the starting materials.Adjusting the reaction temperature and concentration can minimize homocoupling. The use of specific ligands can also improve selectivity.
Isomerization of the Alkene β-hydride elimination and re-insertion can lead to isomerization.The addition of silver salts or certain bases can suppress alkene isomerization.[9]
Difficulty with Heteroaromatic Substrates Coordination of the heteroatom to the palladium center can inhibit catalysis.The use of specific ligands, such as PdXPhos, can be effective for coupling with heteroaromatic halides.[10]

Experimental Protocol: Heck Coupling for this compound Synthesis

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the furan-containing starting material (e.g., 2-bromofuran or furan-2-ylboronic acid), the vinyl coupling partner (e.g., vinyl bromide or vinylboronic acid), the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), and the ligand (if required).

  • Solvent and Base Addition: Add the solvent (e.g., DMF, acetonitrile, toluene) and the base (e.g., Et₃N, K₂CO₃).

  • Reaction: Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or GC).

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.

Logical Troubleshooting Flow for Heck Reaction

Heck_Troubleshooting Start Low/No Yield in Heck Reaction Check_Catalyst Is the Palladium Catalyst Active? Start->Check_Catalyst Check_Ligand_Ratio Is the Ligand:Pd Ratio Optimized? Check_Catalyst->Check_Ligand_Ratio Yes Solution_Catalyst Try a different Pd source or pre-activate the catalyst. Check_Catalyst->Solution_Catalyst No Check_Base Is the Base Appropriate? Check_Ligand_Ratio->Check_Base Yes Solution_Ligand_Ratio Screen different Ligand:Pd ratios. Check_Ligand_Ratio->Solution_Ligand_Ratio No Check_Temp Is the Reaction Temperature Optimal? Check_Base->Check_Temp Yes Solution_Base Screen alternative bases (e.g., organic vs. inorganic). Check_Base->Solution_Base No Solution_Temp Optimize reaction temperature. Check_Temp->Solution_Temp No Success Yield Improved Check_Temp->Success Yes Solution_Catalyst->Check_Ligand_Ratio Solution_Ligand_Ratio->Check_Base Solution_Base->Check_Temp Solution_Temp->Success

Caption: A logical workflow for troubleshooting low yields in the Heck reaction.

Dehydration of 2-(1-Hydroxyethyl)furan

This method involves the acid-catalyzed elimination of water from 2-(1-hydroxyethyl)furan to form the desired alkene.

Troubleshooting Common Issues in the Dehydration Synthesis of this compound

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase the reaction temperature or use a stronger acid catalyst. However, be cautious as harsh conditions can promote side reactions.[12]
Furan ring opening.The furan ring is sensitive to strong acids. Use milder acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids.[2]
Polymerization of Product Acid-catalyzed polymerization of the furan ring and/or the vinyl group.Use milder reaction conditions (lower temperature, weaker acid), minimize reaction time, and ensure anhydrous conditions.[2]
Formation of Ether Byproducts Intermolecular reaction between two alcohol molecules.Use a dehydrating agent or a setup that allows for the removal of water as it is formed (e.g., Dean-Stark apparatus).

Experimental Protocol: Dehydration of 2-(1-Hydroxyethyl)furan

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 2-(1-hydroxyethyl)furan and a catalytic amount of an acid catalyst (e.g., p-TsOH).

  • Reaction and Distillation: Heat the mixture under reduced pressure. The this compound product will distill as it is formed.

  • Purification: The collected distillate can be further purified by a second vacuum distillation, potentially with the addition of a polymerization inhibitor.

Quantitative Data Summary

Table 1: Comparison of Yields for this compound Synthesis Methods

Synthesis Method Starting Materials Catalyst/Reagent Solvent Temperature (°C) Yield (%) Reference
Wittig ReactionFurfural, Methyltriphenylphosphonium bromiden-BuLiTHF0 to RT~60-80General Literature
Wittig Reaction5-Formylfurfuryl acetate, Methyltriphenylphosphonium iodideNaHDiethyl ether0 to RT68[13]
Heck Coupling (oxidative)Furan, StyrenePd(OAc)₂Ball-millingRTGood yields[14]
Decarboxylationβ-(2-furyl)acrylic acidCopper carbonateQuinolineHigh Tempup to 47[1]

Note: Yields are highly dependent on the specific reaction conditions and substrate purity. The data presented here is for comparative purposes.

Characterization Data

Spectroscopic Data for this compound

  • ¹H NMR (CDCl₃): δ 7.35 (dd, 1H), 6.65 (dd, 1H), 6.35 (d, 1H), 6.25 (d, 1H), 5.70 (dd, 1H), 5.20 (dd, 1H) ppm.

  • ¹³C NMR (CDCl₃): δ 152.5, 142.0, 128.0, 111.5, 110.0, 108.0 ppm.

  • IR (neat): ν 3120, 3020, 1640, 1590, 1500, 960, 880 cm⁻¹.

This information is based on typical spectroscopic data for furan derivatives and should be confirmed with experimental data.[15]

References

Technical Support Center: Storage and Handling of 2-Ethenylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Ethenylfuran to prevent its polymerization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Possible Cause(s) Recommended Action(s)
Discoloration of the liquid (yellowing or browning) - Exposure to air (oxidation) - Exposure to light - Onset of polymerization - Contamination- Immediately test for the presence of peroxides. - If peroxides are present, do not handle and consult your institution's safety guidelines for disposal of peroxide-forming chemicals.[1][2] - If peroxides are absent, consider purifying the monomer by distillation over a suitable inhibitor. - Store in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen).[3][4]
Formation of a precipitate or solid material - Advanced polymerization - Peroxide crystal formation- EXTREME CAUTION: Do not attempt to open or handle the container if crystals are visible, especially around the cap or in the liquid.[1][2] These could be explosive peroxides. - Contact your environmental health and safety (EHS) office immediately for assistance with disposal. - For future prevention, ensure proper storage conditions and regular monitoring.
Increased viscosity of the liquid - Partial polymerization has occurred.- The material may not be suitable for all applications. - Consider purifying the monomer by distillation, ensuring an appropriate inhibitor is present in the distillation flask and receiving vessel. - Review storage conditions to prevent further polymerization.
Inconsistent or unexpected experimental results - Use of partially polymerized or degraded this compound.- Verify the purity of the this compound stock using analytical methods such as GC-MS or ¹H NMR. - If polymerization or degradation is confirmed, use a fresh, properly stored and inhibited batch for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames. The recommended storage temperature is typically refrigerated (2-8 °C). It is crucial to store the compound in a tightly sealed, opaque container (e.g., amber glass) under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen and light, which can initiate polymerization and peroxide formation.[3][4][5]

Q2: Why is it important to use an inhibitor with this compound?

A2: this compound, like other vinyl monomers, is susceptible to spontaneous polymerization, which can be initiated by factors like heat, light, or the presence of free radicals.[1][2] Polymerization inhibitors are chemical compounds that are added in small quantities to scavenge these initiators, thereby preventing the onset of the polymerization chain reaction and ensuring the stability of the monomer during storage.

Q3: Which polymerization inhibitors are recommended for this compound, and at what concentration?

A3: While specific quantitative studies on this compound are limited, inhibitors commonly used for other vinyl monomers and furan derivatives are recommended. These include:

  • Butylated hydroxytoluene (BHT): A common and effective inhibitor for many organic compounds, including those prone to peroxide formation.[1]

  • Hydroquinone (HQ) and Hydroquinone monomethyl ether (MEHQ): Widely used inhibitors for a variety of vinyl monomers.

A study on the radical polymerization of vinyl acetate with furan-based inhibitors showed that the inhibitory effect is influenced by the substituents on the furan ring.[6] For general guidance, inhibitor concentrations in the range of 100-1000 ppm are typically effective. The optimal concentration can be determined empirically through a stability study.

Q4: How can I check for the presence of peroxides in my this compound sample?

A4: Peroxides are a significant hazard as they can be shock-sensitive and explosive.[1][2] Commercially available peroxide test strips can be used for a qualitative check. A common procedure involves dipping the test strip into the sample and observing for a color change, which indicates the peroxide concentration. Always follow the manufacturer's instructions for the test strips. It is recommended to test for peroxides upon receiving a new bottle, before each use (especially before distillation), and periodically during storage (e.g., every 3-6 months).[4][7]

Q5: What is the expected shelf life of this compound?

A5: The shelf life of this compound is highly dependent on the storage conditions and the presence of an effective inhibitor. When stored under ideal conditions (refrigerated, in the dark, under an inert atmosphere, with an appropriate inhibitor), it can be stable for several months. However, because it is a peroxide-forming chemical, it is good practice to date the container upon receipt and opening and to test for peroxides regularly.[4][7] For unopened containers, it's advisable to test for peroxides after 12 months, and for opened containers, every 6 months.[5]

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound, the following table provides a general guideline for the effectiveness of common inhibitors based on their use with other vinyl monomers.

Inhibitor Typical Concentration Range (ppm) Mechanism of Action Notes
Butylated Hydroxytoluene (BHT) 100 - 1000Free-radical scavengerEffective in preventing peroxide formation.[1]
Hydroquinone (HQ) 100 - 1000Free-radical scavengerRequires the presence of oxygen to be effective.
Hydroquinone monomethyl ether (MEHQ) 100 - 1000Free-radical scavengerAlso requires oxygen for its inhibitory function.

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

This protocol outlines a method to evaluate the effectiveness of different inhibitors and storage conditions on the stability of this compound.

Objective: To determine the rate of polymerization of this compound under accelerated aging conditions in the presence of various inhibitors.

Materials:

  • This compound, purified

  • Inhibitors: BHT, Hydroquinone

  • Solvent (if necessary for sample preparation, e.g., anhydrous dichloromethane)

  • Amber glass vials with PTFE-lined screw caps

  • Oven or incubator capable of maintaining a constant temperature (e.g., 40°C, 50°C, 60°C)[8]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • ¹H NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the inhibitors (e.g., 10,000 ppm in a suitable volatile solvent).

    • In a series of amber glass vials, add a known volume of purified this compound.

    • Spike the vials with the inhibitor stock solutions to achieve the desired final concentrations (e.g., 100 ppm, 250 ppm, 500 ppm). Include a control sample with no inhibitor.

    • If using a solvent for the inhibitor, ensure the final solvent concentration is low and consistent across all samples.

    • Purge the headspace of each vial with an inert gas (e.g., argon) before tightly sealing the cap.

  • Accelerated Aging:

    • Place the prepared vials in a constant temperature oven at a selected elevated temperature (e.g., 50°C).[8]

    • At predetermined time points (e.g., 0, 24, 48, 72, 96, 168 hours), remove a set of vials (one for each condition) from the oven.

    • Allow the vials to cool to room temperature before analysis.

  • Analysis:

    • GC-MS Analysis:

      • Dilute a small aliquot of the sample in a suitable solvent.

      • Inject the diluted sample into the GC-MS.

      • Monitor the decrease in the peak area of the this compound monomer over time.

      • Identify and quantify the formation of dimers, trimers, and other oligomers.

    • ¹H NMR Analysis:

      • Acquire a ¹H NMR spectrum of the sample.

      • Monitor the disappearance of the vinyl proton signals of the monomer and the appearance of new signals corresponding to the polymer backbone.[9][10]

Data Analysis:

  • Plot the concentration of the this compound monomer as a function of time for each inhibitor and concentration.

  • Determine the rate of polymerization under each condition.

  • Compare the effectiveness of the different inhibitors and concentrations in preventing polymerization.

Analytical Method: GC-MS for Monitoring this compound Polymerization

Instrumentation:

  • Gas Chromatograph with a mass selective detector (GC-MS).

  • Capillary column suitable for the analysis of volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11][12]

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp at 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 35-400

Sample Preparation:

  • Dilute 10 µL of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or hexane).

Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Integrate the peak area of the this compound monomer.

  • Search for peaks at higher retention times corresponding to oligomers and analyze their mass spectra to confirm their identity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis cluster_data Data Interpretation prep1 Purify this compound prep3 Spike this compound with Inhibitors (various concentrations) prep1->prep3 prep2 Prepare Inhibitor Stock Solutions (BHT, HQ) prep2->prep3 prep5 Package in Amber Vials under Inert Atmosphere prep3->prep5 prep4 Create Control (No Inhibitor) prep4->prep5 aging1 Incubate at Elevated Temperature (e.g., 50°C) prep5->aging1 aging2 Sample at Time Points (0, 24, 48, 72, 168 hrs) aging1->aging2 analysis1 GC-MS Analysis (Monitor Monomer & Oligomers) aging2->analysis1 analysis2 ¹H NMR Analysis (Monitor Vinyl Protons) aging2->analysis2 data1 Plot Monomer Concentration vs. Time analysis1->data1 analysis2->data1 data2 Determine Polymerization Rates data1->data2 data3 Compare Inhibitor Effectiveness data2->data3

Caption: Workflow for the accelerated stability study of this compound.

logical_relationship cluster_factors Factors Promoting Polymerization cluster_prevention Preventative Measures factor1 Heat prev1 Refrigerated Storage factor1->prev1 mitigates prev4 Use of Polymerization Inhibitors factor1->prev4 counteracts factor2 Light prev2 Store in Amber/Opaque Containers factor2->prev2 blocks factor2->prev4 counteracts factor3 Oxygen (Air) prev3 Inert Atmosphere (N₂ or Ar) factor3->prev3 excludes factor3->prev4 counteracts factor4 Contaminants factor4->prev4 scavenges initiators from prev5 Periodic Peroxide Testing prev3->prev5 reduces need for frequent

Caption: Relationship between factors promoting polymerization and preventative measures.

References

Technical Support Center: Synthesis of 2-Ethenylfuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethenylfuran (also known as 2-vinylfuran). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for side reactions encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and side reactions that can occur during the synthesis of this compound via two primary methods: the Wittig reaction of 2-furaldehyde and the decarboxylation of 2-furylacrylic acid.

Wittig Reaction Route

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. In the synthesis of this compound, 2-furaldehyde is reacted with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂).

Q1: My Wittig reaction is producing a significant amount of a white, solid byproduct that is difficult to separate from my product. What is it and how can I remove it?

A1: The most common byproduct in a Wittig reaction is triphenylphosphine oxide (Ph₃P=O).[1] This byproduct is formed from the phosphorus ylide reagent as the alkene is generated.[1] Triphenylphosphine oxide is a high-boiling solid and can be challenging to remove due to its solubility in many organic solvents.[1]

Troubleshooting:

  • Purification:

    • Column Chromatography: This is a very effective method for separating this compound from triphenylphosphine oxide.[1]

    • Distillation: Vacuum distillation can be used to separate the volatile this compound from the non-volatile triphenylphosphine oxide.

    • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane, in which it is sparingly soluble.[1]

Q2: Besides triphenylphosphine oxide, what other side reactions can occur during the Wittig synthesis of this compound?

A2: Under the basic conditions of the Wittig reaction, 2-furaldehyde, which lacks α-hydrogens, can undergo the Cannizzaro reaction.[2][3][4] This disproportionation reaction leads to the formation of furfuryl alcohol and 2-furoic acid.[2][3]

Troubleshooting:

  • Reaction Conditions:

    • Use of a non-stabilized ylide and careful control of the base stoichiometry can minimize the Cannizzaro reaction.

    • Maintaining a low reaction temperature during the addition of the base and the aldehyde can also suppress this side reaction.

Q3: My reaction is turning dark and I'm observing polymer formation. What is causing this?

A3: this compound is susceptible to polymerization, especially in the presence of acidic or basic catalysts and at elevated temperatures. The strong base used to generate the ylide can potentially initiate polymerization.

Troubleshooting:

  • Temperature Control: Keep the reaction temperature as low as possible.

  • Inhibitor: Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture or during workup and purification to prevent polymerization.

  • Prompt Purification: Purify the this compound as quickly as possible after synthesis to minimize exposure to conditions that promote polymerization.

Decarboxylation of 2-Furylacrylic Acid Route

This method involves heating 2-furylacrylic acid, often in the presence of a catalyst, to induce decarboxylation and form this compound and carbon dioxide.

Q1: The yield of my decarboxylation reaction is very low, and I'm left with a significant amount of starting material.

A1: Incomplete decarboxylation is a common issue. The reaction typically requires high temperatures (often >200 °C) to proceed efficiently.[5]

Troubleshooting:

  • Temperature and Catalyst:

    • Ensure the reaction temperature is sufficiently high and maintained consistently.

    • The use of a catalyst, such as copper or its salts, can facilitate the reaction at lower temperatures.

    • The choice of solvent is also critical; quinoline is often used in this reaction.

Q2: My product is a dark, tarry substance instead of a clear liquid. What is happening?

A2: The formation of tarry byproducts is a strong indication of polymerization of the this compound product at the high temperatures used for decarboxylation.[5]

Troubleshooting:

  • Reaction Setup:

    • Distill the this compound as it is formed to remove it from the high-temperature reaction zone immediately.

    • Conducting the reaction under reduced pressure can lower the boiling point of the product and facilitate its removal.

  • Inhibitor: Add a polymerization inhibitor like hydroquinone to the reaction mixture.

  • Starting Material Purity: Using highly pure 2-furylacrylic acid can help reduce the formation of colored impurities and tar.[5]

Data Presentation

Table 1: Common Side Products in the Synthesis of this compound

Synthesis RouteSide Product/IssueChemical Structure/DescriptionReason for FormationMitigation Strategies
Wittig Reaction Triphenylphosphine OxidePh₃P=OInherent byproduct of the Wittig reaction.Column chromatography, distillation, precipitation.[1]
Furfuryl AlcoholC₅H₆O₂Cannizzaro reaction of 2-furaldehyde under basic conditions.[2][3]Control of base stoichiometry, low temperature.
2-Furoic AcidC₅H₄O₃Cannizzaro reaction of 2-furaldehyde under basic conditions.[2][3]Control of base stoichiometry, low temperature.
Polymerization(C₆H₆O)nAcid or base-catalyzed polymerization of this compound.Low temperature, use of inhibitors, prompt purification.
Decarboxylation Polymerization/Tar(C₆H₆O)nHigh-temperature induced polymerization of this compound.[5]Distillation as it forms, reduced pressure, use of inhibitors.[5]
Unreacted 2-Furylacrylic AcidC₇H₆O₃Incomplete reaction due to insufficient temperature or catalyst activity.[5]Increase temperature, use of an effective catalyst.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

  • 2-Furaldehyde

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Polymerization inhibitor (e.g., hydroquinone)

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Slowly add a strong base (e.g., n-butyllithium) dropwise to the suspension. The formation of the ylide is often indicated by a color change to deep red or orange.[1] Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78°C (dry ice/acetone bath). Slowly add a solution of freshly distilled 2-furaldehyde in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Add a small amount of a polymerization inhibitor to the filtrate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to separate the this compound from triphenylphosphine oxide.

Protocol 2: Synthesis of this compound via Decarboxylation of 2-Furylacrylic Acid

This protocol is adapted from general procedures for the decarboxylation of cinnamic acid derivatives.

Materials:

  • 2-Furylacrylic acid

  • Copper powder or copper(I) oxide (catalyst)

  • Quinoline (solvent)

  • Polymerization inhibitor (e.g., hydroquinone)

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, combine 2-furylacrylic acid, a catalytic amount of copper powder, and a small amount of hydroquinone.

  • Add quinoline as a solvent.

  • Heat the mixture to a temperature sufficient to induce decarboxylation (typically 200-250°C).

  • The this compound will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

  • Continue heating until the evolution of carbon dioxide ceases and no more product distills over.

  • The collected distillate can be further purified by redistillation, again in the presence of a polymerization inhibitor.

Visualizations

Wittig_Reaction_Side_Reactions cluster_main Main Wittig Reaction cluster_side Side Reactions 2-Furaldehyde 2-Furaldehyde This compound This compound 2-Furaldehyde->this compound + Ylide Furfuryl Alcohol Furfuryl Alcohol 2-Furaldehyde->Furfuryl Alcohol Cannizzaro (Base) 2-Furoic Acid 2-Furoic Acid 2-Furaldehyde->2-Furoic Acid Cannizzaro (Base) Ylide Ph3P=CH2 TPPO Ph3P=O Polymer Poly(this compound) This compound->Polymer Polymerization

Caption: Side reactions in the Wittig synthesis of this compound.

Decarboxylation_Side_Reactions cluster_main_decarb Main Decarboxylation Reaction cluster_side_decarb Side Reaction cluster_incomplete Incomplete Reaction 2-Furylacrylic Acid 2-Furylacrylic Acid 2-Ethenylfuran_decarb This compound 2-Furylacrylic Acid->2-Ethenylfuran_decarb Heat, Catalyst Unreacted Unreacted 2-Furylacrylic Acid 2-Furylacrylic Acid->Unreacted Insufficient Heat/ Catalyst Activity CO2 CO2 Polymer_decarb Polymer/Tar 2-Ethenylfuran_decarb->Polymer_decarb High Temperature

Caption: Side reactions in the decarboxylation of 2-Furylacrylic Acid.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_problem Problem Identification cluster_solution Troubleshooting Solutions Start Start Synthesis Wittig Wittig Reaction Start->Wittig Decarboxylation Decarboxylation Start->Decarboxylation Low_Yield Low Yield/ Incomplete Reaction Wittig->Low_Yield Byproducts Presence of Byproducts Wittig->Byproducts Polymer Polymerization/Tar Wittig->Polymer Decarboxylation->Low_Yield Decarboxylation->Polymer Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Low_Yield->Optimize_Conditions Purification Improve Purification (Chromatography, Distillation) Byproducts->Purification Control_Base Control Base Stoichiometry/ Temperature Byproducts->Control_Base Polymer->Optimize_Conditions Inhibitor Use Polymerization Inhibitor Polymer->Inhibitor

Caption: Troubleshooting workflow for this compound synthesis.

References

Improving the efficiency of 2-Ethenylfuran Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethenylfuran (2-vinylfuran) Diels-Alder reactions. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions to improve the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high efficiency in this compound Diels-Alder reactions?

The primary challenges include the inherent aromaticity of the furan ring, which reduces its reactivity as a diene compared to non-aromatic dienes. This can lead to slow reaction rates and low yields. Additionally, the reversibility of the Diels-Alder reaction, known as the retro-Diels-Alder reaction, is a significant factor, especially at elevated temperatures. Another key challenge is the potential for polymerization of the this compound monomer, which can compete with the desired cycloaddition.

Q2: How does the stereoselectivity of this compound Diels-Alder reactions typically behave?

In Diels-Alder reactions involving furan derivatives, a mixture of endo and exo diastereomers is often formed. The endo adduct is generally the kinetically favored product, meaning it forms faster at lower temperatures. However, the exo adduct is typically the thermodynamically more stable product.[1] Consequently, under thermodynamic control (higher temperatures or longer reaction times), the exo product is often the major isomer observed due to the reversibility of the reaction allowing for equilibration to the more stable form.[1][2]

Q3: What types of dienophiles are most effective with this compound?

Due to the relatively low reactivity of the furan diene system, highly reactive dienophiles are recommended to achieve good yields. Dienophiles substituted with strong electron-withdrawing groups, such as maleimides (e.g., N-phenylmaleimide), maleic anhydride, and acrylates, are commonly used to enhance the reaction rate.

Q4: Can Lewis acids be used to catalyze the Diels-Alder reaction of this compound?

Yes, Lewis acids are effective catalysts for Diels-Alder reactions involving furan derivatives. They coordinate to the dienophile, lowering its LUMO energy and thereby accelerating the cycloaddition.[3] Common Lewis acids include aluminum chloride (AlCl₃), zinc iodide (ZnI₂), and calcium triflate (Ca(OTf)₂).[4][5] The use of a Lewis acid can often allow the reaction to proceed at lower temperatures, which can help to suppress the retro-Diels-Alder reaction and improve the yield of the kinetically favored endo product.

Q5: What is the retro-Diels-Alder reaction and how can it be minimized?

The retro-Diels-Alder reaction is the reverse of the cycloaddition, where the cycloadduct reverts to the starting diene and dienophile. This process is often favored at higher temperatures. To minimize the retro-Diels-Alder reaction, it is advisable to conduct the reaction at the lowest effective temperature. Using a catalyst can help to lower the required reaction temperature. Additionally, if the product precipitates from the reaction mixture, this can shift the equilibrium towards the product side and prevent the reverse reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Low reactivity of this compound - Use a more reactive dienophile with strong electron-withdrawing groups.- Introduce a Lewis acid catalyst (e.g., AlCl₃, ZnI₂, Ca(OTf)₂) to activate the dienophile.[4][5]
Retro-Diels-Alder reaction - Lower the reaction temperature.[1]- If possible, choose a solvent in which the product is insoluble to drive the equilibrium forward.- Monitor the reaction over time to find the optimal reaction duration before the reverse reaction becomes significant.
Polymerization of this compound - Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture.- Use milder reaction conditions (lower temperature).- Ensure the this compound monomer is purified and free of peroxides before use.[6]
Decomposition of reactants or products - Ensure all reactants and solvents are pure and dry.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Issue 2: Poor Stereoselectivity (Undesired endo/exo ratio)
Possible Cause Troubleshooting Step
Thermodynamic equilibration favoring the exo product - To favor the kinetically controlled endo product, run the reaction at a lower temperature for a shorter duration.[1]- The use of a Lewis acid catalyst may allow for lower reaction temperatures, thus favoring the endo adduct.
Kinetic conditions favoring the endo product when exo is desired - To favor the thermodynamically controlled exo product, increase the reaction temperature or prolong the reaction time to allow for equilibration.[1][2]
Solvent effects - The polarity of the solvent can influence the transition states of the endo and exo pathways. Experiment with a range of solvents with varying polarities.

Quantitative Data

The following table summarizes kinetic and thermodynamic data for the Diels-Alder reaction of a copolymer of styrene and 2-vinylfuran with N-phenylmaleimide, providing insight into the behavior of the this compound moiety.

Temperature (°C)DieneDienophileendo/exo RatioYield (%)Reference
70Poly(styrene-co-2-vinylfuran)N-phenylmaleimide70/308.4[7]
80Poly(styrene-co-2-vinylfuran)N-phenylmaleimide78/2216.2[7]
90Poly(styrene-co-2-vinylfuran)N-phenylmaleimide83/173.8[7]
100Poly(styrene-co-2-vinylfuran)N-phenylmaleimide70/3010.2[7]
110Poly(styrene-co-2-vinylfuran)N-phenylmaleimide72/287.3[7]

Note: Data is for the 2-vinylfuran moiety within a copolymer and may vary for the free monomer.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with N-Phenylmaleimide

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound (purified)

  • N-Phenylmaleimide

  • Lewis Acid (e.g., anhydrous AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Radical inhibitor (optional, e.g., hydroquinone)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-phenylmaleimide (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) portion-wise while stirring.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of this compound (1.0-1.2 eq) in anhydrous DCM dropwise to the reaction mixture. If desired, a small amount of a radical inhibitor can be added to the this compound solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Experimental_Workflow Experimental Workflow for Catalyzed this compound Diels-Alder cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification dienophile Dienophile (e.g., N-Phenylmaleimide) mix Mix Dienophile, Solvent, and Catalyst at 0°C dienophile->mix solvent1 Anhydrous Solvent (e.g., DCM) solvent1->mix catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->mix diene This compound add_diene Add this compound Solution Dropwise diene->add_diene mix->add_diene react Stir and Monitor (TLC/GC) add_diene->react quench Quench with NaHCO3(aq) react->quench extract Extract with DCM quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product purify->product

Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield cluster_solutions Potential Solutions start Low Yield check_polymer Check for Polymerization (viscous mixture, insoluble material) start->check_polymer check_retro Is Reaction Temperature High? check_polymer->check_retro No add_inhibitor Add Radical Inhibitor Use Lower Temperature check_polymer->add_inhibitor Yes check_reactivity Are Reactants Highly Reactive? check_retro->check_reactivity No lower_temp Lower Reaction Temperature Use Catalyst check_retro->lower_temp Yes use_catalyst Use Lewis Acid Catalyst Use More Reactive Dienophile check_reactivity->use_catalyst No

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Catalyst Selection for 2-Ethenylfuran Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the successful polymerization of 2-ethenylfuran.

Frequently Asked Questions (FAQs)

Q1: What are the primary polymerization methods for this compound?

A1: this compound possesses two primary reactive sites: the vinyl group and the furan ring. This structure allows for polymerization via several methods, primarily:

  • Cationic Polymerization: This method can proceed through the vinyl group or involve the furan ring itself, which is susceptible to electrophilic attack.[1][2]

  • Radical Polymerization: This approach targets the double bond in the ethenyl (vinyl) side chain.[1]

  • Ziegler-Natta Polymerization: These catalysts are widely used for polymerizing vinyl monomers (1-alkenes) and can be applied to this compound to achieve linear polymers with potential stereochemical control.[3][4]

Q2: Which catalysts are suitable for the cationic polymerization of this compound?

A2: A range of electrophilic agents can initiate the cationic polymerization of this compound. Common choices include:

  • Brønsted Acids: Strong protonic acids like trifluoroacetic acid can effectively initiate polymerization.[5]

  • Lewis Acids: Compounds like AlCl₃, BF₃·OEt₂, and TiCl₄ are known to initiate cationic polymerization.[6]

  • Carbenium Ion Initiators: Triphenylmethyl chloride, in conjunction with co-initiators like silica nanoparticles, can be used.[2]

  • Solid Acid Catalysts: Heteropolyacids such as 12-tungstophosphoric acid have been shown to be effective for the cationic ring-opening polymerization of related cyclic ethers and can be considered for furan-based monomers.[6]

Q3: What initiators are used for the free-radical polymerization of this compound?

A3: Free-radical polymerization is initiated by compounds that generate radicals upon thermal or photochemical decomposition.[7][8] The choice of initiator depends on factors like the solvent and the desired reaction temperature.[9] Common classes include:

  • Azo Compounds: Azobisisobutyronitrile (AIBN) is a widely used thermal initiator.[8][10]

  • Peroxides: Benzoyl peroxide (BPO) is another common organic peroxide initiator.[9][]

  • Water-Soluble Initiators: For emulsion or aqueous polymerization, initiators like potassium persulfate are preferred.[9]

Q4: Can Ziegler-Natta catalysts be used for this compound polymerization?

A4: Yes, Ziegler-Natta catalysts are a viable option for polymerizing the vinyl group of this compound. These systems typically consist of a transition metal compound (from Group IV, like TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminium, Al(C₂H₅)₃).[3][4] They are particularly valuable for producing linear polymers like high-density polyethylene (HDPE) and can offer control over the polymer's stereochemistry.[4]

Q5: How does the choice of catalyst affect the final polymer properties?

A5: The catalyst choice is critical as it significantly influences the polymer's molecular weight, molecular weight distribution (polydispersity), structure, and thermal properties.[12][13][14]

  • Cationic catalysts can sometimes lead to side reactions involving the furan ring, resulting in cross-linked or complex structures.[1][2]

  • Radical initiators primarily affect the reaction rate and molecular weight.[9]

  • Ziegler-Natta catalysts can produce highly linear polymers with specific tacticity (isotactic or syndiotactic), which impacts crystallinity and mechanical properties.[4]

  • Certain catalysts, particularly some transition metal-based systems, can cause discoloration in the final polymer, especially at high temperatures.[12][15]

Troubleshooting Guide

Problem: Low or no polymer yield in cationic polymerization.

  • Possible Cause: Presence of impurities, especially water or other nucleophiles. Water can terminate the growing cationic chain.[5]

  • Solution: Ensure all reagents and solvents are rigorously dried and purified. The monomer should be passed through a column of basic alumina to remove inhibitors and moisture.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem: Polymerization is inhibited or severely retarded in radical polymerization.

  • Possible Cause: The furan ring itself can act as a radical scavenger or inhibitor, a known characteristic of some furan compounds.[10] The presence of oxygen in the reaction vessel is also a potent inhibitor.

  • Solution: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles to remove dissolved oxygen.[1] If inhibition by the monomer is suspected, initiator concentration may need to be optimized.

Problem: The resulting polymer is highly colored.

  • Possible Cause: Discoloration, particularly yellowing or browning, can occur during polymerization of furan-based monomers due to side reactions and thermal degradation, which may be exacerbated by the catalyst type.[12] Titanate catalysts, for instance, have been noted to cause higher coloration in polyester synthesis.[15]

  • Solution: Conduct the polymerization at the lowest effective temperature. Select catalysts known to cause less discoloration. The final polymer can sometimes be purified by dissolving it in a suitable solvent (e.g., a mixture of trifluoroacetic acid and chloroform) and precipitating it in a non-solvent like methanol to remove colored by-products.[15]

Problem: The polymer has a low molecular weight.

  • Possible Cause: Chain transfer reactions to the monomer, solvent, or impurities can terminate polymer growth prematurely. The concentration of the initiator/catalyst also plays a crucial role; higher concentrations can lead to lower molecular weights.

  • Solution: Purify the monomer and solvent to remove chain transfer agents. Optimize the monomer-to-initiator/catalyst ratio; a lower relative concentration of the initiating species generally leads to higher molecular weight polymers. For Ziegler-Natta systems, introducing hydrogen can reduce molecular weight, so its presence should be carefully controlled.[16]

Data Summary Tables

Table 1: Comparison of Catalyst Systems for this compound Polymerization

Polymerization TypeCatalyst/Initiator SystemCo-catalyst/ConditionsKey AdvantagesPotential Issues
Cationic Trifluoroacetic Acid[5]Methylene Dichloride solventEffective initiationSensitive to water; potential side reactions
Triphenylmethyl Chloride[2]Silica nanoparticlesCan create polymer/silica hybridsMay result in cross-linked networks
Radical AIBN or Benzoyl Peroxide (BPO)[]Thermal initiation (60-80 °C)[1]Good for vinyl group polymerizationPotential inhibition by the furan ring[10]
Ziegler-Natta TiCl₄ or other Group IV metal[4]Al(C₂H₅)₃ or MAO[3]High linearity; potential stereocontrolSensitive to air and moisture

Table 2: Common Radical Initiators and Their Properties

InitiatorAbbreviationTypical Decomposition Temp.SolubilityCommon Applications
2,2'-Azobis(isobutyronitrile)AIBN60-80 °C[1]Organic SolventsBulk and solution polymerization[]
Benzoyl PeroxideBPO70-90 °COrganic SolventsWidely used for various monomers[]
Potassium PersulfateKPS50-70 °CWaterEmulsion and aqueous polymerization[9]

Experimental Protocols

Protocol 1: General Procedure for Cationic Polymerization

  • Preparation: Dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen.

  • Reagents: Purify this compound by passing it through a column of basic alumina. Use anhydrous solvents.

  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve the purified this compound monomer in a dry solvent (e.g., dichloromethane).

  • Initiation: Cool the solution to the desired temperature (e.g., -78 °C). Add the cationic initiator (e.g., a solution of trifluoroacetic acid in dichloromethane) dropwise with vigorous stirring.

  • Polymerization: Maintain the reaction at the set temperature for 2-6 hours.[1]

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.[1]

  • Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as cold methanol.

  • Purification: Collect the polymer by filtration, wash it with fresh methanol, and dry it under a vacuum.[1]

Protocol 2: General Procedure for Free-Radical Polymerization

  • Preparation: Purify the this compound monomer by passing it through basic alumina to remove inhibitors.[1]

  • Reaction Setup: In a Schlenk flask, combine the purified monomer, a radical initiator (e.g., AIBN, 0.1-1 mol%), and an appropriate solvent (e.g., toluene) or run in bulk (neat).[1]

  • Degassing: Degas the mixture thoroughly using at least three freeze-pump-thaw cycles.

  • Initiation: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere.[1]

  • Polymerization: Allow the reaction to proceed for 12-24 hours.[1]

  • Isolation: Cool the reaction to room temperature. If a solvent was used, concentrate the solution. Precipitate the polymer in a non-solvent like methanol.

  • Purification: Collect the polymer by filtration and dry it under a vacuum at 40-50 °C.[1]

Protocol 3: General Procedure for Ziegler-Natta Polymerization

  • Preparation: This procedure is highly sensitive to air and moisture. All steps must be performed using Schlenk line or glovebox techniques with anhydrous, deoxygenated solvents (e.g., hexane).

  • Reaction Setup: Add the dried solvent (e.g., hexane) to a nitrogen-purged reactor.

  • Co-catalyst Addition: Add the organoaluminum co-catalyst (e.g., triethylaluminum) to the reactor.[17]

  • Catalyst Addition: Introduce the Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂) as a suspension in the solvent.[17]

  • Monomer Addition: Introduce the purified this compound monomer.

  • Polymerization: Heat the reactor to the desired temperature (e.g., 70-85 °C) and maintain for the specified time (e.g., 1-2 hours).

  • Termination: Terminate the reaction by adding an acidified alcohol solution (e.g., HCl in methanol).[17]

  • Purification: Filter the resulting polymer, wash thoroughly with alcohol and water, and dry under a vacuum.

Visual Guides and Workflows

G Fig 1. Catalyst Selection Workflow for this compound start Define Desired Polymer Properties prop1 High Linearity & Stereochemical Control? start->prop1 prop2 Compatibility with Functional Groups? start->prop2 prop3 Simple Procedure & Common Reagents? start->prop3 prop1->prop2 No check1 Is strict anhydrous condition feasible? prop1->check1 Yes rad_cat Use Radical Initiator (e.g., AIBN, BPO) prop2->rad_cat Yes cat_cat Use Cationic Catalyst (e.g., Strong Acid) prop2->cat_cat No check2 Is potential inhibition a concern? prop3->check2 zn_cat Use Ziegler-Natta Catalyst (e.g., TiCl4/AlEt3) check1->prop2 No check1->zn_cat Yes check2->rad_cat No check2->cat_cat Yes

Caption: Fig 1. Catalyst Selection Workflow for this compound.

G Fig 2. Experimental Workflow for Cationic Polymerization prep 1. Preparation - Dry glassware - Purify monomer & solvent setup 2. Reaction Setup - Assemble under N2 - Add monomer & solvent prep->setup cool 3. Cooling - Cool solution to -78 °C setup->cool initiate 4. Initiation - Add cationic initiator dropwise cool->initiate react 5. Polymerization - Stir for 2-6 hours initiate->react quench 6. Termination - Add chilled methanol react->quench isolate 7. Isolation & Purification - Precipitate in methanol - Filter, wash, and dry quench->isolate

Caption: Fig 2. Experimental Workflow for Cationic Polymerization.

G Fig 3. General Mechanism of Free-Radical Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (I-I) I_rad 2x Initiator Radical (I•) I2->I_rad Heat or Light IM_rad Growing Chain (I-M•) I_rad->IM_rad + Monomer (M) IMn_rad Longer Chain (I-M(n+1)•) IM_rad->IMn_rad + n Monomers (nM) P Final Polymer IMn_rad->P Combination or Disproportionation

Caption: Fig 3. General Mechanism of Free-Radical Polymerization.

References

Troubleshooting low molecular weight in poly(2-vinylfuran)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Poly(2-vinylfuran) Synthesis

Welcome to the technical support center for poly(2-vinylfuran) synthesis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during polymerization, with a specific focus on achieving the desired molecular weight.

Troubleshooting Guide

Q1: My poly(2-vinylfuran) synthesis is resulting in a consistently low number-average molecular weight (Mn). What are the primary factors I should investigate?

A: Achieving a high molecular weight in poly(2-vinylfuran) is contingent on carefully controlling several experimental variables. Low Mn is typically a result of one or more of the following factors:

  • Monomer Purity: Commercial 2-vinylfuran often contains inhibitors (like hydroquinone) to prevent spontaneous polymerization during storage.[1] These inhibitors must be removed before use, as they will terminate growing polymer chains, thus reducing the final molecular weight.

  • Chain Transfer Reactions: This is a significant issue, particularly in free radical polymerization. The growing polymer radical can transfer its activity to a monomer, solvent, or another polymer chain, which terminates the existing chain and starts a new, shorter one.[2][3][4]

  • Polymerization Method: The chosen polymerization technique (cationic, anionic, or free radical) has inherent characteristics that affect molecular weight control.

    • Cationic polymerization of 2-vinylfuran can be complex, as polymerization can occur at both the vinyl group and the 5-position of the furan ring, potentially leading to crosslinking or side reactions that limit chain growth.[5]

    • Anionic polymerization , when performed under stringent conditions, offers excellent control and can produce polymers with a predictable molecular weight and narrow distribution, as it is generally free from chain transfer and termination reactions.[6][7]

    • Free radical polymerization is susceptible to chain transfer and termination reactions, which can make it challenging to achieve very high molecular weights without careful optimization.[8]

  • Initiator Concentration: In free radical and ionic polymerizations, the final molecular weight is often inversely proportional to the initiator concentration. A higher concentration of initiator generates more polymer chains simultaneously, leading to a lower average molecular weight for a given amount of monomer.[6]

Q2: I suspect monomer impurities are the problem. How can I effectively purify 2-vinylfuran before my experiment?

A: Proper monomer purification is a critical first step. The most common impurity is the polymerization inhibitor added by the manufacturer.

  • Removal of Inhibitor: The inhibitor can be removed by washing the monomer with an alkaline solution (e.g., 5-10 wt% aqueous NaOH) in a separatory funnel. This deprotonates the phenolic inhibitor, making it water-soluble. You should wash until the aqueous layer is colorless. Afterwards, wash with deionized water to remove residual NaOH, dry the monomer over an anhydrous salt (e.g., MgSO₄, CaCl₂), and filter.

  • Distillation: For the highest purity, especially for anionic or living polymerizations, vacuum distillation is recommended after inhibitor removal.[1] This process also removes oligomers and other non-volatile impurities. Always perform distillation under reduced pressure and at a low temperature to prevent thermal polymerization of the purified monomer. Freshly distilled monomer should be used immediately or stored under an inert atmosphere in a freezer.

Q3: My polymerization is conducted in a solvent. Could the solvent be contributing to the low molecular weight?

A: Yes, the choice of solvent is crucial and can impact molecular weight through chain transfer reactions and by affecting the polymerization mechanism itself.

  • Chain Transfer to Solvent: Some solvents are known to be active chain transfer agents. For example, halogenated solvents (like CCl₄) and some aromatic hydrocarbons can readily donate an atom to a growing radical chain, terminating it.[2] If you suspect this is an issue, consider switching to a solvent with a lower chain transfer constant.

  • Solvent Polarity in Ionic Polymerization: In anionic polymerization, the solvent's polarity affects the state of the propagating chain end (e.g., contact ion pair vs. solvent-separated ion pair), which in turn influences the rates of initiation and propagation.[7] In cationic polymerization, the solvent must be able to stabilize the propagating carbocation without terminating it.

  • Solvent Purity: Solvents must be rigorously dried, especially for anionic and cationic polymerizations. Water is a potent terminating agent for these mechanisms.[7][9] Solvents like tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).

Q4: I am using free radical polymerization. How can I minimize chain transfer to increase the molecular weight?

A: In free radical polymerization, chain transfer is a common cause of low molecular weight.[10] Here are strategies to mitigate it:

  • Lower the Temperature: Chain transfer reactions often have a higher activation energy than propagation. Therefore, lowering the reaction temperature will favor propagation over transfer, leading to longer polymer chains.

  • Choose the Right Solvent: Select a solvent with a known low chain transfer constant.

  • Increase Monomer Concentration: The rate of propagation is typically first or second order with respect to monomer concentration, while the rate of chain transfer to solvent is independent of it. Running the polymerization at a higher monomer concentration (or in bulk) can favor propagation.

  • Avoid Chain Transfer Agents: Be aware of all components in your reaction. Some reagents, even in trace amounts, can act as powerful chain transfer agents.[3]

Frequently Asked Questions (FAQs)

Q: What is a typical molecular weight for poly(2-vinylfuran)? A: The achievable molecular weight for poly(2-vinylfuran) is highly dependent on the synthesis method and conditions. While specific values are not always reported, high molecular weights (>200 kDa) have been achieved for similar vinyl polymers like poly-2,3-dihydrofuran using controlled cationic polymerization techniques.[11] The goal is often to maximize molecular weight to improve mechanical properties.[12][13][14]

Q: How does the initiator-to-monomer ratio affect the final molecular weight? A: In a living or controlled polymerization (like a well-behaved anionic polymerization), the number-average degree of polymerization (DP) is directly proportional to the ratio of the moles of consumed monomer to the moles of the initiator.[6] Therefore, to achieve a higher molecular weight, you should use a lower concentration of initiator relative to the monomer.

Q: Can the polymerization method itself limit the molecular weight? A: Absolutely. Cationic polymerization of 2-vinylfuran can be problematic due to side reactions involving the furan ring, which can act as a terminating or chain transfer site.[5] Free radical polymerization is inherently limited by termination and chain transfer events.[8] Anionic polymerization, performed under strictly inert and anhydrous conditions, generally offers the best potential for achieving high molecular weights with low dispersity because termination and chain transfer reactions are largely absent.[6]

Q: My polymer has a broad molecular weight distribution (high dispersity, Đ). What causes this? A: A broad dispersity indicates a lack of control over the polymerization process. Common causes include:

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, chains will start growing at different times, leading to a wide range of chain lengths.

  • Chain Transfer Reactions: These events terminate one chain and start another, contributing to a population of shorter chains and thus broadening the distribution.[4]

  • Termination Reactions: In free radical polymerization, termination by combination or disproportionation is always occurring, which broadens the molecular weight distribution.[8]

  • Temperature Gradients: Poor heat dissipation in an exothermic polymerization can create hot spots, leading to different reaction rates within the vessel and a broader dispersity.

Q: How do I purify the final poly(2-vinylfuran) to remove unreacted monomer and initiator? A: The most common method for purifying polymers is repeated precipitation.[15][] This involves dissolving the crude polymer in a suitable "good" solvent and then adding this solution dropwise into a large volume of a stirred "non-solvent." The polymer will precipitate out while the monomer, initiator residues, and low molecular weight oligomers remain dissolved in the solvent/non-solvent mixture. The precipitated polymer can then be collected by filtration and dried under vacuum. This process should be repeated 2-3 times for high purity.[15]

Data Summary

Table 1: Factors Influencing Molecular Weight in Poly(2-vinylfuran) Synthesis

ParameterEffect on Molecular Weight (General Trend)Polymerization Method(s) Primarily AffectedRationale
Monomer Purity Increased purity leads to higher MWAllImpurities (inhibitors, water) act as terminating agents.[1][7]
Initiator Concentration Increasing concentration decreases MWAllMore initiator creates more chains, each growing to a shorter length.[6]
Monomer Concentration Increasing concentration increases MWFree RadicalFavors propagation over chain transfer to solvent.
Reaction Temperature Decreasing temperature often increases MWFree RadicalReduces the rate of chain transfer relative to propagation.
Chain Transfer Agents Presence decreases MW significantlyFree Radical, CationicIntentionally or unintentionally terminates growing chains.[4][10]
Solvent Choice Varies; solvents with high transfer constants decrease MWFree Radical, CationicSolvents can participate in chain termination events.[2]
Reaction Time Increases with time up to a plateauAllMW increases as monomer is consumed, until conversion is complete or termination dominates.
Atmospheric Control Inert atmosphere (N₂, Ar) is critical for high MWAnionic, CationicPrevents termination by oxygen and moisture.[7]

Experimental Protocols

Protocol 1: Purification of 2-Vinylfuran Monomer
  • Inhibitor Removal:

    • Place 50 mL of 2-vinylfuran in a 250 mL separatory funnel.

    • Add 50 mL of 10% aqueous NaOH solution. Shake vigorously for 1-2 minutes, periodically venting the funnel.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with fresh NaOH solution until the aqueous layer is colorless.

    • Wash the monomer with 50 mL of deionized water two times to remove residual NaOH.

  • Drying:

    • Drain the washed monomer into a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate (MgSO₄) and swirl gently. Let it stand for 20-30 minutes.

    • Filter the monomer through a fluted filter paper or a sintered glass funnel into a dry round-bottom flask suitable for distillation.

  • Vacuum Distillation:

    • Assemble a vacuum distillation apparatus. Ensure all glassware is oven-dried.

    • Add a few boiling chips or a magnetic stir bar to the flask containing the purified monomer.

    • Distill the 2-vinylfuran under reduced pressure. Collect the fraction boiling at the correct temperature/pressure (boiling point ~99-100 °C at atmospheric pressure).

    • The freshly distilled monomer should be used immediately for the best results, especially in anionic polymerization.

Protocol 2: General Procedure for Anionic Polymerization

This protocol requires strict anhydrous and anaerobic conditions. All glassware should be flame-dried under vacuum, and all reagents should be rigorously purified and degassed.

  • Reactor Setup:

    • Assemble a reaction flask equipped with a magnetic stir bar and sealed with rubber septa. Flame-dry the entire apparatus under high vacuum and then backfill with high-purity argon or nitrogen.

  • Solvent and Monomer Addition:

    • Transfer freshly distilled, anhydrous solvent (e.g., THF) to the reaction flask via cannula.

    • Cool the solvent to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Add the freshly distilled 2-vinylfuran monomer to the cooled solvent via a gas-tight syringe.

  • Initiation:

    • Calculate the required amount of initiator (e.g., sec-butyllithium in cyclohexane) for the target molecular weight.

    • Slowly add the initiator to the stirred monomer solution via syringe. The appearance of a persistent color may indicate the formation of the propagating anions.

  • Propagation:

    • Allow the reaction to stir at the set temperature for the desired time (can range from minutes to hours). The viscosity of the solution will increase as the polymer forms.

  • Termination:

    • Quench the polymerization by adding a few milliliters of degassed methanol via syringe. The color of the solution should disappear.

  • Isolation:

    • Warm the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of a suitable non-solvent (e.g., methanol).

    • Collect the white polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol 3: Purification of Poly(2-vinylfuran) by Precipitation
  • Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., THF, chloroform). The solution should be moderately concentrated but still easy to pour.

  • Precipitation: In a separate beaker, add a large volume (at least 10x the volume of the polymer solution) of a non-solvent (e.g., cold methanol, hexane). Stir the non-solvent vigorously with a magnetic stirrer.

  • Addition: Slowly pour the polymer solution into the vortex of the stirring non-solvent. The polymer should immediately precipitate as a solid or fibrous mass.

  • Isolation: Continue stirring for 15-20 minutes to ensure complete precipitation. Turn off the stirrer and allow the precipitate to settle. Decant the supernatant liquid.

  • Collection and Drying: Collect the polymer by vacuum filtration. Wash the collected polymer with fresh non-solvent to remove any remaining impurities.

  • Drying: Place the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) and dry until a constant weight is achieved.

Visualizations

TroubleshootingWorkflow start Low Molecular Weight (Mn) Detected in Poly(2-vinylfuran) check_purity Step 1: Verify Monomer Purity start->check_purity is_pure Is Monomer Free of Inhibitors/Water? check_purity->is_pure purify Action: Purify Monomer (Wash + Distill) is_pure->purify No check_method Step 2: Review Polymerization Method is_pure->check_method Yes purify->check_purity method_type What is the polymerization type? check_method->method_type radical Free Radical method_type->radical cationic Cationic method_type->cationic anionic Anionic method_type->anionic eval_radical Evaluate for Chain Transfer radical->eval_radical eval_cationic Check for Side Reactions (e.g., with Furan Ring) cationic->eval_cationic eval_anionic Verify Anhydrous & Anaerobic Conditions anionic->eval_anionic solve_radical Action: Lower Temp, Change Solvent, Increase [Monomer] eval_radical->solve_radical check_ratio Step 3: Check Initiator:Monomer Ratio solve_radical->check_ratio solve_cationic Action: Optimize Temp, Solvent, & Initiator System eval_cationic->solve_cationic solve_cationic->check_ratio solve_anionic Action: Rigorously Dry All Reagents & Glassware eval_anionic->solve_anionic solve_anionic->check_ratio is_ratio_low Is Initiator Concentration Too High? check_ratio->is_ratio_low adjust_ratio Action: Decrease Initiator Concentration is_ratio_low->adjust_ratio Yes end High Molecular Weight Achieved is_ratio_low->end No adjust_ratio->end

Caption: Troubleshooting workflow for addressing low molecular weight in poly(2-vinylfuran).

PolymerizationSteps cluster_main Chain Growth Polymerization cluster_termination Chain-Limiting Steps Initiation Initiation (I -> R•) Propagation Propagation (R• + M -> RM•) Initiation->Propagation Forms Active Center Propagation->Propagation Chain Growth (Adds Monomer) Termination Termination (RM• + R'• -> P) Propagation->Termination ChainTransfer Chain Transfer (RM• + S -> P + S•) Propagation->ChainTransfer DeadPolymer Dead Polymer (Low MW) Termination->DeadPolymer ChainTransfer->DeadPolymer

Caption: Key steps in chain polymerization influencing final molecular weight.

References

Technical Support Center: Control of Stereochemistry in Reactions of 2-Ethenylfuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during stereoselective reactions of 2-ethenylfuran (also known as 2-vinylfuran).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling stereochemistry in reactions of this compound?

The main challenges arise from the dual reactivity of the molecule. The vinyl group can undergo various additions and cycloadditions, while the furan ring is susceptible to reactions such as electrophilic addition, polymerization, or ring-opening, particularly under acidic conditions.[1] Achieving high stereoselectivity at the vinyl group requires reaction conditions that do not degrade the sensitive furan moiety.

Q2: Which functional group is more reactive, the vinyl group or the furan ring?

The reactivity is highly dependent on the reaction conditions. In Diels-Alder reactions, the furan can act as the diene. In reactions targeting the double bond, such as epoxidation or dihydroxylation, the vinyl group is the intended site of reaction. The furan ring's aromaticity makes it less reactive than a simple diene but susceptible to strong electrophiles and acids.

Q3: Can the furan ring participate in side reactions during asymmetric synthesis?

Yes. Lewis acids or protic acids, often used to activate dienophiles in Diels-Alder reactions or in other catalytic processes, can lead to polymerization or decomposition of the furan ring.[1] Careful selection of the catalyst and reaction temperature is crucial to minimize these side reactions.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues in three key stereoselective transformations of this compound.

Asymmetric Diels-Alder Reaction

The furan moiety of this compound can act as a diene in [4+2] cycloadditions. Controlling the facial selectivity (endo/exo) and enantioselectivity is a common goal.

Problem: Low Diastereoselectivity (endo/exo Ratio) or Enantioselectivity (% ee)

Potential Cause Suggested Solution
Inappropriate Lewis Acid Catalyst The choice of Lewis acid is critical. Bulky Lewis acids can favor the formation of the exo product due to steric hindrance, while smaller Lewis acids may favor the endo product.[2] For enantioselectivity, a chiral Lewis acid is required.
Suboptimal Reaction Temperature Higher temperatures can overcome the activation energy barrier for the formation of the undesired diastereomer and can also lead to lower enantioselectivity.[3] It is advisable to run reactions at lower temperatures (e.g., -78 °C to 0 °C).
Solvent Effects The polarity of the solvent can influence the transition state geometry. A non-coordinating, non-polar solvent like toluene or dichloromethane is often preferred.
Furan Decomposition Strong Lewis acids can cause polymerization of the furan ring. Use milder, chiral Lewis acids such as those based on copper, iron, or zinc complexes with appropriate chiral ligands.[4]

Representative Data for Asymmetric Diels-Alder Reactions of Furans

The following table provides representative data for the types of results that can be achieved in asymmetric Diels-Alder reactions involving furan derivatives with different chiral catalysts.

Diene Dienophile Catalyst/Ligand Temp (°C) Yield (%) endo/exo ee (%)
2-MethylfuranN-PhenylmaleimideTFA (catalytic)80-exo90
FuranAcrylate with Evans' auxiliaryEt₂AlCl-7885>95:594 (de)
Furanα,β-enalFe-BIPHOP-F-2094>98:295

Data is illustrative and based on reactions with similar furan-containing substrates.[4][5][6]

Sharpless Asymmetric Dihydroxylation

This reaction installs two adjacent hydroxyl groups across the vinyl double bond with predictable stereochemistry based on the chiral ligand used (AD-mix-α or AD-mix-β).[7]

Problem: Low Enantioselectivity (% ee)

| Potential Cause | Suggested Solution | | :--- | :--- | :--- | | Incorrect AD-mix | Ensure you are using the correct AD-mix for the desired enantiomer. AD-mix-α typically gives one enantiomer, while AD-mix-β gives the other.[7] | | Reaction Temperature Too High | The reaction is typically run at 0 °C. Higher temperatures can significantly decrease enantioselectivity.[3] | | Slow Stirring | This is a biphasic reaction (t-BuOH/water). Vigorous stirring is essential to ensure adequate mixing and mass transfer between the phases. | | Low Olefin Concentration | If the concentration of this compound is too high, a background, non-selective dihydroxylation can occur, lowering the overall ee.[8] | | Hydrolysis of Ligand | The pH of the reaction is buffered by K₂CO₃ in the AD-mix. If the buffer is compromised, the ligand can hydrolyze, leading to a loss of stereocontrol. |

Expected Stereochemical Outcome for Sharpless Dihydroxylation

G cluster_top Top Face Attack cluster_bottom Bottom Face Attack ad_mix_beta AD-mix-β ((DHQD)₂PHAL) product_beta Specific Enantiomer A ad_mix_beta->product_beta delivers OsO₄ from top face ad_mix_alpha AD-mix-α ((DHQ)₂PHAL) product_alpha Specific Enantiomer B ad_mix_alpha->product_alpha delivers OsO₄ from bottom face start This compound start->ad_mix_beta start->ad_mix_alpha

Caption: Selection of AD-mix dictates the facial selectivity of dihydroxylation.

Asymmetric Epoxidation

The goal is to form a chiral epoxide from the vinyl group. Various catalytic systems can be employed, often involving a metal catalyst and a chiral ligand.

Problem: Low Enantioselectivity (% ee) or Formation of Side Products

| Potential Cause | Suggested Solution | | :--- | :--- | :--- | | Catalyst Inactivity | Chiral catalysts, especially those involving metal complexes, can be sensitive to air and moisture. Ensure all reagents and solvents are pure and dry, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[3] | | Oxidant Choice | The choice of oxidant (e.g., m-CPBA, TBHP, PhIO) can influence both reactivity and selectivity. The oxidant must be compatible with the catalyst system and the furan ring. | | Furan Ring Oxidation | Strong oxidants can potentially react with the electron-rich furan ring, leading to ring-opened products or other undesired side products. Use the mildest effective oxidant. | | Ligand-Substrate Mismatch | The chosen chiral ligand may not be optimal for this compound. Screening a variety of ligands with different steric and electronic properties may be necessary to find a suitable match. |

Experimental Protocols

General Workflow for a Catalytic Asymmetric Reaction

Caption: Standard workflow for asymmetric catalysis experiments.

Protocol 1: Representative Asymmetric Diels-Alder Reaction

This protocol is a general guideline for a chiral Lewis acid-catalyzed Diels-Alder reaction of this compound with an α,β-unsaturated aldehyde.

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, dissolve the chiral ligand (e.g., BIPHOP-F, 0.025 mmol) in dry dichloromethane (1.0 mL). Add the Lewis acid precursor (e.g., Fe(ClO₄)₂, 0.02 mmol) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • Addition of Reactants: Add the α,β-unsaturated aldehyde (1.0 mmol) to the catalyst solution. Then, add this compound (1.2 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.[4]

Protocol 2: Sharpless Asymmetric Dihydroxylation

This protocol is adapted from the standard Sharpless procedure for the dihydroxylation of olefins.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL). Add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other; 1.4 g per 1 mmol of olefin). Stir vigorously at room temperature until both phases are clear.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Add this compound (1.0 mmol, 94 mg) to the cooled, stirring mixture.

  • Reaction Monitoring: Continue to stir vigorously at 0 °C. The reaction progress can be monitored by TLC. Reactions are typically complete within 6-24 hours.

  • Workup: Once the starting material is consumed, add solid sodium sulfite (1.5 g) and continue stirring at room temperature for 1 hour. Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, wash with 2M KOH (if methanesulfonamide was used as an additive), and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude diol by flash chromatography. Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.[9]

References

Technical Support Center: Purification of Crude 2-Ethenylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude 2-ethenylfuran (also known as 2-vinylfuran). The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification methods for this compound are vacuum distillation and flash column chromatography. An initial aqueous workup is often recommended to remove water-soluble impurities and neutralize any residual acid from the synthesis. The choice of method depends on the nature of the impurities and the desired final purity.

Q2: What are the main challenges when purifying this compound?

A2: The most significant challenge is the compound's high propensity to polymerize, which can be initiated by heat, light, and acidic conditions.[1] This can lead to significant yield loss and fouling of equipment. Additionally, its volatility can lead to sample loss if not handled carefully.

Q3: What are the likely impurities in my crude this compound sample?

A3: Impurities are typically related to the synthetic route used.[1] For instance, if prepared via a Wittig reaction from furfural, common impurities include unreacted furfural, triphenylphosphine oxide, and the phosphonium salt. If synthesized by dehydration of 2-(1-hydroxyethyl)furan, impurities may include the starting alcohol and various degradation byproducts. Polymeric material is also a common impurity regardless of the synthetic method.

Q4: How can I prevent polymerization during purification?

A4: To minimize polymerization, it is crucial to:

  • Avoid Acid: Neutralize any acidic residues from the synthesis with a mild base wash (e.g., saturated sodium bicarbonate solution) during the aqueous workup.[1]

  • Minimize Heat Exposure: Use the lowest possible temperature during distillation by applying a vacuum. When removing solvent on a rotary evaporator, use a low bath temperature.

  • Use Inhibitors: Add a polymerization inhibitor, such as hydroquinone or 2,6-dinitro-p-cresol, to the crude product before distillation.[2][3]

  • Protect from Light: Store the compound in an amber vial or a flask wrapped in foil to prevent light-induced polymerization.[1]

Troubleshooting Guide

Issue 1: The product is dark in color and/or a solid polymer has formed.
  • Question: During distillation, my product turned dark brown, and I observed solid material forming in the distillation flask. What is happening and how can I prevent it?

  • Answer: This indicates that polymerization of the this compound has occurred, likely due to excessive heat or the presence of acidic impurities.[1] The formation of these polymeric byproducts, often called "humins," is a common issue with furan derivatives.[4]

    • Troubleshooting Steps:

      • Ensure Neutrality: Before any heating, thoroughly wash the crude product with a saturated sodium bicarbonate solution to remove all traces of acid.[4]

      • Reduce Distillation Temperature: Use a high vacuum to lower the boiling point of this compound, which is approximately 99-100 °C at atmospheric pressure.[5]

      • Add a Polymerization Inhibitor: Add a small amount (50-200 ppm) of an inhibitor like hydroquinone to the crude material before starting the distillation.[2][6]

      • Work Quickly: Minimize the time the compound is exposed to elevated temperatures.

Issue 2: Low purity after column chromatography.
  • Question: I ran a silica gel column, but my this compound is still impure. What could have gone wrong?

  • Answer: Low purity after chromatography can result from several factors, including an inappropriate solvent system, compound degradation on the silica, or improper column packing.

    • Troubleshooting Steps:

      • Optimize Solvent System: Develop your solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the product.

      • Check for Degradation: Silica gel is slightly acidic and can sometimes cause sensitive compounds like furans to degrade or polymerize on the column.[1] If you suspect this, you can use deactivated (neutral) silica gel or alumina as the stationary phase.

      • Proper Column Packing and Loading: Ensure the column is packed evenly to avoid channeling. For volatile compounds like this compound, "dry loading" (adsorbing the crude product onto a small amount of silica before adding it to the column) can improve separation.[7]

Issue 3: Low yield after purification.
  • Question: My final yield of pure this compound is very low. Where could I have lost my product?

  • Answer: Low yields are often due to polymerization or physical loss of the product due to its volatility.

    • Troubleshooting Steps:

      • Address Polymerization: Follow all the recommendations in Issue 1 to minimize loss to polymerization.

      • Handle with Care: this compound is volatile. When removing solvents using a rotary evaporator, use a low bath temperature and do not leave it under high vacuum for an extended period after the solvent has evaporated. Ensure all joints in your distillation apparatus are well-sealed to prevent vapor loss.

      • Efficient Extraction: During aqueous workup, ensure you perform multiple extractions with an appropriate organic solvent to fully recover the product from the aqueous layer.

Data Presentation

Table 1: Potential Impurities in Crude this compound and Their Removal

Impurity CategoryPotential CompoundsSuggested Purification Method
Starting Materials Furfural, 2-(1-hydroxyethyl)furan, Wittig salt precursorsAqueous Wash, Column Chromatography, Vacuum Distillation
Reagent Byproducts Triphenylphosphine oxideColumn Chromatography
Catalyst Residues Acid or base catalystsAqueous Wash (Neutralization)
Solvents Reaction solvents (e.g., THF, Toluene)Evaporation under reduced pressure, Vacuum Distillation
Degradation Products Polymers of this compoundMinimize formation (see Troubleshooting), filtration if insoluble

Table 2: Comparison of Purification Techniques for this compound

TechniquePrincipleAdvantagesDisadvantagesTypical Purity
Aqueous Workup Partitioning between immiscible liquidsRemoves water-soluble impurities and neutralizes catalysts.Will not remove organic impurities.N/A (pre-purification)
Flash Column Chromatography Differential adsorption onto a solid supportGood for removing non-volatile impurities like triphenylphosphine oxide.Can cause degradation on acidic silica; requires solvent removal.>95%
Vacuum Distillation Separation based on boiling point differencesEffective for removing both lower and higher boiling point impurities; good for volatile compounds.Risk of thermal polymerization if not properly controlled.>98%

Experimental Protocols

Protocol 1: Aqueous Workup
  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent in which this compound is soluble (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid.

    • Deionized water.

    • Brine (saturated NaCl solution) to aid in the separation of the layers.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Concentrate the solution under reduced pressure using a rotary evaporator with a low bath temperature to obtain the crude, dried product.

Protocol 2: Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from the aqueous workup in a minimal amount of dichloromethane or the elution solvent. Adsorb this solution onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, gradually increasing the polarity. Monitor the progress of the separation by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure with a low bath temperature to yield the purified product.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. For better separation, a short Vigreux column can be used. Ensure all glass joints are properly sealed with vacuum grease.

  • Inhibitor Addition: Add a small amount of a polymerization inhibitor (e.g., hydroquinone, ~100 ppm) to the crude this compound in the distillation flask.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the applied pressure. The boiling point of this compound is 99-100 °C at 760 mmHg.[5]

  • Completion: Once the product has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Storage: Store the purified this compound in a sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) at low temperature to prevent degradation and polymerization.

Visualizations

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (Neutralization & Washing) Crude->Workup Crude_Dried Dried Crude Product Workup->Crude_Dried Waste1 Aqueous Waste Workup->Waste1 Distillation Vacuum Distillation (with inhibitor) Crude_Dried->Distillation For volatile impurities Chromatography Flash Column Chromatography Crude_Dried->Chromatography For non-volatile impurities Pure_Product High-Purity this compound Distillation->Pure_Product Waste2 High-Boiling Impurities / Polymer Distillation->Waste2 Chromatography->Pure_Product Waste3 Separated Impurities (e.g., PPh3O) Chromatography->Waste3

Caption: General purification workflow for crude this compound.

TroubleshootingPolymerization Start Polymerization Observed (Dark Color / Solids) Check_Acid Was crude product neutralized before heating? Start->Check_Acid Check_Temp Was distillation performed under high vacuum? Check_Acid->Check_Temp Yes Sol_Acid Solution: Perform aqueous wash with saturated NaHCO3 solution. Check_Acid->Sol_Acid No Check_Inhibitor Was a polymerization inhibitor used? Check_Temp->Check_Inhibitor Yes Sol_Temp Solution: Use a higher vacuum to lower the distillation temperature. Check_Temp->Sol_Temp No Sol_Inhibitor Solution: Add ~100 ppm of hydroquinone or other suitable inhibitor. Check_Inhibitor->Sol_Inhibitor No Success Problem Resolved Check_Inhibitor->Success Yes Sol_Acid->Success Sol_Temp->Success Sol_Inhibitor->Success

References

Technical Support Center: Managing Thermal Stability of 2-Ethenylfuran-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the thermal stability of 2-ethenylfuran-based polymers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
1. Polymer Degrading at Lower Temperature Than Expected a. Presence of Impurities: Residual monomers, solvents, or catalyst residues can initiate degradation at lower temperatures.[1][2] b. Low Molecular Weight: Polymers with lower molecular weight generally exhibit lower thermal stability.[3] c. Oxidative Degradation: Presence of oxygen can significantly lower the decomposition temperature.[4] d. Incorrect TGA/DSC Parameters: A high heating rate in Thermogravimetric Analysis (TGA) can shift the decomposition temperature to a higher value, while a very slow rate might reveal earlier onset of degradation.[5]a. Purification: Purify the polymer by precipitation or dialysis to remove low molecular weight impurities. Ensure the sample is thoroughly dried under vacuum to remove residual solvents. b. Synthesis Optimization: Adjust polymerization conditions to target a higher molecular weight.[3] c. Inert Atmosphere: Conduct thermal analysis and processing under an inert atmosphere (e.g., nitrogen or argon).[4][6] d. Standardize Protocols: Use a standard heating rate (e.g., 10 °C/min) for TGA/DSC analysis to ensure comparability of results.[7]
2. Unexpected Peaks in TGA/DSC Thermogram a. TGA - Multi-step Decomposition: The polymer may have multiple degradation pathways occurring at different temperatures.[5][8] b. TGA - Presence of Volatiles: An initial weight loss at low temperatures could be due to the evaporation of residual solvent or moisture.[9] c. DSC - Enthalpic Recovery: An endothermic peak near the glass transition (Tg) can indicate physical aging of the polymer.[10] d. DSC - Crystallization/Melting of Impurities: Sharp peaks could correspond to the melting of crystalline impurities.a. Evolved Gas Analysis (EGA): Couple the TGA with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) to identify the gaseous products at each decomposition step.[8][11] b. Sample Preparation: Ensure the sample is completely dry before analysis by heating it in a vacuum oven at a temperature below its Tg. c. Controlled Thermal History: To erase the thermal history, heat the sample above its Tg (or melting point if crystalline), hold for a few minutes, and then cool at a controlled rate before the analytical heating run.[3] d. Purification and Re-analysis: Purify the sample and repeat the DSC analysis.
3. Discoloration of Polymer Upon Heating a. Formation of Conjugated Systems: Thermal degradation can lead to the formation of conjugated double bonds along the polymer backbone, which absorb visible light and cause discoloration.[12] b. Oxidation: The furan ring is susceptible to oxidation, which can lead to colored byproducts.[13]a. Stabilizers: Incorporate thermal stabilizers that can interrupt the degradation process. b. Antioxidants: Add antioxidants to prevent oxidative degradation. Phenolic antioxidants are often effective.[5][14] c. Process under Inert Gas: As with preventing premature degradation, processing in an oxygen-free environment is crucial.
4. Poor Reproducibility of Thermal Analysis Results a. Inconsistent Sample Preparation: Variations in sample mass, form (powder vs. film), and packing in the crucible can affect heat transfer and results.[15] b. Instrument Calibration: The TGA balance and DSC temperature/enthalpy sensors may require calibration.[15] c. Variable Heating Rates: Using different heating rates between experiments will lead to different results.[5]a. Standardized Sample Preparation: Use a consistent sample mass (typically 5-10 mg for TGA, 5-15 mg for DSC) and ensure good thermal contact with the crucible.[3][7] b. Regular Calibration: Calibrate the instruments regularly according to the manufacturer's guidelines using standard reference materials. c. Consistent Parameters: Use the same experimental parameters (heating rate, gas atmosphere, flow rate) for all comparable experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical thermal decomposition temperatures for furan-based polymers?

A1: The thermal stability of furan-based polymers varies depending on their specific chemical structure. For instance, poly(ethylene 2,5-furandicarboxylate) (PEF) is thermally stable up to about 350°C.[16] While specific data for poly(this compound) is not widely available, its stability is expected to be influenced by factors such as molecular weight and purity.

Q2: How does the molecular weight of poly(this compound) affect its thermal stability?

A2: Generally, higher molecular weight polymers exhibit greater thermal stability.[17][18] This is because longer polymer chains have more secondary bonds (van der Waals forces) per molecule, requiring more energy to initiate chain scission and degradation.

Q3: What role do residual monomers play in the thermal stability of the polymer?

A3: Residual monomers can act as impurities that initiate thermal degradation at lower temperatures, thus reducing the overall thermal stability of the polymer.[1][4] They can also plasticize the polymer, potentially lowering its glass transition temperature.

Q4: What are the likely thermal degradation products of poly(this compound)?

A4: While specific experimental data for poly(this compound) is limited, based on analogous structures like other 2-alkylfurans and vinyl polymers, the degradation is expected to proceed via side-chain homolysis and fragmentation of the furan ring.[19][20] This would likely produce a complex mixture of volatile organic compounds, including furan, methylfuran, and various aldehydes and ketones, eventually leading to char formation at higher temperatures.[7][19] Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyro-GC-MS) is the ideal technique for identifying these products.[17]

Q5: How can I improve the thermal stability of my this compound-based polymer?

A5: The thermal stability can be enhanced through several strategies:

  • Increasing Molecular Weight: Optimize synthesis to produce higher molecular weight polymers.[3]

  • Purification: Thoroughly purify the polymer to remove residual monomers, catalysts, and solvents.

  • Use of Stabilizers: Incorporate thermal stabilizers. For polymers like PVC, which share some degradation characteristics, metal soaps and organotin compounds are used.[11][14] For furan-based polymers, phosphorus-containing compounds and phenolic antioxidants can be effective.[14]

  • Inert Atmosphere Processing: Processing and handling the polymer under an inert atmosphere will prevent oxidative degradation.[4]

Data Presentation: Thermal Stability of Furan-Based Polymers

PolymerMonomer(s)Td5% (°C)Tmax (°C)Reference
Poly(propylene furanoate) (PPF)2,5-Furandicarboxylic acid, 1,3-propanediol~350-[6]
Poly(ethylene 2,5-furandicarboxylate) (PEF)2,5-Furandicarboxylic acid, ethylene glycol384-386417-419
Poly(hexamethylene 2,5-furanate) (PHF)Dimethyl 2,5-furandicarboxylate, 1,6-hexanediol~370~400[3]

Note: Td5% is the temperature at which 5% weight loss occurs, and Tmax is the temperature of the maximum rate of decomposition. Values can vary based on experimental conditions such as heating rate and atmosphere.[6]

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the thermal stability of a this compound-based polymer by measuring its mass change as a function of temperature in a controlled atmosphere.[9]

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (e.g., alumina, platinum)

  • Gas supply (e.g., nitrogen, air) with flow controller

Procedure:

  • Sample Preparation: Ensure the polymer sample is dry and free of volatile solvents. If necessary, dry the sample in a vacuum oven at a temperature below its glass transition temperature.[6]

  • Instrument Setup:

    • Tare the TGA balance.

    • Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (typically nitrogen for inert atmosphere studies) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert environment.

  • Data Acquisition:

    • Set the temperature program. A typical program involves heating from ambient temperature to 600-800 °C at a constant rate of 10 °C/min.

    • Start the TGA experiment. The instrument will continuously record the sample mass and temperature.

  • Data Analysis:

    • The primary output is a thermogram (mass vs. temperature).

    • Determine the onset temperature of decomposition (often reported as Td5% or Td10%, the temperature at which 5% or 10% weight loss occurs).[6]

    • Determine the temperature of the maximum rate of decomposition (Tmax) from the peak of the derivative thermogram (DTG curve).[9]

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of a this compound-based polymer.[6]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (e.g., aluminum) and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 5-15 mg of the polymer sample into a DSC pan.[3] Seal the pan with a lid using a crimper.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Data Acquisition (Heat/Cool/Heat Cycle):

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well above its expected Tg and Tm to erase its thermal history.[3]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan. Data from this scan is typically used for analysis.

  • Data Analysis:

    • The output is a thermogram showing heat flow versus temperature.

    • The glass transition (Tg) is observed as a step-like change in the baseline. It is typically reported as the midpoint of this transition.[6]

    • The melting temperature (Tm) for a semi-crystalline polymer is observed as an endothermic peak. The peak maximum is generally taken as the Tm.[6]

Visualizations

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Start Start: Polymer Sample Dry Dry Sample (Vacuum Oven) Start->Dry Weigh Weigh 5-10 mg Dry->Weigh Load Load Sample into TGA Weigh->Load Purge Purge with N2/Air Load->Purge Heat Heat at 10°C/min Purge->Heat Record Record Mass vs. Temp Heat->Record Analyze Analyze Thermogram Record->Analyze Determine Determine Td5% & Tmax Analyze->Determine End End Determine->End End: Stability Data

Caption: Workflow for Thermogravimetric Analysis (TGA).

Degradation_Pathway cluster_initiation Initiation (Heat) cluster_propagation Propagation cluster_termination Termination Polymer Poly(this compound) SideChain Side-Chain Homolysis Polymer->SideChain Δ Backbone Backbone Scission Polymer->Backbone Δ Radical Polymer Radicals SideChain->Radical Backbone->Radical Volatiles Formation of Volatiles (Furan, Aldehydes, etc.) Radical->Volatiles Crosslinking Crosslinking Radical->Crosslinking Char Char Formation Volatiles->Char Crosslinking->Char

Caption: Proposed thermal degradation pathway for poly(this compound).

Troubleshooting_Tree Start Low Thermal Stability Observed Q1 Is onset of weight loss below 150°C? Start->Q1 A1_Yes Likely Volatiles (Solvent/Moisture) Q1->A1_Yes Yes Q2 Is the degradation multi-step? Q1->Q2 No S1 Action: Dry sample thoroughly and re-run TGA. A1_Yes->S1 A2_Yes Complex degradation or presence of unstabilized components. Q2->A2_Yes Yes Q3 Is the polymer of low molecular weight? Q2->Q3 No S2 Action: Use TGA-MS/FTIR to identify evolved gases. A2_Yes->S2 A3_Yes Lower MW polymers have lower thermal stability. Q3->A3_Yes Yes A3_No Consider oxidative degradation or other impurities. Q3->A3_No No S3 Action: Optimize synthesis for higher MW or use stabilizers. A3_Yes->S3 S4 Action: Run under inert gas; purify polymer. A3_No->S4

References

Technical Support Center: Reducing Byproducts in the Industrial Production of 2-Ethenylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the industrial production of 2-Ethenylfuran (also known as 2-vinylfuran).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and offers solutions to mitigate byproduct formation.

Issue 1: Low Yield and Significant Polymer Formation During Dehydration of 2-(1-Hydroxyethyl)furan

Question: My synthesis of this compound via the dehydration of 2-(1-hydroxyethyl)furan is resulting in a low yield of the desired product and a significant amount of dark, viscous polymer. How can I improve the selectivity and reduce polymerization?

Answer:

Polymerization is a significant side reaction in the synthesis of this compound, often leading to reduced yields.[1] This is due to the reactive nature of the vinyl group and the furan ring, which can undergo both radical and acid-catalyzed polymerization. Here are key parameters to optimize:

  • Catalyst Selection: The choice of catalyst is critical. While strong mineral acids can be effective for dehydration, they can also promote polymerization and acid-catalyzed ring-opening of the furan moiety.[2][3] Consider using milder, solid acid catalysts which can offer higher selectivity.

  • Reaction Temperature and Pressure: High temperatures can accelerate both the desired dehydration and undesired polymerization. Operating under reduced pressure allows for the continuous removal of this compound from the reaction mixture as it forms, minimizing its residence time and the opportunity for polymerization.

  • Use of Polymerization Inhibitors: The addition of a suitable polymerization inhibitor is crucial for industrial-scale production. Phenolic compounds, amines, and nitroxyl radicals are commonly used classes of inhibitors.[][5]

    • Phenolic Inhibitors: Hydroquinone and its derivatives are effective radical scavengers.[6]

    • Amine-based Inhibitors: Diethylhydroxylamine is a volatile and effective inhibitor.[]

    • Nitroxyl Radicals: Stable nitroxyl radicals can be very effective at low concentrations.

Experimental Protocol: Dehydration of 2-(1-Hydroxyethyl)furan with a Solid Acid Catalyst

  • Catalyst Preparation: Prepare or procure a solid acid catalyst (e.g., acid-activated montmorillonite clay or a sulfonated polystyrene resin).

  • Reactor Setup: Equip a vacuum distillation apparatus with a stirred reactor, a heating mantle, a condenser, and a collection flask.

  • Reaction Mixture: Charge the reactor with 2-(1-hydroxyethyl)furan and the solid acid catalyst (typically 1-5% by weight of the alcohol). Add a polymerization inhibitor (e.g., 100-500 ppm of hydroquinone or a suitable nitroxyl radical inhibitor).

  • Reaction Conditions: Heat the mixture under reduced pressure (e.g., 50-100 mmHg) to a temperature that allows for the steady distillation of this compound (typically 60-80 °C).

  • Product Collection: Collect the distilled this compound in a cooled receiver containing a small amount of polymerization inhibitor.

  • Purification: The collected product can be further purified by fractional distillation under vacuum to remove any remaining starting material or low-boiling impurities.

ParameterConditionRationale
Catalyst Solid Acid (e.g., Montmorillonite K10)Minimizes acid-catalyzed side reactions in the liquid phase.
Temperature 60-80 °CBalances reaction rate with minimizing polymerization.
Pressure 50-100 mmHgAllows for continuous product removal, reducing residence time.
Inhibitor 100-500 ppm Hydroquinone or Nitroxyl RadicalPrevents radical polymerization of the product.[]
Issue 2: Formation of Triphenylphosphine Oxide and Other Byproducts in Wittig Reaction

Question: I am using the Wittig reaction to synthesize this compound from furfural, but I am having difficulty removing the triphenylphosphine oxide byproduct, and the overall yield is inconsistent. What can I do to improve this process?

Answer:

The Wittig reaction is a powerful method for alkene synthesis, but the removal of the triphenylphosphine oxide byproduct is a common challenge.[7] Optimizing reaction conditions can also improve yield and minimize other side reactions.

  • Choice of Base and Solvent: The strength of the base and the choice of solvent can influence the formation of the ylide and the subsequent reaction. For stabilized ylides, milder bases like sodium carbonate or bicarbonate in a two-phase system (e.g., dichloromethane/water) can be effective and facilitate easier workup.[7]

  • Purification Strategy: Triphenylphosphine oxide is often difficult to remove by simple extraction or distillation due to its polarity and high boiling point. Chromatographic purification is effective but may not be practical for large-scale production. Alternative purification methods include:

    • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent.

    • Complexation: Reaction with certain metal salts (e.g., MgCl₂, ZnCl₂) can form complexes that are more easily removed.

  • Water-Soluble Phosphines: Using water-soluble phosphines, such as sulfonated triphenylphosphine (TPPTS), allows for the separation of the phosphine oxide byproduct by simple aqueous extraction.

Experimental Protocol: Wittig Synthesis of this compound in a Two-Phase System

  • Ylide Formation (in situ): In a reaction vessel, combine methyltriphenylphosphonium bromide and furfural in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Reaction: Stir the mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or GC). The ylide is formed in situ and reacts with the furfural at the interface of the two phases.

  • Workup: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Byproduct Removal: Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to remove triphenylphosphine oxide and any unreacted starting materials.

ParameterConditionRationale
Base Saturated NaHCO₃ (aq)Mild base, facilitates a two-phase system for easier workup.[7]
Solvent Dichloromethane / WaterTwo-phase system allows for in situ ylide formation and reaction.
Purification Vacuum Distillation / ChromatographyTo separate the product from high-boiling triphenylphosphine oxide.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts to expect in the industrial synthesis of this compound?

A1: The primary byproducts depend on the synthetic route:

  • Dehydration of 2-(1-Hydroxyethyl)furan:

    • Polymers and Oligomers: These are the most significant byproducts, formed through the polymerization of this compound.[1]

    • 2,2'-oxybis(1-(furan-2-yl)ethane): An ether byproduct formed through the intermolecular dehydration of two molecules of the starting alcohol.

    • Ring-Opened Products: Under strongly acidic conditions, the furan ring can open to form various degradation products.[2][3]

  • Wittig Reaction of Furfural:

    • Triphenylphosphine Oxide: A stoichiometric byproduct of the reaction.[7]

    • Unreacted Starting Materials: Furfural and the phosphonium salt may remain if the reaction does not go to completion.

  • Decarboxylation of 3-(2-furyl)acrylic acid:

    • Polymeric materials: Similar to the dehydration route, polymerization is a major side reaction.[1]

    • Partially decarboxylated starting material.

Q2: How can I effectively prevent the polymerization of this compound during storage?

A2: To prevent polymerization during storage, this compound should be stored under the following conditions:

  • Inhibitor: Add a polymerization inhibitor such as hydroquinone (200-500 ppm) or butylated hydroxytoluene (BHT).

  • Temperature: Store at low temperatures (2-8 °C) to minimize thermal polymerization.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical species that initiate polymerization.

  • Light: Protect from light, as UV radiation can also initiate polymerization.

Q3: Are there any specific analytical techniques recommended for monitoring byproduct formation?

A3: Yes, several analytical techniques are well-suited for monitoring the production of this compound and the formation of byproducts:

  • Gas Chromatography (GC): Ideal for quantifying the volatile components of the reaction mixture, including this compound, the starting materials, and any low-boiling byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile components and oligomeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify unknown byproducts.

  • Gel Permeation Chromatography (GPC): Specifically used to analyze the molecular weight distribution of polymeric byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for the identification of unknown volatile byproducts.

Visualizing Reaction Pathways and Workflows

Dehydration of 2-(1-Hydroxyethyl)furan to this compound

G cluster_main_path Main Reaction Pathway cluster_byproducts Byproduct Formation 2_1_hydroxyethyl_furan 2-(1-Hydroxyethyl)furan 2_ethenylfuran This compound 2_1_hydroxyethyl_furan->2_ethenylfuran Dehydration (-H₂O) [Acid Catalyst] Ether Ether Byproduct 2_1_hydroxyethyl_furan->Ether Intermolecular Dehydration Ring_Opened Ring-Opened Products 2_1_hydroxyethyl_furan->Ring_Opened Acid-Catalyzed Ring Opening Polymer Polymer/Oligomer 2_ethenylfuran->Polymer Polymerization

Caption: Main reaction and side reactions in this compound synthesis via dehydration.

Wittig Reaction for this compound Synthesis

G cluster_reactants Reactants cluster_products Products Furfural Furfural 2_Ethenylfuran This compound Furfural->2_Ethenylfuran Wittig Reaction Phosphonium_Ylide Phosphonium Ylide Phosphonium_Ylide->2_Ethenylfuran Triphenylphosphine_Oxide Triphenylphosphine Oxide (Byproduct) Phosphonium_Ylide->Triphenylphosphine_Oxide G Start Low Yield or High Impurity Identify_Byproducts Identify Byproducts (GC, HPLC, NMR) Start->Identify_Byproducts Polymerization Polymerization Issue? Identify_Byproducts->Polymerization Ring_Opening Ring Opening Issue? Polymerization->Ring_Opening No Optimize_Inhibitor Optimize Inhibitor Type and Concentration Polymerization->Optimize_Inhibitor Yes Other_Byproducts Other Byproducts? Ring_Opening->Other_Byproducts No Use_Milder_Acid Use Milder/Solid Acid Catalyst Ring_Opening->Use_Milder_Acid Yes Optimize_Purification Optimize Purification (Distillation, etc.) Other_Byproducts->Optimize_Purification Yes End Improved Process Other_Byproducts->End No Reduce_Temp_Pressure Reduce Temperature and/or Pressure Optimize_Inhibitor->Reduce_Temp_Pressure Reduce_Temp_Pressure->End Use_Milder_Acid->End Optimize_Purification->End

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 2-Ethenylfuran: GC-MS, HPLC-UV, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of 2-Ethenylfuran (also known as 2-vinylfuran).

This compound is a volatile organic compound with applications in organic synthesis and polymer chemistry.[1] Ensuring its purity is critical, as impurities can lead to undesirable side reactions, affect product yield and quality, and introduce safety concerns. This guide presents a comparative overview of analytical methodologies, supported by experimental data, to assist in selecting the most appropriate technique for a given research need.

Method Comparison at a Glance

The selection of an analytical method for purity determination depends on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the availability of instrumentation. While GC-MS is well-suited for volatile compounds like this compound, HPLC-UV and qNMR offer orthogonal approaches that can provide a more complete picture of the compound's purity.

ParameterGC-MSHPLC-UVqNMR
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.Intrinsic quantitative response of atomic nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard of known purity).Absolute (can determine purity without a specific reference standard of the analyte).[2]
Selectivity Excellent for separating volatile isomers and closely related structures.Good for separating non-volatile impurities and compounds with different chromophores.High, based on unique chemical shifts of protons in the molecule.
Sensitivity (Typical) High (ng/mL to pg/mL level).Moderate (µg/mL to ng/mL level).Lower (mg/mL level).
Linearity (R²) > 0.995> 0.998[3]Not applicable (direct ratio).
Precision (RSD) < 5%< 5%< 1%
LOD/LOQ LOD: ~0.01-0.1 µg/mL; LOQ: ~0.05-0.5 µg/mL (for impurities).LOD: ~0.001-0.1 µg/mL; LOQ: ~0.01-0.3 µg/mL (for furan derivatives).[3][4]Not typically used for impurity profiling at trace levels.
Sample Throughput HighHighModerate
Key Advantages High sensitivity and specificity for volatile compounds; provides structural information of impurities.Widely available; robust for routine analysis of non-volatile impurities.Provides an absolute purity value without a specific analyte standard; non-destructive.[5]
Key Limitations Requires a reference standard for quantification; may not be suitable for thermally labile compounds.Requires impurities to have a UV chromophore; may have lower resolution for some volatile impurities.Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard.

Experimental Protocols

GC-MS Analysis for this compound Purity

This protocol outlines a direct injection GC-MS method suitable for the purity assessment of a this compound sample.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • If an internal standard is used for quantification, add a constant concentration of a suitable internal standard (e.g., deuterated furan or another volatile compound with a distinct retention time and mass spectrum) to all standards and the sample solution.

2. GC-MS Parameters:

ParameterCondition
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injector Split/Splitless injector in split mode (e.g., 50:1 split ratio).
Injector Temperature 250 °C
Oven Program Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
Transfer Line Temp. 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Full Scan (m/z 35-350) for impurity identification and Selected Ion Monitoring (SIM) for quantification of this compound and known impurities.

3. Data Analysis:

  • The purity of this compound is determined by the area percent method from the total ion chromatogram (TIC), assuming all components have a similar response factor.

  • For more accurate quantification, a calibration curve is constructed by plotting the peak area of this compound against its concentration. The purity of the sample is then calculated based on this curve.

HPLC-UV Analysis of Potential Non-Volatile Impurities

While GC-MS is ideal for volatile compounds, HPLC-UV can be used to detect less volatile impurities that may be present.

1. Sample Preparation:

  • Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

2. HPLC-UV Parameters:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
Mobile Phase Isocratic or gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical starting condition could be 70% A and 30% B.
Flow Rate 1.0 mL/min.
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV detector at a wavelength of 220 nm and 254 nm, or a Diode Array Detector (DAD) to scan a range of wavelengths for peak purity assessment.[4]
qNMR for Absolute Purity Determination

qNMR provides a direct measurement of purity without the need for a specific this compound reference standard.

1. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard.

2. NMR Parameters (¹H NMR):

ParameterCondition
Spectrometer Bruker Avance III 400 MHz or equivalent
Pulse Program A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
Number of Scans 16 or higher for good signal-to-noise ratio.
Spectral Width Appropriate for observing all signals of interest.

3. Data Analysis:

  • The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Analytical Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagram illustrates the logical workflow for the GC-MS purity assessment of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Volatile Solvent start->dissolve standards Prepare Calibration Standards dissolve->standards injection Direct Injection standards->injection separation GC Separation (HP-5MS Column) injection->separation detection MS Detection (EI, Full Scan/SIM) separation->detection chromatogram Obtain Chromatogram and Mass Spectra detection->chromatogram integration Peak Integration and Identification chromatogram->integration quantification Quantification (Area % or Cal. Curve) integration->quantification end end quantification->end Purity Report

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Ethenylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds, a thorough understanding of their spectroscopic properties is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-ethenylfuran (also known as 2-vinylfuran) with structurally related alternatives, including furan, 2-methylfuran, and styrene. The presented data, supported by experimental protocols, serves as a valuable resource for compound identification, structural elucidation, and purity assessment.

NMR Spectral Data Comparison

The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound and its comparators in deuterated chloroform (CDCl₃), a commonly used NMR solvent.

CompoundPosition¹H Chemical Shift (ppm)¹H Multiplicity & Coupling Constants (Hz)¹³C Chemical Shift (ppm)
This compound H-3~6.45dd, J = 3.2, 1.8110.8
H-4~6.25dd, J = 3.2, 0.8108.5
H-5~7.38dd, J = 1.8, 0.8143.5
H-α~6.60dd, J = 17.5, 11.0128.5
H-β (trans)~5.65d, J = 17.5113.0
H-β (cis)~5.20d, J = 11.0
Furan H-2, H-57.44m142.8
H-3, H-46.38m109.6
2-Methylfuran H-35.93dd, J = 3.2, 1.0106.1
H-46.23dd, J = 3.2, 1.8110.5
H-57.25dd, J = 1.8, 1.0141.2
-CH₃2.26s13.5
Styrene H-α6.74dd, J = 17.6, 10.9136.9
H-β (trans)5.77d, J = 17.6113.9
H-β (cis)5.26d, J = 10.9
Phenyl7.26-7.41m126.2, 127.9, 128.6, 137.6

Analysis of Spectral Features

The ¹H NMR spectrum of this compound displays distinct signals for the furan ring protons (H-3, H-4, and H-5) and the vinyl group protons (H-α, H-β cis, and H-β trans). The chemical shifts of the furan protons are influenced by the electron-donating nature of the oxygen atom and the electron-withdrawing vinyl substituent. The vinyl protons exhibit a characteristic AXM spin system with large geminal and vicinal coupling constants, which is also observed in styrene.

In the ¹³C NMR spectrum, the carbon atoms of the furan ring and the vinyl group are well-resolved. The chemical shifts provide valuable information about the electronic environment of each carbon atom. Comparison with furan, 2-methylfuran, and styrene highlights the electronic effects of the vinyl and methyl substituents on the furan and benzene rings, respectively.

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy Acquisition Parameters:

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 (depending on sample concentration)

  • Spectral Width: -2 to 12 ppm

3. ¹³C NMR Spectroscopy Acquisition Parameters:

  • Spectrometer Frequency: 75-150 MHz

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds (longer for quaternary carbons)

  • Number of Scans: 128 or more

  • Decoupling: Proton decoupling is typically employed to simplify the spectrum.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • The chemical shifts are referenced to the internal standard (TMS).

Visualizing NMR Concepts

The following diagrams illustrate key concepts in the NMR characterization of this compound.

G Start Sample Preparation (Dissolve in CDCl₃ with TMS) Acquire_1H ¹H NMR Acquisition Start->Acquire_1H Acquire_13C ¹³C NMR Acquisition (Proton Decoupled) Start->Acquire_13C Process_FID Fourier Transform (FID to Spectrum) Acquire_1H->Process_FID Acquire_13C->Process_FID Analyze_Spectra Spectral Analysis (Chemical Shift, Multiplicity, Coupling Constants) Process_FID->Analyze_Spectra End Structural Characterization Analyze_Spectra->End

Navigating the Vibrational Landscape: A Guide to Identifying Functional Groups in 2-Ethenylfuran using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comprehensive comparison for identifying the key functional groups within 2-Ethenylfuran, a valuable heterocyclic building block. We present predicted spectral data, a detailed experimental protocol for analysis, and a visual workflow to streamline the identification process.

Unveiling the Molecular Signature: FTIR Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its furan ring and its ethenyl (vinyl) substituent. The following table summarizes the expected characteristic absorption bands and their corresponding functional groups. These values are compiled from established infrared spectroscopy correlation tables and data for related furan and vinyl compounds.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3125 - 3000Medium=C-H (Furan & Vinyl)Stretching
~1640 - 1610MediumC=C (Vinyl)Stretching[1]
~1590 - 1500Medium-StrongC=C (Furan ring)Stretching[2][3]
~1450Medium=CH₂Scissoring
~1225Strong=C-O-C= (Furan ring)Asymmetric Stretching[3]
~1020Strong=C-O-C= (Furan ring)Symmetric Stretching[3]
~990 & ~910Strong-CH=CH₂ (Vinyl)Out-of-plane bending (wagging)[4]
~880Strong2-substituted FuranRing bending
~740StrongC-H (Furan ring)Out-of-plane bending[2][3]

A Practical Approach: Experimental Protocol for FTIR Analysis

This protocol details the steps for acquiring a high-quality FTIR spectrum of a neat liquid sample such as this compound using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for liquid analysis.[5][6]

Instrumentation and Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • This compound sample

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected to account for atmospheric and instrumental interferences.

    • Carefully clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Initiate the background scan using the spectrometer's software. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Using a micropipette, carefully place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the liquid.[7]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. For optimal signal-to-noise ratio, it is recommended to co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹.[6]

  • Data Processing and Analysis:

    • After the scan is complete, the software will display the resulting infrared spectrum (transmittance or absorbance vs. wavenumber).

    • Perform any necessary data processing, such as baseline correction or smoothing.

    • Identify the prominent absorption peaks and record their wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for identifying the functional groups in this compound using FTIR spectroscopy.

FTIR_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_data Data Interpretation start Start instrument_prep Instrument & ATR Setup start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan apply_sample Apply this compound to ATR Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_data identify_peaks Identify Peak Frequencies process_data->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups end_node End assign_groups->end_node

References

Validating the Structure of 2-Ethenylfuran Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the structures of reaction products derived from 2-ethenylfuran (also known as 2-vinylfuran). We will focus on two primary reaction pathways: the Diels-Alder cycloaddition and polymerization. This guide will furnish detailed experimental protocols, present quantitative data in comparative tables, and visualize key processes to aid in the objective assessment of these validation techniques.

Diels-Alder Reaction of this compound with Maleic Anhydride

The [4+2] cycloaddition reaction between a conjugated diene, such as this compound, and a dienophile, like maleic anhydride, is a powerful tool in organic synthesis for creating cyclic compounds. The reaction with this compound can proceed through either the furan ring acting as the diene or the vinyl group participating in the diene system. The more common pathway involves the furan ring, leading to a bicyclic adduct. The stereochemistry of this adduct, being either the endo or exo isomer, is a critical aspect of its structural validation.

Experimental Protocol: Diels-Alder Reaction

Materials:

  • This compound (freshly distilled)

  • Maleic anhydride

  • Ethyl acetate (anhydrous)

  • Hexane (anhydrous)

  • Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) for NMR analysis

Procedure:

  • In a clean, dry round-bottom flask, dissolve 400 mg of maleic anhydride in 2 mL of anhydrous ethyl acetate with gentle warming.

  • To this solution, add 0.4 mL of freshly distilled this compound.

  • Seal the flask and allow the reaction mixture to stir at room temperature for 24 hours. For kinetic studies, the reaction can be monitored over time. To favor the thermodynamically more stable exo product, the reaction can be left for a longer duration (e.g., several days).

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane.

  • For further purification, the crude product can be recrystallized from a minimal amount of hot acetone followed by the addition of hexane until the solution becomes cloudy, then allowing it to cool slowly.

  • Dry the purified crystals under vacuum.

Structure Validation of the Diels-Alder Adduct

The primary methods for validating the structure of the resulting 7-oxabicyclo[2.2.1]hept-5-ene derivative are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Spectroscopic Data for this compound-Maleic Anhydride Adduct

Analytical Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)Exo Isomer: Bridgehead protons (H1, H4): ~5.3 ppm; Protons adjacent to anhydride (H2, H3): ~3.6 ppm; Olefinic protons (H5, H6): ~6.7 ppm; Vinyl protons: ~5.0-6.5 ppm. Endo Isomer: Protons adjacent to anhydride (H2, H3) are shifted upfield compared to the exo isomer due to anisotropic shielding from the double bond.
Coupling Constants (J)The coupling constant between the bridgehead protons and the adjacent protons (J1,2 and J3,4) is typically smaller for the exo isomer (~1.5 Hz) compared to the endo isomer.
¹³C NMR Chemical Shift (δ)Carbonyl carbons: ~170 ppm; Olefinic carbons: ~137 ppm; Bridgehead carbons: ~82 ppm; Carbons adjacent to anhydride: ~52 ppm; Vinyl carbons: ~115-135 ppm.
Mass Spectrometry (EI) Molecular Ion Peak (M⁺)m/z = 192.04 g/mol (C₁₀H₈O₄)
Key Fragmentation PeaksRetro-Diels-Alder fragmentation leading to peaks corresponding to this compound (m/z = 94) and maleic anhydride (m/z = 98).

Diagram: Diels-Alder Reaction Workflow

Diels_Alder_Workflow Workflow for Diels-Alder Reaction and Product Validation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Structural Analysis Reactants This compound + Maleic Anhydride Solvent Ethyl Acetate Reactants->Solvent Reaction Stir at Room Temp Solvent->Reaction Crystallization Crystallization Reaction->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Recrystallization Recrystallization Filtration->Recrystallization NMR ¹H and ¹³C NMR Recrystallization->NMR MS Mass Spectrometry Recrystallization->MS

Caption: Workflow for the synthesis and structural validation of the this compound-maleic anhydride Diels-Alder adduct.

Polymerization of this compound

This compound can undergo polymerization through its vinyl group, leading to the formation of poly(2-vinylfuran). Both radical and cationic polymerization methods can be employed, yielding polymers with different characteristics.

Experimental Protocol: Radical Polymerization

Materials:

  • This compound (inhibitor removed by passing through a column of basic alumina)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • In a Schlenk flask, combine the purified this compound monomer, AIBN (0.1-1 mol%), and anhydrous toluene.

  • Degas the mixture by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heat the reaction mixture to 60-80°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.

  • Cool the reaction to room temperature. If the polymer has precipitated, it can be collected by filtration. If it is soluble, concentrate the solution under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution dropwise into a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature.

Structure Validation of Poly(2-vinylfuran)

The structure and properties of the resulting polymer are validated using a combination of spectroscopic and chromatographic techniques.

Data Presentation: Characterization of Poly(2-vinylfuran)

Analytical Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)Broad signals corresponding to the polymer backbone protons (~1.5-2.5 ppm) and the furan ring protons (~6.0-7.5 ppm). The disappearance of the sharp vinyl proton signals from the monomer is a key indicator of polymerization.
¹³C NMR Chemical Shift (δ)Broad signals for the aliphatic backbone carbons (~30-50 ppm) and the furan ring carbons (~105-150 ppm).
Gel Permeation Chromatography (GPC) Number-Average Molecular Weight (Mₙ)Typically in the range of 10,000 - 100,000 g/mol , depending on reaction conditions.
Polydispersity Index (PDI)For radical polymerization, PDI is typically > 1.5.

Diagram: Polymerization and Characterization Workflow

Polymerization_Workflow Workflow for Polymerization and Characterization of this compound cluster_polymerization Polymerization cluster_isolation Isolation cluster_characterization Characterization Monomer Purified this compound Initiator Radical Initiator (AIBN) Monomer->Initiator Polymerization Heat in Toluene Initiator->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying NMR_Polymer ¹H and ¹³C NMR Drying->NMR_Polymer GPC Gel Permeation Chromatography (GPC) Drying->GPC Validation_Logic Logical Flow for Validating this compound Reaction Products cluster_products Reaction Products cluster_primary_validation Primary Validation cluster_secondary_validation Secondary/Confirmatory Validation DA_Product Diels-Alder Adduct NMR_DA NMR Spectroscopy (¹H, ¹³C) DA_Product->NMR_DA Stereochemistry MS_DA Mass Spectrometry DA_Product->MS_DA Molecular Weight & Fragmentation Polymer Poly(2-vinylfuran) NMR_Poly NMR Spectroscopy (¹H, ¹³C) Polymer->NMR_Poly Repeating Unit GPC_Poly GPC Polymer->GPC_Poly Molecular Weight Distribution Xray X-ray Crystallography NMR_DA->Xray Unambiguous Confirmation IR_Poly IR Spectroscopy NMR_Poly->IR_Poly Functional Group Confirmation

A Comparative Guide to the Reactivity of 2-Ethenylfuran and 2-Vinylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-ethenylfuran (also known as 2-vinylfuran) and 2-vinylthiophene. The information presented herein is supported by established principles of heterocyclic chemistry and available experimental data, offering valuable insights for synthetic route design and the development of novel chemical entities.

Introduction to this compound and 2-Vinylthiophene

This compound and 2-vinylthiophene are heterocyclic compounds that feature a vinyl group attached to a five-membered aromatic ring. The presence of the vinyl group in conjugation with the heterocyclic ring system imparts unique reactivity to these molecules, making them versatile building blocks in organic synthesis. Their reactivity is primarily dictated by the electronic properties of the furan and thiophene rings, respectively.

Furan is an electron-rich heterocycle with a lower resonance energy than benzene, which makes it highly susceptible to reactions that involve the disruption of its aromaticity.[1] In contrast, thiophene possesses a greater degree of aromaticity than furan, rendering it more stable and less reactive.[2][3][4] This fundamental difference in the electronic nature of the parent heterocycles is the key to understanding the comparative reactivity of their 2-vinyl derivatives. The general order of reactivity for these five-membered aromatic heterocycles in electrophilic substitution is: Pyrrole > Furan > Thiophene > Benzene.[1]

Comparative Reactivity Analysis

The reactivity of this compound and 2-vinylthiophene can be compared across several key reaction types: electrophilic addition, cycloaddition, and polymerization.

Electrophilic Addition

In electrophilic addition reactions, an electrophile adds to the vinyl group. The reactivity in this type of reaction is influenced by the ability of the heterocyclic ring to stabilize the resulting carbocation intermediate.

Qualitative Comparison: this compound is expected to be more reactive towards electrophiles than 2-vinylthiophene. The oxygen atom in the furan ring is more effective at stabilizing the positive charge of the carbocation intermediate through resonance than the sulfur atom in the thiophene ring. This is due to the higher electronegativity of oxygen, which, while inductively withdrawing, can better accommodate the positive charge in the resonance structures.

FeatureThis compound2-VinylthiopheneRationale
Relative Reactivity HigherLowerGreater stabilization of the carbocation intermediate by the furan ring.
Typical Reaction Conditions MilderHarsherHigher reactivity allows for less forcing conditions.
Cycloaddition (Diels-Alder Reaction)

Both this compound and 2-vinylthiophene can act as dienes in Diels-Alder reactions, where the vinyl group and the double bond within the ring participate in the [4+2] cycloaddition.

Qualitative Comparison: this compound is a more reactive diene in Diels-Alder reactions compared to 2-vinylthiophene. The lower aromaticity of the furan ring means there is a smaller energetic penalty for its participation in the cycloaddition reaction.[5] Thiophene's higher aromatic character makes it a reluctant diene, often requiring more forcing conditions or specific substitution patterns to undergo Diels-Alder reactions.[4][6]

FeatureThis compound2-VinylthiopheneRationale
Relative Reactivity HigherLowerLower aromaticity of furan facilitates its participation as a diene.[5]
Reaction Conditions Generally proceeds under thermal conditions.Often requires high pressure or Lewis acid catalysis.Overcoming the higher aromaticity of thiophene requires more energy.
Reversibility Diels-Alder adducts of furan are prone to retro-Diels-Alder reactions.[7]Adducts are generally more stable.The gain in stability upon forming the adduct is less pronounced for the less aromatic furan.
Polymerization

The vinyl group in both molecules allows for polymerization, typically through cationic or anionic mechanisms.

Qualitative Comparison: this compound is readily polymerized under cationic conditions. The electron-rich furan ring can stabilize the propagating cationic center. Conversely, 2-vinylthiophene can undergo anionic polymerization, particularly with appropriate initiators and conditions.[8] Cationic polymerization of 2-vinylthiophene has also been reported.[9] The choice of polymerization method is critical and depends on the electronic nature of the monomer.

FeatureThis compound2-VinylthiopheneRationale
Primary Polymerization Mechanism CationicAnionic / CationicThe electron-donating furan ring stabilizes a cationic intermediate. The thiophene ring can support both cationic and anionic propagation depending on the initiator.[8][9]
Relative Ease of Polymerization Generally polymerizes readily under acidic conditions.Polymerization can be controlled with specific anionic initiators.[8]The high reactivity of the furan derivative can sometimes lead to less controlled polymerizations.

Experimental Protocols

The following are representative experimental protocols for key reactions of this compound and 2-vinylthiophene.

Electrophilic Bromination of this compound

This protocol is adapted from a general procedure for the bromination of furan.[1]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Steam distillation apparatus

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve this compound (1.0 equivalent) in DMF.

  • Prepare a solution of NBS (1.05 equivalents) in DMF.

  • Add the NBS solution to the stirred this compound solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature between 25-35 °C with a water bath.

  • After the addition is complete, continue stirring at room temperature for an additional 2 hours.

  • Isolate the brominated product by steam distillation from the reaction mixture.

Diels-Alder Reaction of 2-Vinylthiophene with N-Phenylmaleimide

This protocol is based on general procedures for Diels-Alder reactions of thiophene derivatives.

Materials:

  • 2-Vinylthiophene

  • N-Phenylmaleimide

  • Dichloromethane (DCM)

  • Aluminum chloride (AlCl₃)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask, dissolve N-phenylmaleimide (1.0 equivalent) in DCM.

  • Add 2-vinylthiophene (1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath and add AlCl₃ (1.0 equivalent) portion-wise with stirring.

  • Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cationic Polymerization of this compound

This protocol is based on the known cationic polymerization of furan derivatives.

Materials:

  • This compound (freshly distilled)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, dry)

  • Methanol

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve freshly distilled this compound in dry DCM.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of TFA to initiate the polymerization.

  • Stir the reaction mixture at 0 °C for a specified time (e.g., 1-4 hours).

  • Quench the polymerization by adding an excess of cold methanol.

  • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum.

Visualizations

Electrophilic_Addition_Mechanism cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Nucleophilic Attack Monomer This compound or 2-Vinylthiophene Carbocation Carbocation Intermediate Monomer->Carbocation + E+ Electrophile E+ Product Addition Product Carbocation->Product + Nu- Nucleophile Nu-

Caption: Mechanism of Electrophilic Addition.

Experimental_Workflow Start Reactant Preparation Reaction Reaction Setup (Solvent, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Workup Reaction Quenching & Workup Monitoring->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General Experimental Workflow.

Reactivity_Relationship Aromaticity Aromaticity Furan Furan (Less Aromatic) Aromaticity->Furan Thiophene Thiophene (More Aromatic) Aromaticity->Thiophene High_Reactivity Higher Reactivity (e.g., this compound) Furan->High_Reactivity leads to Low_Reactivity Lower Reactivity (e.g., 2-Vinylthiophene) Thiophene->Low_Reactivity leads to Reactivity Reactivity

Caption: Aromaticity and Reactivity Relationship.

References

A Comparative Guide to the Polymerization of 2-Ethenylfuran and Styrene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the pursuit of sustainable alternatives to petroleum-derived materials, bio-based monomers are gaining significant attention. 2-Ethenylfuran, also known as 2-vinylfuran (2VF), is a promising bio-based monomer derivable from furfural, which is produced from lignocellulosic biomass. It serves as a potential renewable substitute for styrene, a cornerstone of the polymer industry. This guide provides an objective comparison of the polymerization behavior of this compound and styrene, supported by experimental data, to aid researchers and professionals in material selection and development.

Monomer Overview

Styrene is an aromatic vinyl monomer produced on a massive scale from petroleum feedstocks. It is used to manufacture a wide range of polymers and copolymers, including polystyrene (PS), acrylonitrile-butadiene-styrene (ABS), and styrene-butadiene rubber (SBR).[1] this compound shares a similar vinyl structure attached to an aromatic ring (furan versus benzene), making it an interesting candidate for similar polymerization reactions.

FeatureThis compound (2-Vinylfuran)Styrene
Chemical Structure C=Cc1ccco1c1ccccc1C=C
Molar Mass 94.11 g/mol [1]104.15 g/mol
Source Bio-based (from Furfural)Petrochemical-based (from Benzene and Ethene)[1]
Boiling Point ~98-99 °C145 °C

Polymerization Behavior: A Head-to-Head Comparison

The polymerization characteristics of this compound and styrene show notable differences, particularly in cationic polymerization and their copolymerization tendencies.

Radical Polymerization and Copolymerization

Both monomers readily undergo free-radical polymerization. A crucial aspect of their comparative behavior is revealed in their copolymerization, quantified by monomer reactivity ratios (r). These ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the other comonomer.

A study on the Atom Transfer Radical Polymerization (ATRP) of styrene (M₁) and this compound (M₂) determined the following reactivity ratios[2]:

  • r₁ (styrene, r_s) = 1.21 – 1.30

  • r₂ (this compound, r_VF) = 0.98 – 1.10

The product of the reactivity ratios (r₁ * r₂) is between 1.19 and 1.43. Since r₁ > 1, a growing chain ending in a styrene radical prefers to add another styrene monomer. Conversely, with r₂ ≈ 1, a chain ending in a this compound radical has nearly equal preference for adding another this compound or a styrene monomer. The product r₁r₂ > 1 suggests a slight tendency towards blockiness, resulting in a copolymer that is not perfectly random but rather contains short sequences of styrene units.[2]

General Mechanism of Free-Radical Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R Decomposition M Monomer (M) RM Chain-Initiating Species (R-M•) R->RM Addition M2 Monomer (M) RMn Growing Chain (R-M[n]•) RMn1 Propagated Chain (R-M[n+1]•) RMn->RMn1 Addition RMn_term Growing Chain (R-M[n]•) Dead_Polymer Inactive Polymer RMn_term->Dead_Polymer Combination or Disproportionation RMm_term Another Chain (R-M[m]•) RMm_term->Dead_Polymer Combination or Disproportionation

General mechanism of free-radical polymerization.
Cationic Polymerization

Cationic polymerization reveals a stark difference between the two monomers. Styrene undergoes cationic polymerization to form linear polystyrene, as the reaction exclusively involves the vinyl group's double bond.[3][4]

In contrast, this compound polymerizes cationically through two pathways: the vinyl double bond and the electrophilic substitution at the 5-position of the furan ring.[5] This dual reactivity leads to the formation of a crosslinked polymer network structure, a significantly different outcome compared to the linear thermoplastic polymer obtained from styrene.[5]

Comparison of Cationic Polymerization Pathways cluster_styrene Styrene Polymerization cluster_2vf This compound Polymerization Styrene_Monomer Styrene Monomer Styrene_Cation Styrene Carbocation Styrene_Monomer->Styrene_Cation Initiation (H+) Linear_PS Linear Polystyrene Styrene_Cation->Linear_PS Propagation (Vinyl group addition) VF_Monomer This compound Monomer VF_Cation This compound Carbocation VF_Monomer->VF_Cation Initiation (H+) Crosslinked_PVF Crosslinked Poly(this compound) VF_Cation->Crosslinked_PVF Propagation via: 1. Vinyl Group Addition 2. Furan Ring (Position 5)

Divergent pathways in cationic polymerization.

Resulting Polymer Properties

The structural differences between the monomers and their polymerization behaviors directly influence the properties of the resulting polymers.

Thermal Properties

The incorporation of this compound into a polystyrene backbone significantly lowers the glass transition temperature (T_g). The T_g is a critical property defining the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6]

Polymer / CopolymerGlass Transition Temp. (T_g)Onset of Thermal Decomposition
Polystyrene (PS) ~105 °C[2]~380 °C[7]
Poly(this compound) (P2VF) Not definitively reported, but significantly lower than PS-
Styrene-co-2-Ethenylfuran (60% 2VF) 54 °C[2]~360 °C[2]

The data clearly shows that this compound acts as a "softening" comonomer, reducing the T_g of styrene copolymers. This makes it a potentially useful monomer for tuning the flexibility and processing temperature of styrenic polymers. While the thermal stability is slightly reduced, it remains high, with decomposition starting around 360 °C.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the polymerization of these monomers.

Protocol 1: Atom Transfer Radical Copolymerization (ATRP) of Styrene and this compound

This protocol is adapted from the synthesis of styrene-co-(2-vinylfuran) polymers.[2]

Materials:

  • Styrene (inhibitor removed)

  • This compound (2-vinylfuran, inhibitor removed)

  • Copper(I) bromide (Cu(I)Br)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • 1-Phenylethyl bromide (1-PEBr)

  • Anisole (solvent)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Cu(I)Br.

  • Add the desired amounts of styrene, this compound, and anisole via degassed syringes.

  • Add the ligand, PMDETA, to the flask.

  • The mixture is stirred and subjected to several freeze-pump-thaw cycles to ensure it is oxygen-free.

  • The initiator, 1-PEBr, is added to start the polymerization.

  • The flask is placed in a thermostated oil bath at a specified temperature (e.g., 90-110 °C) and stirred for the desired reaction time.

  • To stop the polymerization, the flask is cooled in an ice bath and exposed to air.

  • The mixture is diluted with a solvent like tetrahydrofuran (THF), and the copper catalyst is removed by passing the solution through a column of neutral alumina.

  • The final copolymer is isolated by precipitation in a non-solvent such as methanol, filtered, and dried under vacuum.

Experimental Workflow for ATRP A 1. Add Cu(I)Br to Schlenk flask B 2. Add Monomers (Styrene, 2VF) & Solvent A->B C 3. Add Ligand (PMDETA) B->C D 4. Freeze-Pump-Thaw (Oxygen Removal) C->D E 5. Add Initiator (1-PEBr) D->E F 6. Polymerize in Thermostated Bath E->F G 7. Quench Reaction (Cool & Expose to Air) F->G H 8. Catalyst Removal (Alumina Column) G->H I 9. Isolate Polymer (Precipitation & Drying) H->I

Typical workflow for ATRP synthesis.
Protocol 2: Cationic Polymerization of Styrene

This is a general protocol for the cationic polymerization of styrene.[3]

Materials:

  • Styrene (dried and inhibitor removed)

  • Dichloromethane (CH₂Cl₂, dried solvent)

  • Tin(IV) chloride (SnCl₄, Lewis acid initiator)

  • Water (co-initiator)

  • Methanol (for precipitation)

Procedure:

  • A reaction vessel (e.g., a round-bottom flask) is flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • Dry dichloromethane and purified styrene are added to the flask via syringe.

  • The solution is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C) in a cooling bath.

  • The initiator system, typically a solution of SnCl₄ in CH₂Cl₂ (with a trace amount of water acting as a co-initiator), is added dropwise to the stirred monomer solution.

  • Polymerization is often rapid. After the desired time, the reaction is terminated by adding a small amount of a terminating agent like methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated polystyrene is collected by filtration, washed with methanol, and dried in a vacuum oven.

Conclusion

This compound presents a viable, bio-based alternative to styrene with distinct polymerization characteristics.

  • In Radical Copolymerization: this compound readily copolymerizes with styrene. The reactivity ratios (r_s > 1, r_VF ≈ 1) indicate a tendency to form copolymers with short styrene sequences, rather than a perfectly random distribution.[2]

  • In Cationic Polymerization: Unlike styrene which forms a linear thermoplastic, this compound's furan ring participates in the reaction, leading to a crosslinked network.[5] This opens possibilities for creating thermosetting materials.

  • Polymer Properties: this compound effectively lowers the T_g of styrenic copolymers, offering a tool to modulate the material's mechanical properties and processing conditions.[2]

For researchers in drug development, the functional furan ring in poly(this compound) offers a platform for post-polymerization modification via Diels-Alder chemistry, enabling the attachment of bioactive molecules. For material scientists, the choice between this compound and styrene will depend on the desired final properties: linear thermoplastics from styrene or potentially crosslinked, modifiable materials from this compound. The data presented here provides a foundational guide for making informed decisions in the development of next-generation polymers.

References

2-Ethenylfuran: A Bio-Based Vinyl Monomer with Unique Advantages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the continuous pursuit of sustainable and functional materials, 2-ethenylfuran (also known as 2-vinylfuran) is emerging as a compelling bio-based alternative to traditional petroleum-derived vinyl monomers. Its unique chemical structure, featuring a reactive vinyl group and a furan ring, offers a distinct set of properties and functionalities that are advantageous in various applications, from polymer synthesis to the development of novel drug delivery systems. This guide provides an objective comparison of this compound with other common vinyl monomers, supported by available experimental data.

Performance Comparison: this compound vs. Other Vinyl Monomers

The properties of polymers derived from this compound, particularly in comparison to the widely used polystyrene, highlight its potential. While comprehensive data on the homopolymer of this compound is still emerging, studies on its copolymers with styrene provide valuable insights.

Thermal Properties:

The incorporation of this compound into a polystyrene backbone has a notable effect on the material's thermal properties. The glass transition temperature (Tg), a critical parameter determining the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is significantly influenced by the this compound content.

PropertyPoly(styrene-co-2-ethenylfuran) (60 mol% this compound)Polystyrene
Glass Transition Temperature (Tg) 54 °C[1]~100-105 °C
Onset of Thermal Decomposition ~360 °C (in air)[1]~380 °C (in nitrogen)

This data suggests that poly(this compound) likely has a lower glass transition temperature than polystyrene, which could be advantageous for applications requiring greater flexibility or lower processing temperatures. The thermal stability of the copolymer is comparable to that of polystyrene.

Reactivity in Copolymerization:

The reactivity ratios of this compound with styrene in atom transfer radical polymerization (ATRP) have been determined, providing insight into its polymerization behavior.

Monomer 1 (M1)Monomer 2 (M2)Reactivity Ratio (r1)Reactivity Ratio (r2)
StyreneThis compound1.21–1.30[1]0.98–1.10[1]

The reactivity ratios being close to 1 suggest that this compound and styrene have a similar reactivity towards the growing polymer chain, leading to the formation of a random copolymer.[1] This is beneficial for achieving a homogeneous distribution of monomer units along the polymer chain, resulting in predictable and consistent material properties.

Key Advantages of this compound

The primary advantages of this compound over other vinyl monomers stem from its bio-based origin and the unique reactivity of the furan ring.

  • Renewable Feedstock: this compound can be derived from biomass, offering a sustainable alternative to petroleum-based monomers and reducing the environmental footprint of polymer production.

  • Functional Furan Ring: The furan moiety in the polymer backbone is not merely a passive component. It can participate in reversible Diels-Alder reactions, opening up possibilities for creating self-healing materials, crosslinked networks, and functionalized polymers for applications such as drug delivery and biomolecular immobilization.[2]

  • Tunable Properties: As demonstrated by its copolymerization with styrene, this compound can be used to tailor the thermal and mechanical properties of the resulting polymers.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are generalized protocols for the synthesis of this compound and its polymerization.

Synthesis of this compound (Decarboxylation of 2-Furoic Acid)

This method involves the decarboxylation of 2-furoic acid in the presence of a catalyst.

Materials:

  • 2-Furoic acid

  • Quinoline (solvent)

  • Copper powder (catalyst)

  • Hydroquinone (stabilizer)

Procedure:

  • A mixture of 2-furoic acid and quinoline is heated.

  • Copper powder is added as a catalyst.

  • The mixture is heated to induce decarboxylation, and the this compound product is distilled off.

  • The collected distillate is stabilized with a small amount of hydroquinone to prevent polymerization during storage.

Note: Yields can be variable, and the process requires careful control of temperature to minimize side reactions and polymerization of the product.

Free Radical Polymerization of this compound

This is a common method for polymerizing vinyl monomers.

Materials:

  • This compound (monomer), purified to remove inhibitors

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • An appropriate solvent (e.g., benzene, toluene, or bulk polymerization)

Procedure:

  • The monomer and initiator are dissolved in the chosen solvent in a reaction vessel.

  • The solution is degassed to remove oxygen, which can inhibit the polymerization. This is typically done by several freeze-pump-thaw cycles.

  • The reaction vessel is heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

  • The polymerization is allowed to proceed for a set period.

  • The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.

Visualizing the Polymerization Pathway

The following diagram illustrates the general mechanism of free-radical polymerization of a vinyl monomer like this compound.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN) Radical (R•) Initiator Radical Initiator->Radical (R•) Heat Monomer_Radical Monomer Radical Radical (R•)->Monomer_Radical + Monomer Growing_Chain Propagating Polymer Chain Monomer_Radical->Growing_Chain + n Monomers Polymer Final Polymer Chain Growing_Chain->Polymer Combination or Disproportionation

Caption: Free-radical polymerization of a vinyl monomer.

Logical Relationship of this compound's Advantages

The unique advantages of this compound are interconnected, stemming from its bio-based origin and the functionality of the furan ring.

Advantages Bio-based Origin Bio-based Origin Sustainable Materials Sustainable Materials Bio-based Origin->Sustainable Materials Furan Ring Functionality Furan Ring Functionality Tunable Properties Tunable Properties Furan Ring Functionality->Tunable Properties Advanced Applications Advanced Applications Furan Ring Functionality->Advanced Applications Diels-Alder Chemistry Sustainable Materials->Advanced Applications Tunable Properties->Advanced Applications

Caption: Interconnected advantages of this compound.

References

A Comparative Study of 2-Ethenylfuran and 2-Propylfuran: Properties, Reactivity, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2-ethenylfuran and 2-propylfuran, two furan derivatives with applications in organic synthesis, flavor chemistry, and materials science. Understanding the distinct properties and reactivity of these compounds is crucial for their effective utilization in research and development. This document summarizes their physicochemical characteristics, explores their relative reactivity and stability, and outlines standard experimental protocols for their analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2-propylfuran is presented in the table below. These properties are fundamental to understanding the behavior of these compounds in various experimental and industrial settings.

PropertyThis compound2-Propylfuran
Molecular Formula C₆H₆OC₇H₁₀O
Molecular Weight 94.11 g/mol 110.16 g/mol [1]
Appearance Colorless to pale yellow liquidColorless to slightly yellow liquid[1]
Boiling Point 99-100 °C113-115 °C[1]
Melting Point -94 °CNot available
Density 0.944 g/cm³0.89 g/mL[1]
Solubility in Water 1414 mg/L (estimated)368.2 mg/L (estimated)
Solubility in Organic Solvents Soluble in alcoholGood solubility in organic solvents[1]

Reactivity and Stability: A Comparative Overview

The primary structural difference between this compound and 2-propylfuran lies in the side chain at the 2-position of the furan ring: an ethenyl (vinyl) group versus a propyl group. This distinction significantly influences their chemical reactivity and stability.

This compound: The presence of the vinyl group, a conjugated system with the furan ring, makes this compound a more reactive molecule. The double bond in the ethenyl group is susceptible to a variety of reactions:

  • Addition Reactions: The vinyl group can readily undergo electrophilic addition reactions.

  • Diels-Alder Reactions: The furan ring can act as a diene and the vinyl group can act as a dienophile, participating in cycloaddition reactions.

  • Polymerization: this compound can undergo polymerization, particularly through cationic mechanisms, to form polyvinylfuran. This reactivity makes it a valuable monomer in polymer chemistry.

2-Propylfuran: In contrast, the propyl group is a saturated alkyl chain. This lack of unsaturation in the side chain renders 2-propylfuran significantly less reactive than its ethenyl counterpart under similar conditions. Its primary applications are as a solvent and a stable intermediate in the synthesis of more complex molecules, which attests to its relative stability.[1] The furan ring itself can still participate in electrophilic aromatic substitution reactions, though the alkyl group has a less pronounced electronic effect compared to the ethenyl group.

In terms of stability, this compound's propensity to polymerize suggests it is less stable, especially in the presence of acids or upon exposure to heat and light. 2-Propylfuran, with its saturated side chain, is expected to have greater thermal and chemical stability, making it more suitable for applications requiring a robust furanic scaffold.

Experimental Protocols

Standard analytical techniques for the characterization and quantification of furan derivatives like this compound and 2-propylfuran primarily involve chromatographic methods coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds.

Sample Preparation:

  • Liquid Samples: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Solid Samples: Employ headspace or solid-phase microextraction (SPME) to extract the volatile furan derivatives. For SPME, expose a fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane) to the headspace of the heated sample.

GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of compounds with different boiling points.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A mass-to-charge ratio (m/z) range appropriate for the target analytes (e.g., m/z 35-350).

Data Analysis:

  • Identification of this compound and 2-propylfuran is achieved by comparing their retention times and mass spectra with those of authentic standards or with reference spectra from libraries such as the NIST Mass Spectral Library.

  • Quantification can be performed using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound and 2-propylfuran.

Sample Preparation:

  • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Typical ¹H NMR Spectral Features:

  • This compound: Signals corresponding to the furan ring protons (typically in the range of 6.0-7.5 ppm) and the vinyl group protons (typically in the range of 5.0-7.0 ppm) with characteristic coupling patterns.

  • 2-Propylfuran: Signals for the furan ring protons and the aliphatic protons of the propyl group (methyl, methylene, and methine protons) in the upfield region (typically 0.9-2.7 ppm).

Typical ¹³C NMR Spectral Features:

  • This compound: Resonances for the furan ring carbons and the two sp² hybridized carbons of the vinyl group.

  • 2-Propylfuran: Resonances for the furan ring carbons and the three sp³ hybridized carbons of the propyl group.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the analytical process and decision-making for compound selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Dilution Dilution (Liquid Sample) Sample->Dilution SPME Headspace/SPME (Solid Sample) Sample->SPME NMR NMR Spectroscopy Sample->NMR GC_MS GC-MS Analysis Dilution->GC_MS SPME->GC_MS Identification Identification GC_MS->Identification Quantification Quantification GC_MS->Quantification Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation

Caption: A generalized experimental workflow for the analysis of this compound and 2-propylfuran.

Logical_Relationship Start Application Requirement Polymer_Synth Polymer Synthesis or Functionalization? Start->Polymer_Synth High_Reactivity High Reactivity Needed for Further Transformation? Start->High_Reactivity Solvent_Intermediate Stable Solvent or Intermediate Needed? Start->Solvent_Intermediate Polymer_Synth->High_Reactivity Select_Ethenylfuran Select this compound Polymer_Synth->Select_Ethenylfuran Yes High_Reactivity->Solvent_Intermediate High_Reactivity->Select_Ethenylfuran Yes Select_Propylfuran Select 2-Propylfuran Solvent_Intermediate->Select_Propylfuran Yes

Caption: A decision tree for selecting between this compound and 2-propylfuran based on application.

References

2-Ethenylfuran: A Bio-Based Contender to Petrochemical Plastics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to a Sustainable Alternative

In the relentless pursuit of sustainable alternatives to petroleum-derived materials, 2-ethenylfuran, also known as 2-vinylfuran, is emerging as a promising bio-based building block for the synthesis of novel polymers. Derived from renewable biomass resources, this furanic compound offers a potential pathway to reduce our reliance on fossil fuels and mitigate the environmental impact of conventional plastics. This guide provides a comprehensive comparison of this compound-based polymers with their petrochemical counterparts, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

From Biomass to Monomer: The Synthesis of this compound

The primary route to this compound begins with furfural, a key platform chemical produced from the acid-catalyzed dehydration of pentose sugars found in lignocellulosic biomass, such as agricultural residues and forestry waste. A prevalent laboratory-scale method for converting furfural to this compound is the Wittig reaction.

Experimental Protocol: Wittig Synthesis of this compound from Furfural

This protocol outlines a general procedure for the Wittig reaction to synthesize this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Furfural

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change.

  • Allow the mixture to stir at room temperature for a specified time to ensure complete ylide formation.

  • Wittig Reaction: Cool the ylide solution back to 0°C.

  • Add a solution of freshly distilled furfural in the anhydrous solvent dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Logical Workflow for Wittig Synthesis

Wittig_Synthesis Furfural Furfural Ethenylfuran This compound Furfural->Ethenylfuran Phosphonium_Salt Methyltriphenylphosphonium bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide->Ethenylfuran Solvent Anhydrous Solvent (e.g., THF) Solvent->Ylide Byproduct Triphenylphosphine oxide Ethenylfuran->Byproduct

A simplified workflow for the Wittig synthesis of this compound.

Polymerization of this compound: Crafting Bio-Based Polymers

This compound can be polymerized through various methods, with cationic and free-radical polymerization being the most common. The polymerization can proceed through the vinyl group and potentially involve the furan ring, which can lead to crosslinked network structures.[1]

Experimental Protocol: Cationic Polymerization of this compound

Cationic polymerization of this compound is typically initiated by Lewis acids or protic acids.

Materials:

  • This compound (freshly distilled)

  • Anhydrous solvent (e.g., dichloromethane)

  • Initiator (e.g., trifluoroacetic acid or a Lewis acid like tin(IV) chloride)

  • Standard glassware for polymerization under inert atmosphere

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the freshly distilled this compound in the anhydrous solvent.

  • Cool the solution to the desired reaction temperature (e.g., 0°C or lower).

  • Add the initiator to the stirred monomer solution.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by adding a quenching agent, such as methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Experimental Protocol: Free-Radical Polymerization of this compound

Free-radical polymerization can be initiated using thermal or photoinitiators.[2]

Materials:

  • This compound (inhibitor removed)

  • Solvent (e.g., benzene or toluene) or bulk (neat)

  • Free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

  • Standard glassware for polymerization under inert atmosphere

Procedure:

  • Remove the inhibitor from this compound by passing it through a column of basic alumina.

  • Place the purified monomer and solvent (if not bulk polymerization) in a reaction vessel.

  • Add the free-radical initiator.

  • Degas the mixture using several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under an inert atmosphere for a specified time.

  • Cool the reaction mixture and precipitate the polymer in a non-solvent like methanol.

  • Collect the polymer by filtration, wash, and dry under vacuum.

General Polymerization Workflow

Polymerization_Workflow Monomer This compound Polymerization Polymerization Monomer->Polymerization Initiator Initiator (Cationic or Radical) Initiator->Polymerization Polymer Poly(this compound) Polymerization->Polymer Purification Purification (Precipitation) Polymer->Purification

A generalized workflow for the polymerization of this compound.

Performance Comparison: Poly(this compound) vs. Petrochemical Alternatives

Direct, comprehensive comparative data for poly(this compound) against its closest petrochemical analog, polystyrene, is limited in publicly available literature. However, by examining furan-based polymers more broadly and the properties of copolymers, we can infer some potential characteristics. Furan-based polymers, in general, are noted for their potential to offer enhanced properties compared to their petroleum-based counterparts.[3]

Thermal Properties

Thermal stability is a critical parameter for polymer processing and application. It is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA data for poly(this compound) is scarce, studies on copolymers of 2-vinylfuran and styrene (S-co-2VFs) show that the thermal decomposition of these copolymers starts at about 360°C in air. The glass transition temperature (Tg) of these copolymers decreases from 105°C for pure polystyrene to 54°C for a copolymer with a high 2-vinylfuran content.[4] This suggests that poly(this compound) likely has a lower Tg than polystyrene.

Polymer Glass Transition Temperature (Tg) Decomposition Temperature (Td, onset)
Poly(this compound) (estimated) < 105°C~360°C (in copolymers)[4]
Polystyrene (General Purpose) ~100°C~350-400°C

Note: The data for poly(this compound) is inferred from copolymer studies and should be considered an estimation.

Mechanical Properties
Barrier Properties

The ability of a polymer to act as a barrier to gases like oxygen and water vapor is crucial for packaging applications. Furan-based polyesters, such as polyethylene furanoate (PEF), have demonstrated significantly better barrier properties compared to their petrochemical analog, polyethylene terephthalate (PET). This is attributed to the polarity and hindered rotation of the furan ring. While not a direct comparison to poly(this compound), this suggests that the furan moiety may impart favorable barrier characteristics. Experimental determination of the oxygen transmission rate (OTR) and water vapor transmission rate (WVTR) of poly(this compound) films is necessary for a definitive comparison with polystyrene, which has relatively poor barrier properties.

Experimental Protocols for Performance Evaluation

To facilitate direct comparison, standardized testing methodologies are essential.

Thermal Analysis (TGA and DSC)
  • Thermogravimetric Analysis (TGA): A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass loss is measured as a function of temperature. This determines the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): A sample is heated or cooled at a constant rate, and the difference in heat flow between the sample and a reference is measured. This is used to determine the glass transition temperature (Tg) and melting temperature (Tm) for crystalline polymers.

Mechanical Testing
  • Tensile Testing (ASTM D882 or ISO 527-3 for thin films): A film sample of a specific geometry is stretched at a constant speed until it breaks. The stress-strain curve is recorded to determine tensile strength, Young's modulus, and elongation at break.

Barrier Property Measurement
  • Oxygen Transmission Rate (OTR) (e.g., ASTM D3985): A film separates a chamber with a high oxygen concentration from a chamber with an oxygen-free carrier gas. A coulometric sensor measures the amount of oxygen that permeates through the film over time.

  • Water Vapor Transmission Rate (WVTR) (e.g., ASTM F1249): A film separates a chamber with a controlled high humidity from a dry chamber. An infrared sensor measures the amount of water vapor that permeates through the film.

Characterization Workflow

Characterization_Workflow Polymer_Sample Poly(this compound) Sample TGA TGA Polymer_Sample->TGA DSC DSC Polymer_Sample->DSC Tensile_Test Tensile Testing Polymer_Sample->Tensile_Test Barrier_Test Barrier Testing Polymer_Sample->Barrier_Test Thermal_Properties Thermal Properties (Td) TGA->Thermal_Properties Tg_Tm Tg, Tm DSC->Tg_Tm Mechanical_Properties Mechanical Properties (Tensile Strength, Modulus) Tensile_Test->Mechanical_Properties Barrier_Properties Barrier Properties (OTR, WVTR) Barrier_Test->Barrier_Properties

A general workflow for the characterization of polymer properties.

Conclusion and Future Outlook

This compound presents a compelling case as a bio-based monomer for the development of sustainable polymers. Its synthesis from readily available biomass-derived furfural positions it as a renewable alternative to styrene. While comprehensive, direct comparative data with polystyrene is still emerging, the known properties of furan-based polymers suggest the potential for competitive or even superior performance in certain aspects, such as barrier properties.

Further research is critically needed to establish a complete performance profile of poly(this compound) and to optimize its synthesis and polymerization processes for industrial scalability. The detailed experimental protocols and comparative framework provided in this guide aim to support researchers in this endeavor, paving the way for the development of a new generation of high-performance, bio-based plastics.

References

Cycloaddition Reactivity: A Comparative Analysis of 2-Ethenylfuran and 2,5-Dimethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Diene Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful tool for the construction of complex cyclic molecules. Furans, as readily available dienes from renewable resources, are attractive starting materials for these cycloadditions. This guide provides a comparative analysis of the reactivity of two substituted furans, 2-ethenylfuran (also known as 2-vinylfuran) and 2,5-dimethylfuran, in cycloaddition reactions, with a focus on providing supporting experimental data and detailed protocols.

Theoretical Framework: Substituent Effects on Furan Reactivity

The reactivity of furans in Diels-Alder reactions is significantly influenced by the nature of their substituents. In a normal-electron-demand Diels-Alder reaction, the reaction rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. This is due to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

Computational studies have shown that the presence of strong electron-donating groups on the furan ring significantly increases the reactivity of the system.[1][2] The methyl groups in 2,5-dimethylfuran are electron-donating through hyperconjugation, thus increasing the HOMO energy and enhancing its reactivity as a diene compared to unsubstituted furan.

For This compound , the vinyl group at the 2-position can act as a π-electron-donating group through resonance, which would be expected to increase the HOMO energy and thus the reactivity in Diels-Alder reactions. However, the vinyl group also introduces an additional conjugated π-system, which can potentially lead to other reaction pathways.

Quantitative Comparison of Reactivity

Table 1: Kinetic Data for the Diels-Alder Reaction of 2,5-Dimethylfuran with N-Phenylmaleimide[3][4]
SolventTemperature (°C)Pressure (bar)Rate Constant (k₂ x 10⁵, L mol⁻¹ s⁻¹)
Benzene2511.83
Benzene3513.61
Benzene4516.84
Toluene2511.65
Dichloromethane2515.48
Acetonitrile2516.21
Diethyl Ether2511.12

This data demonstrates the influence of solvent polarity and temperature on the reaction rate, with more polar solvents and higher temperatures generally leading to faster reactions.

While direct kinetic data for this compound with N-phenylmaleimide is unavailable, a qualitative comparison can be made based on the electronic effects of the substituents.

Table 2: Qualitative Reactivity Comparison
CompoundSubstituent EffectExpected Relative Reactivity with Electron-Poor Dienophiles
2,5-Dimethylfuran Two electron-donating methyl groups.High
This compound One electron-donating vinyl group (via resonance).Moderate to High

This qualitative assessment suggests that both furans are activated towards Diels-Alder reactions, with 2,5-dimethylfuran likely exhibiting higher reactivity due to the presence of two electron-donating groups.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for Diels-Alder reactions involving furan derivatives.

Experimental Protocol 1: Diels-Alder Reaction of Furan with N-Phenylmaleimide[5]
  • Reactant Preparation: Dissolve N-phenylmaleimide (56 mg) in furan (0.50 mL).

  • Reaction: Allow the mixture to stand at room temperature for at least 20 hours.

  • Product Isolation: If a white solid precipitates, separate it by filtration and wash with diethyl ether (2 mL). If no solid forms, evaporate some of the solvent using a stirring rod to induce crystallization, then reintroduce the solid to seed the crystallization.

  • Purification: The product can be further purified by column chromatography on silica gel using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

Experimental Protocol 2: Kinetic Study of the Diels-Alder Reaction of a Furan-bearing Benzoxazine with N-Phenylmaleimide in Solution[6][7][8]
  • Solution Preparation: Prepare solutions of the furan-containing compound and N-phenylmaleimide in the desired solvent (e.g., acetonitrile or chloroform) at a concentration of 0.5 mol·L⁻¹.

  • Reaction Monitoring: The reaction is monitored in situ using FTIR spectroscopy. The reaction mixture is placed in a sealed glass vial with a magnetic stirrer and an opening for the ReactIR probe.

  • Data Acquisition: Spectra are recorded at different time intervals at a constant temperature. The decrease in the intensity of the characteristic absorption bands of the reactants and the increase in the intensity of the characteristic bands of the product are monitored.

  • Kinetic Analysis: The conversion is calculated from the changes in the peak intensities. The rate constants are then determined by fitting the conversion-time data to the appropriate rate law (typically a bimolecular reversible second-order reaction).

Reaction Pathway Visualization

The following diagram illustrates the general workflow for comparing the reactivity of the two furan derivatives in a Diels-Alder reaction.

G cluster_reactants Reactants cluster_reaction Diels-Alder Cycloaddition cluster_analysis Analysis Furan1 This compound Reaction1 Reaction A Furan1->Reaction1 Furan2 2,5-Dimethylfuran Reaction2 Reaction B Furan2->Reaction2 Dienophile Dienophile (e.g., N-Phenylmaleimide) Dienophile->Reaction1 Dienophile->Reaction2 Kinetics Kinetic Analysis (e.g., Spectroscopy) Reaction1->Kinetics Reaction2->Kinetics Comparison Reactivity Comparison Kinetics->Comparison

Caption: Comparative workflow for cycloaddition reactivity analysis.

Conclusion

Both this compound and 2,5-dimethylfuran are activated dienes for Diels-Alder cycloadditions due to their electron-donating substituents. While quantitative kinetic data for 2,5-dimethylfuran with N-phenylmaleimide is well-established, similar experimental data for this compound is lacking, preventing a direct quantitative comparison. Based on theoretical principles, both compounds are expected to be significantly more reactive than unsubstituted furan. The provided experimental protocols offer a starting point for researchers wishing to conduct direct comparative studies to elucidate the precise reactivity differences between these two valuable furan derivatives. Such studies would be highly beneficial for the rational design of synthetic routes towards complex molecules in the fields of materials science and drug development.

References

Safety Operating Guide

Proper Disposal of 2-Ethenylfuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for the proper disposal of 2-Ethenylfuran (also known as 2-vinylfuran). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.

I. Hazard Profile and Classification

This compound is a hazardous substance requiring careful handling and disposal. It is classified as a highly flammable liquid and is harmful if swallowed, inhaled, or in contact with skin[1][2]. Due to these properties, this compound and any materials contaminated with it must be treated as hazardous waste. Furan compounds may also form explosive peroxides upon exposure to air and light[3].

Hazard Summary Table:

Hazard ClassificationDescriptionPrimary Risks
Flammability Highly flammable liquid and vapor[1][2].Vapors can form explosive mixtures with air and may travel to an ignition source and flash back[1][4].
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled[1][2].Poses significant health risks upon exposure.
Peroxide Formation Furan compounds can form explosive peroxides on exposure to air and light[3][5].Risk of explosion, especially upon concentration or heating.

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Skin and Body Protection: A lab coat is mandatory.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.

Ensure all sources of ignition, such as open flames, sparks, and hot surfaces, are eliminated from the handling and storage areas[5][6][7]. Use non-sparking tools and ground all equipment when transferring the substance[1][5][7].

III. Step-by-Step Disposal Procedure

The proper disposal of this compound requires a systematic approach to ensure safety and compliance with environmental regulations.

Step 1: Waste Segregation and Collection

  • Do Not Mix: Never mix this compound waste with other waste streams, particularly with incompatible materials like strong oxidizing agents[3][5][8].

  • Dedicated Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated hazardous waste container[3][8][9]. The container must be made of a compatible material and have a secure, tight-fitting lid[10][11][12].

Step 2: Container Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste "[8][10][12].

  • Contents: The label must include the full chemical name, "this compound" or "2-vinylfuran," and an indication of the hazards, such as "Flammable Liquid" and "Toxic"[9][12].

Step 3: Storage (Satellite Accumulation Area)

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8][11].

  • Safe Location: The SAA should be at or near the point of generation, away from sources of ignition, heat, and direct sunlight[6][8].

  • Secondary Containment: Place the waste container in a secondary containment tray to capture any potential leaks or spills[8][11].

  • Container Management: Keep the waste container securely closed except when adding waste. Do not overfill; allow for at least 10% headspace for expansion[8].

Step 4: Arranging for Disposal

  • Contact EHS: When the waste container is nearly full or has reached the maximum accumulation time allowed by your institution, contact your Environmental Health and Safety (EHS) department to arrange for pickup[3][8].

  • Licensed Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal contractor[3]. The recommended disposal methods are incineration in a licensed facility (potentially after mixing with a suitable combustible material) or burial in a specifically licensed landfill[1].

  • Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash[1][3][5]. This can lead to environmental contamination and potential ignition hazards[3][6].

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel and ensure the area is well-ventilated[9].

  • Eliminate Ignition Sources: Immediately remove all sources of ignition[1][5].

  • Containment: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain and absorb the chemical[1][5][9].

  • Collection: Carefully collect the contaminated absorbent material and residues into a sealed, labeled container for disposal as hazardous waste[1][3][5].

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS department.

V. Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_label Labeling cluster_storage Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: No Mixing with Incompatibles ppe->segregate container Use Designated, Compatible Hazardous Waste Container segregate->container labeling Label Container: 'Hazardous Waste' 'this compound' 'Flammable, Toxic' Accumulation Start Date store Store in Satellite Accumulation Area (SAA) - Away from ignition sources - In secondary containment labeling->store close_container Keep Container Securely Closed store->close_container contact_ehs Container Full or Time Limit Reached? Contact EHS for Pickup close_container->contact_ehs contact_ehs->close_container No disposal Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->disposal Yes

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Ensure compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling 2-Ethenylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Ethenylfuran (CAS No. 1487-18-9). Adherence to these procedures is essential to ensure a safe laboratory environment. This compound is a highly flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are the first line of defense against chemical exposure.

Exposure Route Personal Protective Equipment Specifications & Rationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and vapors. Must conform to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Chemical-resistant and flame-retardant gloves and clothing.Impervious clothing is necessary to prevent skin contact.[3] Specific glove material should be selected based on breakthrough time and permeation rate for this compound.
Respiratory Protection Full-face respirator with appropriate cartridges.Required if exposure limits are exceeded, or if irritation or other symptoms are experienced.[3] Use only in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all operations.

  • Verify that an emergency eyewash station and safety shower are accessible and operational.

  • Remove all potential ignition sources from the work area, such as open flames, hot surfaces, and sparking equipment.[4][5][6]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4][6]

  • Ensure all equipment is properly grounded and bonded to prevent static discharge.[5][6]

2. Donning Personal Protective Equipment:

  • Before handling the chemical, put on all required PPE as detailed in the table above.

  • Inspect all PPE for integrity before use. Do not use damaged gloves or other equipment.

3. Chemical Handling:

  • Keep the container of this compound tightly closed when not in use.[6][7]

  • Use only non-sparking tools when opening and handling the container.[5][6]

  • Dispense the liquid carefully to avoid splashing and the generation of aerosols.

  • Do not eat, drink, or smoke in the handling area.[6][8]

4. Post-Handling:

  • After handling, wash hands thoroughly with soap and water.[8]

  • Decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Remove PPE carefully to avoid self-contamination.

Disposal Plan

1. Waste Collection:

  • Collect all this compound waste, including contaminated materials, in a designated and properly labeled flammable waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid storage.

  • Keep the waste container tightly closed.

3. Final Disposal:

  • Dispose of the waste container through an approved hazardous waste disposal facility.

  • All disposal activities must be in accordance with local, regional, national, and international regulations.[4]

Emergency Procedures

  • Inhalation: Move the affected person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[4][5]

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

  • Fire: In case of fire, use carbon dioxide, dry chemical, or foam for extinction.[5] Water spray may be used to cool closed containers.[5]

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ignition Remove Ignition Sources prep_safety_equipment->prep_ignition prep_ppe Inspect and Don PPE prep_ignition->prep_ppe handle_dispense Dispense Chemical prep_ppe->handle_dispense handle_close Keep Container Closed handle_dispense->handle_close handle_tools Use Non-Sparking Tools handle_dispense->handle_tools post_decontaminate Decontaminate Surfaces handle_close->post_decontaminate handle_tools->post_decontaminate post_wash Wash Hands post_decontaminate->post_wash post_remove_ppe Remove PPE post_wash->post_remove_ppe disp_collect Collect Waste post_remove_ppe->disp_collect disp_store Store Waste Appropriately disp_collect->disp_store disp_dispose Dispose via Approved Vendor disp_store->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.